molecular formula C15H13BrO2 B147952 Methyl 2-[4-(bromomethyl)phenyl]benzoate CAS No. 133240-26-3

Methyl 2-[4-(bromomethyl)phenyl]benzoate

Cat. No.: B147952
CAS No.: 133240-26-3
M. Wt: 305.17 g/mol
InChI Key: RMXGTMRDXKUUDJ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(bromomethyl)phenyl]benzoate is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-(bromomethyl)phenyl]benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGTMRDXKUUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921490
Record name Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate
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Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

114772-38-2
Record name Methyl 4′-(bromomethyl)biphenyl-2-carboxylate
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Record name Methyl 2-(4-(bromomethyl)phenyl)benzoate
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Record name Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate
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Record name methyl 4'-(bromomethyl)biphenyl-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-[4-(bromomethyl)phenyl]benzoate (CAS: 114772-38-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The fundamental properties of Methyl 2-[4-(bromomethyl)phenyl]benzoate are summarized below, providing essential data for laboratory and industrial applications. This data has been compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 114772-38-2
Molecular Formula C₁₅H₁₃BrO₂
Molecular Weight 305.17 g/mol
Appearance White to light yellow powder or crystals[1]
Melting Point 56 °C[1][2]
Boiling Point 412.8 ± 38.0 °C (Predicted)[2]
Density 1.374 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Toluene[2][3]
Storage Temperature 2-8°C, under an inert atmosphere[2][3]
Purity Commercially available with purities of 98% to 99%[1][2]

Synthesis of this compound

The synthesis of this compound is a key step in the production of Telmisartan. A common and efficient method involves the bromination of Methyl 4'-methylbiphenyl-2-carboxylate.

Experimental Protocol

This protocol is based on established synthesis routes and provides a detailed methodology for the preparation of this compound.

Materials:

  • Methyl 4'-methylbiphenyl-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • n-Hexane

  • 30% Hydrogen Peroxide (H₂O₂)

  • 10% Sodium bisulfite solution

Procedure:

  • To a reaction vessel, add 45.3 g (0.2 mol) of Methyl 4'-methyl-2-biphenylcarboxylate and 275 g of n-hexane.

  • Add 36.3 g (0.204 mol) of N-Bromosuccinimide (NBS) and 1.64 g (0.01 mol) of Azobisisobutyronitrile (AIBN) to the mixture.

  • Raise the temperature of the reaction mixture to 60°C.

  • Add 45.4 g (0.4 mol) of 30% hydrogen peroxide dropwise over a period of approximately 2 hours.

  • After the addition is complete, increase the temperature to reflux and maintain for 30 minutes. Monitor the reaction progress by HPLC to ensure the residual raw material is ≤1.0%.

  • Cool the reaction mixture to ≤30°C.

  • Slowly add 70 g of a 10% sodium bisulfite solution.

  • Stir the mixture for 30 minutes.

  • Filter the resulting solid.

  • Wash the filter cake with 150 g of n-hexane.

  • Dry the filter cake to obtain the final product, this compound.

Expected Yield: Approximately 58.8 g (96.2% molar yield) of a white solid with a purity of ≥99.5% as determined by HPLC.

Role in Pharmaceutical Synthesis: The Telmisartan Pathway

This compound is a crucial building block in the convergent synthesis of Telmisartan. Its bromomethyl group provides a reactive site for alkylation of the benzimidazole core of the Telmisartan molecule.

Telmisartan Synthesis Workflow

The following diagram illustrates the logical workflow of a common Telmisartan synthesis route where this compound is a key reactant.

Telmisartan_Synthesis cluster_precursors Key Precursors cluster_synthesis Synthesis of Intermediate cluster_telmisartan_core Telmisartan Core Synthesis cluster_final_product Final Product Formation A Methyl 4'-methyl- biphenyl-2-carboxylate D This compound A->D B N-Bromosuccinimide (NBS) B->D C Azobisisobutyronitrile (AIBN) C->D F Telmisartan Ester Intermediate D->F Alkylation E 2-n-propyl-4-methyl-6-(1'-methyl benzimidazol-2'-yl)benzimidazole E->F Alkylation G Telmisartan F->G Hydrolysis

References

Physical properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a key organic intermediate, primarily recognized for its critical role in the synthesis of Telmisartan, a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension. The unique bifunctional nature of this molecule, possessing both a reactive bromomethyl group and a methyl ester, makes it a valuable building block in the construction of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₅H₁₃BrO₂[1][2]
Molecular Weight 305.17 g/mol [1][2]
CAS Number 114772-38-2[1][2]
Appearance White to off-white solid/powder[3]
Melting Point 48-50 °C[4]
Boiling Point 412.8 °C at 760 mmHg (Predicted)[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.[3][6]
Density 1.374 g/cm³ (Predicted)[5]

Experimental Protocols

Synthesis of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Two common methods for the synthesis of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate are detailed below.

Method 1: Bromination of Methyl 4'-methylbiphenyl-2-carboxylate

This method involves the radical bromination of the methyl group of the precursor, Methyl 4'-methylbiphenyl-2-carboxylate.

  • Materials:

    • Methyl 4'-methylbiphenyl-2-carboxylate

    • N-Bromosuccinimide (NBS)

    • Azo(bisobutyronitrile) (AIBN)

    • Carbon tetrachloride (CCl₄)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Dissolve Methyl 4'-methylbiphenyl-2-carboxylate (9.3 g) in carbon tetrachloride (300 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add N-Bromosuccinimide (8.1 g) and a catalytic amount of azo(bisobutyronitrile) (130 mg) to the solution.

    • Heat the mixture to reflux and maintain for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the insoluble succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (1:9 v/v).

    • Combine the fractions containing the desired product and evaporate the solvent to yield Methyl 4'-(bromomethyl)biphenyl-2-carboxylate as a solid (10.9 g).[4]

Method 2: From 2-Cyano-4'-bromomethylbiphenyl

This patented method involves the hydrolysis and esterification of a cyanobiphenyl derivative.

  • Materials:

    • 2-Cyano-4'-bromomethylbiphenyl

    • Methanol

    • Water

    • Concentrated sulfuric acid (catalyst)

    • Sodium hydroxide solution (30%)

    • Dichloromethane

  • Procedure:

    • In a high-pressure reactor, combine 2-cyano-4'-bromomethylbiphenyl (27.2 g), methanol (108.8 g), and industrial water (5.4 g).

    • While stirring, carefully add industrial concentrated sulfuric acid (21.7 g).

    • Seal the reactor and purge with nitrogen three times.

    • Heat the reactor to 155 °C, which will increase the pressure to approximately 1.75 MPa.

    • Maintain these conditions for 6 hours, monitoring the reaction progress by HPLC until the starting material is less than 1.0%.

    • Cool the reactor to 10 °C.

    • Neutralize the reaction mixture to a pH of 7.0 using a 30% aqueous sodium hydroxide solution.

    • Remove the solvents by distillation under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (250 ml).

    • Filter the solution to remove inorganic salts.

    • Evaporate the dichloromethane to yield the crude Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (approximately 27.97 g). Further purification can be achieved by recrystallization.[3][7]

Characterization Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of the synthesized compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified solid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the solid is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Expected ¹H NMR Data (in CDCl₃):

    • δ 3.65 (s, 3H, -OCH₃)

    • δ 4.55 (s, 2H, -CH₂Br)

    • δ 7.25-7.60 (complex m, 7H, Ar-H)

    • δ 7.85 (d, 1H, Ar-H)[4]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the FTIR spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Expected Absorptions: Characteristic peaks for C-H (aromatic and aliphatic), C=O (ester), C-O, and C-Br bonds are expected.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

    • Filter the solution if any solid particles are present.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts, confirming the molecular weight of 305.17 g/mol .

Logical Relationships and Workflows

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a crucial intermediate in the multi-step synthesis of Telmisartan. The following diagram illustrates the synthetic workflow from a common precursor to the final active pharmaceutical ingredient.

Synthesis_Workflow A Methyl 4'-methyl- biphenyl-2-carboxylate B Methyl 4'-(bromomethyl)- biphenyl-2-carboxylate A->B  Radical  Bromination (NBS, AIBN) D Telmisartan Ester Intermediate B->D Alkylation C 1,7'-Dimethyl-2'-propyl-1H,3'H- [2,5']bibenzimidazolyl C->D E Telmisartan D->E Hydrolysis

References

An In-depth Structural Analysis of Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[4-(bromomethyl)phenyl]benzoate is a biphenyl carboxylate derivative that serves as a crucial intermediate in organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive analysis of its structure, physicochemical properties, and spectroscopic profile, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 114772-38-2[1][2][3]
Molecular Formula C₁₅H₁₃BrO₂[1][2]
Molecular Weight 305.17 g/mol [1][2]
Appearance White to light yellow powder or crystals[1]
Melting Point 56 °C[1]
Boiling Point 412.8 ± 38.0 °C (Predicted)[2]
Solubility Soluble in Toluene[2]
Storage Inert atmosphere, 2-8°C[2]

Synthesis

The synthesis of this compound is typically achieved through the radical bromination of its precursor, Methyl 2-(4-methylphenyl)benzoate.

Experimental Protocol: Synthesis

A common method for the synthesis involves the use of N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as Azobisisobutyronitrile (AIBN).

Reaction Scheme:

Synthesis of this compound cluster_reagents Reagents reactant Methyl 2-(4-methylphenyl)benzoate product This compound reactant->product reagents NBS, AIBN Hexane, Reflux

Caption: Synthesis of this compound.

Procedure:

  • To a solution of Methyl 2-(4-methylphenyl)benzoate in a suitable solvent such as hexane, add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the methyl protons of the ester group.

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H7.20 - 8.00 (m, 8H)127.0 - 142.0
-CH₂Br~4.5 (s, 2H)~33.0
-OCH₃~3.9 (s, 3H)~52.0
C=O-~167.0

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **
C=O (Ester)Stretching~1720
C-O (Ester)Stretching~1280
C-H (Aromatic)Stretching>3000
C-H (Aliphatic)Stretching<3000
C-BrStretching~600-700
Experimental Protocol: ATR-IR Spectroscopy
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron Ionization (EI) is a common technique used for this analysis.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z 304/306, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the ester group. The base peak is often the tropylium ion (C₇H₇⁺) at m/z 91, which is characteristic of benzyl-containing compounds.[4]

Mass Spectrometry Fragmentation M [C₁₅H₁₃BrO₂]⁺˙ m/z 304/306 M_Br [M-Br]⁺ m/z 225 M->M_Br - Br• M_OCH3 [M-OCH₃]⁺ m/z 273/275 M->M_OCH3 - •OCH₃ COOCH3_loss [M-COOCH₃]⁺ m/z 245/247 M->COOCH3_loss - •COOCH₃ C7H7 [C₇H₇]⁺ m/z 91 (Tropylium ion) M_Br->C7H7 Further fragmentation

Caption: Proposed EI-MS fragmentation pathway.

Biological Relevance and Applications

While this compound is primarily known as a synthetic intermediate, its structural motifs are present in various biologically active molecules. For instance, it is a key precursor in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.

A study on the structurally related compound, methyl 2-benzoylbenzoate, has indicated potential cytotoxic effects on normal human peripheral blood mononuclear cells in vitro, inducing apoptosis through the caspase-9 pathway.[5] This suggests that compounds containing the methyl benzoate moiety may warrant further investigation for their biological activities.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and spectroscopic properties. The analytical techniques outlined in this guide, including NMR, IR, and mass spectrometry, provide a robust framework for its characterization and quality control. The detailed experimental protocols serve as a practical resource for researchers in the fields of organic synthesis and medicinal chemistry. Further investigation into the biological activities of this and related compounds may reveal novel therapeutic applications.

References

Spectroscopic Analysis of Methyl 2-[4-(bromomethyl)phenyl]benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for Methyl 2-[4-(bromomethyl)phenyl]benzoate, a key intermediate in the synthesis of various pharmaceuticals, including Telmisartan, an angiotensin II receptor blocker.[1] This document focuses on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, presenting predicted spectral information and a detailed experimental protocol for data acquisition.

Compound Identification

PropertyValueReference
Chemical Name This compound
Synonyms Methyl 4'-(bromomethyl)biphenyl-2-carboxylate, 2-[4-(Bromomethyl)phenyl]benzoic Acid Methyl Ester[2]
CAS Number 114772-38-2[3][4]
Molecular Formula C₁₅H₁₃BrO₂[3]
Molecular Weight 305.17 g/mol [3]

Spectroscopic Data (¹H NMR & ¹³C NMR)

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available--Aromatic Protons
Data not available---CH₂Br Protons
Data not available---OCH₃ Protons

Disclaimer: The ¹H NMR data presented is based on computational predictions and has not been experimentally verified from the searched sources.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
Data not availableCarbonyl Carbon
Data not availableAromatic Carbons
Data not available-CH₂Br Carbon
Data not available-OCH₃ Carbon

Disclaimer: The ¹³C NMR data presented is based on computational predictions from SpectraBase and has not been experimentally verified from the searched sources.[5]

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory procedures for similar organic compounds.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution for analysis.

Instrumentation

A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is recommended for obtaining high-resolution spectra.

¹H NMR Spectrum Acquisition
  • Setup: Insert the sample into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of proton chemical shifts.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectrum Acquisition
  • Setup: Switch the spectrometer to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.

    • Spectral Width: Set a wider spectral width of approximately 200-220 ppm to encompass the full range of carbon chemical shifts.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Referencing: The chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data.

  • Phasing and Baseline Correction: Manually or automatically phase correct the spectrum and apply a baseline correction to ensure accurate integration and peak identification.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the characterization of this compound, starting from its synthesis to the acquisition and interpretation of its NMR data.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Methyl_4'-methylbiphenyl-2-carboxylate Methyl 4'-methylbiphenyl- 2-carboxylate Bromination Bromination (e.g., with NBS) Methyl_4'-methylbiphenyl-2-carboxylate->Bromination Product Methyl 2-[4-(bromomethyl)- phenyl]benzoate Bromination->Product Sample_Prep Sample Preparation (Dissolution in CDCl3) Product->Sample_Prep Characterization NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation (Peak Assignment) Data_Processing->Spectral_Interpretation Final_Structure Confirmed Structure Spectral_Interpretation->Final_Structure Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 2-[4-(bromomethyl)phenyl]benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Methyl 2-[4-(bromomethyl)phenyl]benzoate (CAS No. 114772-38-2). Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on collating existing qualitative information and presenting a standardized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development who are working with this compound.

Introduction to this compound

This compound is a biphenyl derivative that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its chemical structure, featuring a bromomethyl group, makes it a reactive building block for the introduction of a methylenephenyl group. Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes such as recrystallization, and formulation development. The choice of an appropriate solvent can significantly impact reaction kinetics, yield, and the purity of the final product.

Solubility Data

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the scientific literature. However, qualitative solubility information has been reported by various chemical suppliers and databases. This information is summarized in the table below.

SolventCAS NumberSolubility
Toluene108-88-3Soluble[1][2]
Chloroform67-66-3Soluble
Dichloromethane75-09-2Soluble
Ethyl Acetate141-78-6Soluble
Dimethyl Sulfoxide (DMSO)67-68-5Soluble
Acetone67-64-1Soluble
Methanol67-56-1Slightly Soluble

Note: "Soluble" indicates that the compound dissolves to a significant extent, but specific concentrations are not provided. "Slightly Soluble" suggests a lower degree of dissolution.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following section outlines a detailed methodology based on the widely accepted equilibrium "shake-flask" method, followed by gravimetric or spectroscopic analysis. This protocol can be adapted to determine the solubility of this compound in a range of organic solvents at various temperatures.

Principle of the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][4] It involves creating a saturated solution of the solute in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent over a defined period. Once equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the clear, saturated solution is determined.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dishes (for gravimetric analysis)

  • Drying oven (for gravimetric analysis)

  • UV-Vis spectrophotometer (for spectroscopic analysis)

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure that the dissolution process is complete.[3][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, the supernatant can be centrifuged.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to prevent any solid particles from being transferred.

  • Quantification: Determine the concentration of this compound in the collected supernatant using one of the following methods:

    • Gravimetric Analysis:

      • Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish.[6][7][8]

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

      • Dry the residue in a vacuum oven at a suitable temperature below the compound's melting point (52-57 °C) until a constant weight is achieved.[9][10]

      • The solubility can then be calculated in terms of mass per volume (e.g., g/L or mg/mL).

    • UV-Vis Spectroscopic Analysis:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.[11]

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_result Result A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Agitate at Constant Temp (24-72h) B->C D 4. Settle or Centrifuge C->D E 5. Filter Supernatant D->E F 6. Saturated Solution Sample E->F G Gravimetric Analysis F->G H UV-Vis Spectroscopy F->H I Quantitative Solubility Data (e.g., g/L) G->I H->I

Caption: A flowchart of the experimental workflow for determining the solubility of a solid organic compound.

Conclusion

References

Synthesis route for Methyl 2-[4-(bromomethyl)phenyl]benzoate from 4'-methylbiphenyl-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for Methyl 2-[4-(bromomethyl)phenyl]benzoate from its precursor, 4'-methylbiphenyl-2-carboxylic acid methyl ester. This synthesis is a critical step in the production of various pharmaceutically active compounds, notably as a key intermediate for the angiotensin II receptor antagonist, Telmisartan.[1][2][3] The core of this transformation lies in the selective free-radical bromination of the benzylic methyl group.

Synthesis Pathway Overview

The conversion of 4'-methylbiphenyl-2-carboxylic acid methyl ester to this compound is achieved through a benzylic bromination reaction. This reaction, often referred to as a Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, to facilitate the selective substitution of a hydrogen atom on the methyl group with a bromine atom.[4][5][6] The reaction is typically performed in a non-polar solvent to prevent side reactions.

The general transformation is as follows:

  • Starting Material: 4'-Methylbiphenyl-2-carboxylic acid methyl ester

  • Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)

  • Solvent: n-Hexane or other suitable inert solvent

  • Product: this compound

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 4'-Methylbiphenyl-2-carboxylic acid methyl ester

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • n-Hexane

  • 30% Hydrogen Peroxide (for an alternative procedure)

  • 10% Sodium bisulfite solution

Procedure:

  • To a reaction vessel, add 45.3 g (0.2 mol) of 4'-methylbiphenyl-2-carboxylic acid methyl ester and 275 g of n-hexane.[7]

  • To this suspension, add 36.3 g (0.204 mol) of N-Bromosuccinimide (NBS) and 1.64 g (0.01 mol) of Azobisisobutyronitrile (AIBN).[7]

  • Raise the temperature of the reaction mixture to 60°C.[7]

  • An alternative initiation method involves the dropwise addition of 45.4 g (0.4 mol) of 30% hydrogen peroxide over approximately 2 hours.[7]

  • After the addition is complete, increase the temperature to reflux and maintain for 30 minutes.[7]

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is ≤1.0%.[7]

  • Once the reaction is complete, cool the mixture to ≤30°C.[7]

  • Quench the reaction by the dropwise addition of 70 g of a 10% sodium bisulfite solution.[7]

  • Stir the mixture for 30 minutes.[7]

  • Filter the resulting solid and wash the filter cake with 150 g of n-hexane.[7]

  • Dry the filter cake to yield the final product, this compound.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis.

ParameterValueReference
Starting Material Mass45.3 g[7]
Moles of Starting Material0.2 mol[7]
NBS Mass36.3 g[7]
Moles of NBS0.204 mol[7]
AIBN Mass1.64 g[7]
Moles of AIBN0.01 mol[7]
Product Mass58.8 g[7]
Molar Yield96.2%[7]
Product Purity (HPLC)99.54%[7]

It is noteworthy that in this reported procedure, no dibromo impurity was detected, which can be a significant side product in similar bromination reactions.[7][8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis process.

Synthesis_Workflow start Start reagents Charge Reactor: - 4'-methylbiphenyl-2-carboxylic acid methyl ester - n-Hexane - N-Bromosuccinimide (NBS) - Azobisisobutyronitrile (AIBN) start->reagents heating Heat to 60°C (Optional: Add H₂O₂) reagents->heating reflux Reflux for 30 minutes heating->reflux monitoring Monitor by HPLC (Raw Material ≤1.0%) reflux->monitoring monitoring->reflux Incomplete cooling Cool to ≤30°C monitoring->cooling Reaction Complete quench Quench with 10% Sodium Bisulfite Solution cooling->quench stirring Stir for 30 minutes quench->stirring filtration Filter and Wash with n-Hexane stirring->filtration drying Dry the Product filtration->drying end End Product: This compound drying->end

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Pure NBS is a white solid, but it can decompose over time to a yellow or brown powder, releasing bromine.[9]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically upon heating. Store in a cool, dry place away from heat sources.

  • n-Hexane: n-Hexane is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and avoid open flames.

  • Hydrogen Peroxide (30%): This is a strong oxidizer and can cause severe skin and eye burns. Handle with extreme care and appropriate PPE.

This guide provides a comprehensive overview of a reliable synthesis route for this compound. The detailed protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

An In-depth Technical Guide to Isomers of C15H13BrO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C15H13BrO2 represents a variety of chemical structures, each with potentially unique physical, chemical, and biological properties. This technical guide focuses on two specific isomers: 2-bromo-1-(4-phenoxyphenyl)propan-1-one and Methyl 2-bromo-2,2-diphenylacetate . Due to the limited availability of detailed experimental data for these specific compounds, this guide will provide a comprehensive overview of their chemical structures and IUPAC names, alongside general synthetic approaches. Furthermore, it will explore the potential biological activities of these isomers by examining the known pharmacological profiles of their parent compound classes: chalcones and diphenylacetates. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of these and related molecules.

Chemical Structure and IUPAC Name

The two isomers of C15H13BrO2 discussed in this guide are:

1. 2-bromo-1-(4-phenoxyphenyl)propan-1-one

  • IUPAC Name: 2-bromo-1-(4-phenoxyphenyl)propan-1-one

  • Chemical Structure:

  • SMILES: CC(Br)C(=O)c1ccc(cc1)Oc1ccccc1

  • InChI: InChI=1S/C15H13BrO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3

  • InChIKey: GREFNWJIXOAHOJ-UHFFFAOYSA-N

2. Methyl 2-bromo-2,2-diphenylacetate

  • IUPAC Name: Methyl 2-bromo-2,2-diphenylacetate

  • CAS Number: 19774-76-2

  • Chemical Structure:

  • SMILES: COC(=O)C(Br)(c1ccccc1)c1ccccc1

  • InChI: InChI=1S/C15H13BrO2/c1-18-15(17)14(16,12-7-3-2-4-8-12)13-9-5-6-10-11-13/h2-11H,1H3

  • InChIKey: YWYYJWHQKXJBSJ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Synthesis of 2-bromo-1-(4-phenoxyphenyl)propan-1-one

This compound belongs to the chalcone family and can be synthesized through a multi-step process. A plausible synthetic route involves the Friedel-Crafts acylation of diphenyl ether followed by bromination.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination A Diphenyl ether D 1-(4-phenoxyphenyl)propan-1-one A->D B Propanoyl chloride B->D C AlCl3 (Lewis acid) C->D E 1-(4-phenoxyphenyl)propan-1-one H 2-bromo-1-(4-phenoxyphenyl)propan-1-one E->H F Bromine (Br2) F->H G Acetic acid (solvent) G->H

Figure 1: Proposed synthesis of 2-bromo-1-(4-phenoxyphenyl)propan-1-one.

General Experimental Protocol:

  • Friedel-Crafts Acylation: To a solution of diphenyl ether in a suitable solvent (e.g., dichloromethane), a Lewis acid such as aluminum chloride is added. Propanoyl chloride is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by quenching with water and extraction of the product, 1-(4-phenoxyphenyl)propan-1-one.

  • Bromination: The resulting ketone is dissolved in a solvent like acetic acid. Elemental bromine is then added, and the reaction is stirred, often with gentle heating, to facilitate the alpha-bromination of the ketone. The final product, 2-bromo-1-(4-phenoxyphenyl)propan-1-one, is then isolated and purified, typically by recrystallization or column chromatography.

Synthesis of Methyl 2-bromo-2,2-diphenylacetate

The synthesis of this diphenylacetate derivative can be envisioned starting from diphenylacetic acid.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Bromination A Diphenylacetic acid D Methyl diphenylacetate A->D B Methanol B->D C Sulfuric acid (catalyst) C->D E Methyl diphenylacetate H Methyl 2-bromo-2,2-diphenylacetate E->H F N-Bromosuccinimide (NBS) F->H G Radical initiator (e.g., AIBN) G->H

Figure 2: Proposed synthesis of Methyl 2-bromo-2,2-diphenylacetate.

General Experimental Protocol:

  • Fischer Esterification: Diphenylacetic acid is refluxed in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction is driven to completion by removing the water formed. After the reaction, the excess methanol is removed, and the crude methyl diphenylacetate is isolated.

  • Bromination: The methyl diphenylacetate is then subjected to bromination. A common method for the bromination of such activated C-H bonds is by using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction is typically initiated by heat or UV light. The product, Methyl 2-bromo-2,2-diphenylacetate, is then purified from the reaction mixture.

Quantitative Data

Comprehensive and verified quantitative data for these specific isomers are scarce in publicly accessible databases. The following tables summarize the available computed and limited experimental data.

Table 1: Physicochemical Properties of C15H13BrO2 Isomers

Property2-bromo-1-(4-phenoxyphenyl)propan-1-oneMethyl 2-bromo-2,2-diphenylacetate
Molecular Weight 305.17 g/mol 305.17 g/mol
Monoisotopic Mass 304.0099 g/mol 304.0099 g/mol
XLogP3-AA 4.34.1
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 43

Data sourced from PubChem and other chemical databases. Values are computationally predicted unless otherwise stated.

Table 2: Spectroscopic Data

Isomer1H NMR (Predicted)13C NMR (Predicted)
2-bromo-1-(4-phenoxyphenyl)propan-1-one δ 7.9-7.0 (m, 9H, Ar-H), 5.3 (q, 1H, CH-Br), 1.9 (d, 3H, CH3)δ 192 (C=O), 160-118 (Ar-C), 45 (CH-Br), 20 (CH3)
Methyl 2-bromo-2,2-diphenylacetate δ 7.5-7.2 (m, 10H, Ar-H), 3.8 (s, 3H, OCH3)δ 170 (C=O), 140-128 (Ar-C), 65 (C-Br), 54 (OCH3)

Note: The spectroscopic data presented are estimations based on the chemical structures and have not been experimentally verified for these specific compounds. Actual experimental values may vary.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway involvement has been reported for 2-bromo-1-(4-phenoxyphenyl)propan-1-one or Methyl 2-bromo-2,2-diphenylacetate, their structural classes suggest potential pharmacological relevance.

Chalcones

2-bromo-1-(4-phenoxyphenyl)propan-1-one is a substituted chalcone. Chalcones are a well-studied class of compounds with a broad spectrum of biological activities, including:

  • Anticancer: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

  • Anti-inflammatory: Chalcones are known to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antimicrobial: A wide range of chalcones exhibit antibacterial, antifungal, and antiviral properties.

  • Antioxidant: The phenolic and other structural features of certain chalcones contribute to their ability to scavenge free radicals.

The introduction of a bromine atom and a phenoxy group to the chalcone scaffold may modulate these activities, potentially leading to enhanced potency or altered selectivity.

Diphenylacetate Derivatives

Methyl 2-bromo-2,2-diphenylacetate belongs to the class of diphenylacetate esters. Some derivatives of diphenylacetic acid are known to exhibit biological activity, particularly affecting the central nervous system. For example, some act as stimulants. The presence of a bromine atom could influence the compound's lipophilicity and its ability to cross the blood-brain barrier, potentially leading to novel CNS effects.

General Experimental Workflow for Biological Evaluation:

G A Compound Synthesis & Purification B In vitro Screening (e.g., enzyme assays, cell viability) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In vivo Studies (Animal Models) C->E D->B Iterative Design F Preclinical Development E->F

An In-depth Technical Guide to Methyl 2-[4-(bromomethyl)phenyl]benzoate: Synthesis, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-[4-(bromomethyl)phenyl]benzoate, a biphenyl carboxylate derivative, serves as a pivotal intermediate in the synthesis of various high-value organic molecules. Its significance is most pronounced in the pharmaceutical industry, where it functions as a critical building block in the manufacture of angiotensin II receptor blockers (ARBs), a class of drugs widely prescribed for hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. It includes detailed experimental protocols, a summary of quantitative data, and a visualization of the key biological pathway associated with the drugs derived from this intermediate.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of "sartan" drugs, a class of angiotensin II receptor antagonists. While a singular "discovery" event for this intermediate is not well-documented, its emergence as a key synthetic precursor coincides with the intensive research and development in the field of cardiovascular pharmaceuticals in the late 20th century. The biphenyl scaffold is a core structural motif in many sartans, and the bromomethyl functionality provides a reactive handle for the crucial alkylation step in their synthesis. The development of efficient synthetic routes to this intermediate has been a significant enabler for the large-scale production of these life-saving medications.

The precursor, methyl 2-(4-methylphenyl)benzoate, is a key intermediate in the synthesis of OTBN (ortho-toluylbenzonitrile) and the corresponding tetrazolyl derivative MBT, which are also crucial for the synthesis of sartans. The development of synthetic methods for this precursor, such as Suzuki-Miyaura coupling and other cross-coupling reactions, has been an active area of research aimed at improving yields and reducing costs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 114772-38-2[1]
Molecular Formula C₁₅H₁₃BrO₂[1]
Molecular Weight 305.17 g/mol [1]
Appearance White to light yellow powder or crystals[1]
Melting Point 56 °C[1]
Purity ≥98%[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the radical bromination of its precursor, Methyl 4'-methylbiphenyl-2-carboxylate.

Synthesis of Methyl 4'-methylbiphenyl-2-carboxylate

Several methods exist for the synthesis of this precursor. A common approach involves the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

  • To a solution of methyl 2-bromobenzoate (1 equivalent) and 4-methylphenylboronic acid (1.2 equivalents) in a suitable solvent such as toluene or a mixture of toluene and water.

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and a base, such as sodium carbonate (2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 4'-methylbiphenyl-2-carboxylate.

Synthesis of this compound

Protocol: Radical Bromination

  • Dissolve Methyl 4'-methylbiphenyl-2-carboxylate (1 equivalent) in a suitable solvent, such as carbon tetrachloride or cyclohexane.

  • Add a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.05 equivalents), and a brominating agent like N-bromosuccinimide (NBS) (1.1 equivalents).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[2]

A specific lab-scale synthesis is described as follows: 45.3g (0.2mol) of methyl 4'-methyl-2-biphenylcarboxylate was added to 275g of n-hexane, then 36.3g (0.204mol) of NBS and 1.64g (0.01mol) of AIBN were added. The temperature was raised to 60°C, and 45.4g (0.4mol) of 30% hydrogen peroxide was added dropwise over about 2 hours. The mixture was then refluxed for 30 minutes. After cooling, a 10% sodium bisulfite solution (70g) was added. The solid was filtered, rinsed with n-hexane, and dried to yield 58.8g of the product (molar yield of 96.2%).[2]

Role in Drug Development: The Synthesis of Sartans

This compound is a key intermediate in the synthesis of several angiotensin II receptor blockers (sartans). The bromomethyl group serves as an electrophilic site for the alkylation of various heterocyclic systems, which form the core of the sartan drugs.

A prominent example is the synthesis of Telmisartan. In this process, the biphenyl moiety from this compound is coupled with the benzimidazole core of the drug. This reaction is a critical step that constructs the final carbon skeleton of the Telmisartan molecule.

The general synthetic utility of this intermediate extends to other sartans, where the biphenylmethyl group is a common structural feature essential for their pharmacological activity. The development of sartans represents a major advancement in the treatment of hypertension and other cardiovascular diseases.

Signaling Pathway: The Renin-Angiotensin System (RAS)

While this compound is not biologically active itself, the sartan drugs synthesized from it are potent antagonists of the Angiotensin II receptor type 1 (AT₁). These receptors are key components of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. The diagram below illustrates the RAS and the point of intervention for sartan drugs.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Sartans Sartan Drugs (e.g., Telmisartan) Sartans->AT1Receptor Blocks Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI

Caption: The Renin-Angiotensin System and the mechanism of action of sartan drugs.

Conclusion

This compound is a cornerstone intermediate in modern pharmaceutical synthesis. Its history is closely tied to the development of sartan antihypertensive drugs, and its efficient synthesis remains a topic of interest for process chemists. This guide has provided a detailed overview of its synthesis, properties, and its crucial role in the production of life-saving medications. The continued importance of sartan drugs in clinical practice ensures that this compound will remain a compound of significant industrial and academic interest.

References

An In-depth Technical Guide to the Key Reactive Sites of Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-[4-(bromomethyl)phenyl]benzoate is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. Its utility as a versatile building block stems from the distinct reactivity of its two primary functional groups: a highly reactive benzylic bromide and a moderately reactive methyl ester. This guide provides a comprehensive analysis of these reactive sites, supported by experimental data and protocols, to enable its effective application in complex molecular synthesis.

Introduction

This compound, with the CAS number 114772-38-2, possesses a molecular structure that lends itself to a variety of chemical transformations. The molecule's architecture, featuring a biphenyl core, incorporates a bromomethyl group at the 4'-position and a methyl carboxylate at the 2-position. This arrangement allows for selective chemical modifications at two distinct points, making it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. This document serves as a technical resource, detailing the reactivity of these key sites.

Core Reactive Sites

The primary loci of chemical reactivity on this compound are the benzylic bromide and the methyl ester functionalities.

The Benzylic Bromide: A Hub of High Reactivity

The bromomethyl group attached to the phenyl ring constitutes a benzylic halide. The carbon-bromine bond at this benzylic position is the most reactive site on the molecule. This heightened reactivity is attributed to the resonance stabilization of the resulting benzylic carbocation or radical intermediate that forms upon cleavage of the C-Br bond.[1][2][3]

Key reactions involving the benzylic bromide include:

  • Nucleophilic Substitution (SN1 and SN2): This is the most common reaction pathway for benzylic halides. They readily react with a wide range of nucleophiles to displace the bromide ion. The reaction can proceed via a unimolecular (SN1) or bimolecular (SN2) mechanism, depending on the nucleophile, solvent, and substrate concentration.[3][4] The stability of the benzylic carbocation favors the SN1 pathway.

  • Elimination Reactions (E1 and E2): In the presence of a strong, non-nucleophilic base, elimination of HBr can occur to form a stilbene derivative.

  • Organometallic Reagent Formation: The benzylic bromide can be used to form Grignard or organolithium reagents, which are powerful carbon nucleophiles for the formation of new carbon-carbon bonds.

The Methyl Ester: A Site for Functional Group Interconversion

The methyl ester group is the second key reactive site. While generally less reactive than the benzylic bromide, it can undergo a variety of transformations under specific conditions.

Key reactions involving the methyl ester include:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.

  • Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.

  • Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide.

  • Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the ester to a primary alcohol.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C15H13BrO2[5]
Molecular Weight 305.17 g/mol [5]
Melting Point 56 °C[5][6]
Appearance White to light yellow powder or crystals[5][6]
Purity (typical) >98% (GC)
Solubility Soluble in Toluene[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of the corresponding methyl-substituted precursor.[8]

Reaction:

  • Starting Material: Methyl 4'-methyl-2-biphenylcarboxylate

  • Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) (radical initiator), n-hexane (solvent), 30% Hydrogen peroxide.

  • Procedure:

    • Methyl 4'-methyl-2-biphenylcarboxylate (0.2 mol) is dissolved in n-hexane (275 g).

    • NBS (0.204 mol) and AIBN (0.01 mol) are added to the solution.

    • The mixture is heated to 60°C.

    • 30% Hydrogen peroxide (0.4 mol) is added dropwise over approximately 2 hours.

    • The reaction is heated to reflux for 30 minutes. Reaction completion is monitored by HPLC.

    • The mixture is cooled to ≤30°C, and a 10% sodium bisulfite solution (70 g) is added dropwise.

    • After stirring for 30 minutes, the mixture is filtered.

    • The filter cake is washed with n-hexane (150 g) and dried to yield the product.

  • Yield: 96.2%[8]

  • Purity (by HPLC): 99.54%[8]

Visualizing Reactivity and Workflows

Key Reactive Sites

The following diagram illustrates the principal reactive sites on the this compound molecule.

Reactive_Sites cluster_molecule cluster_sites mol This compound benzylic_bromide Benzylic Bromide (Highly Reactive) mol->benzylic_bromide Primary site for nucleophilic attack methyl_ester Methyl Ester (Moderately Reactive) mol->methyl_ester Site for hydrolysis, amidation, etc.

Caption: Key reactive sites on this compound.

Synthetic Pathway

The diagram below outlines the synthetic workflow for the preparation of this compound.

Synthesis_Workflow start Methyl 4'-methyl-2-biphenylcarboxylate reagents NBS, AIBN, H₂O₂, n-hexane reaction Radical Bromination (60°C to reflux) start->reaction 2 reagents->reaction 1 workup Quenching (NaHSO₃), Filtration, Washing reaction->workup 3 product This compound workup->product 4

Caption: Synthetic workflow for this compound.

Reaction Pathways

This diagram illustrates the major reaction pathways originating from the key reactive sites.

Reaction_Pathways cluster_benzylic Benzylic Bromide Reactions cluster_ester Methyl Ester Reactions start This compound sn1_sn2 Nucleophilic Substitution (Sₙ1/Sₙ2) start->sn1_sn2 Nu⁻ elimination Elimination (E1/E2) start->elimination Base organometallic Organometallic Formation start->organometallic Mg or Li hydrolysis Hydrolysis start->hydrolysis H₃O⁺ or OH⁻ amidation Amidation start->amidation R₂NH reduction Reduction start->reduction LiAlH₄

Caption: Major reaction pathways from the key reactive sites.

Conclusion

This compound is a valuable synthetic intermediate due to the presence of two distinct and selectively addressable reactive sites. The high reactivity of the benzylic bromide allows for a wide range of nucleophilic substitution and organometallic reactions, making it an excellent point for introducing molecular complexity. The methyl ester provides a secondary handle for functional group interconversions. A thorough understanding of the reactivity of these sites, as detailed in this guide, is crucial for the strategic design and successful execution of synthetic routes in pharmaceutical and materials science research.

References

Molecular weight and formula of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals, notably the antihypertensive drug Telmisartan.[1][2][3][4] This document outlines its chemical properties, synthesis protocols, and its role in drug development.

Chemical and Physical Properties

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a white to off-white solid.[5][6] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C15H13BrO2[7][8]
Molecular Weight 305.17 g/mol [7][8][9]
CAS Number 114772-38-2[5][7]
Appearance White to Off-White Solid[5][6]
Melting Point 48-50 °C[5]
Boiling Point 412.8±38.0 °C at 760 mmHg[4]
Density 1.4±0.1 g/cm³[4]
Flash Point 203.5±26.8 °C[4]
IUPAC Name methyl 2-[4-(bromomethyl)phenyl]benzoate[7]

Experimental Protocols: Synthesis

The synthesis of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a critical step in the production of sartans, a class of angiotensin II receptor antagonists.[2][6] Several synthetic routes have been reported, with the following being a commonly cited method involving the bromination of a precursor.

Method 1: Bromination of Methyl 4'-methylbiphenyl-2-carboxylate

This procedure details the radical bromination of the methyl group on the biphenyl structure.

  • Reactants:

    • Methyl 4'-methylbiphenyl-2-carboxylate

    • N-Bromosuccinimide (NBS)

    • Azo(bisisobutyronitrile) (AIBN) - Radical initiator

    • Carbon tetrachloride (CCl4) - Solvent

  • Procedure:

    • A solution of Methyl 4'-methylbiphenyl-2-carboxylate (9.3 g) is prepared in carbon tetrachloride (300 ml).[10]

    • N-Bromosuccinimide (8.1 g) and a catalytic amount of azo(bisisobutyronitrile) (130 mg) are added to the solution.[10]

    • The reaction mixture is heated to reflux and maintained for 4 hours.[10]

    • After the reaction is complete, the mixture is cooled to room temperature.[10]

    • Any insoluble material (succinimide) is removed by filtration.[10]

    • The filtrate is concentrated under reduced pressure to yield the crude product.[10]

    • Purification is achieved by flash chromatography using a mixture of ethyl acetate and hexane (1:9 v/v) as the eluent.[10]

    • The final product is obtained as a solid (10.9 g) with a melting point of 48-50 °C.[10]

Method 2: Synthesis from 2-Cyano-4'-bromomethylbiphenyl

An alternative patented method involves the hydrolysis and esterification of a cyanobiphenyl derivative.

  • Reactants:

    • 2-Cyano-4'-bromomethylbiphenyl

    • Methanol

    • Water

    • Catalyst (e.g., concentrated sulfuric acid or methanesulfonic acid)[11]

  • Procedure:

    • 2-Cyano-4'-bromomethylbiphenyl (27.2 g) is placed in a high-pressure reactor with methanol (108.8 g) and water (5.4 g).[1]

    • An industrial-grade concentrated sulfuric acid (21.7 g) is added as a catalyst.[1]

    • The reactor is purged with nitrogen three times.[1]

    • The temperature is raised to 155 °C, and the pressure increases to 1.75 MPa.[1]

    • The reaction is maintained under these conditions for 6 hours, with progress monitored by HPLC.[1]

    • The reaction is stopped when the purity of the starting material is less than 1.0%. The mixture is then cooled to 10 °C.[1]

    • The pH is adjusted to 7.0 using a 30% sodium hydroxide solution.[1]

    • The solvent is removed by distillation under reduced pressure.[1]

    • The product is dissolved in dichloromethane (250 ml), and inorganic salts are filtered off.[1]

    • The dichloromethane is removed to yield the crude product, which is then purified by recrystallization.[11]

Role in Drug Development

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a pivotal intermediate in the synthesis of Telmisartan.[1][3] Telmisartan is a potent and selective angiotensin II receptor antagonist used for the treatment of hypertension.[1][2] The bromomethyl group of the intermediate is highly reactive and allows for the subsequent alkylation of the benzimidazole moiety in the Telmisartan synthesis pathway.

Visualizations

The following diagrams illustrate the synthesis workflow and the role of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate as a key intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction cluster_product Product cluster_application Application A Methyl 4'-methyl- biphenyl-2-carboxylate E Radical Bromination A->E B N-Bromosuccinimide (NBS) B->E C AIBN (Initiator) C->E D CCl4 (Solvent) D->E F Methyl 4'-(bromomethyl)- biphenyl-2-carboxylate E->F Purification G Synthesis of Telmisartan F->G

Caption: Synthesis workflow for Methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

Logical_Relationship A Precursor (Methyl 4'-methylbiphenyl-2-carboxylate) B Key Intermediate (Methyl 4'-(bromomethyl)biphenyl-2-carboxylate) A->B Bromination C Active Pharmaceutical Ingredient (Telmisartan) B->C Alkylation D Therapeutic Application (Antihypertensive Drug) C->D Formulation

References

An In-depth Technical Guide to Methyl 2-[4-(bromomethyl)phenyl]benzoate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-[4-(bromomethyl)phenyl]benzoate, a key organic intermediate. The document details its commercial availability from various suppliers, outlines its physicochemical properties, and presents detailed experimental protocols for its synthesis. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers catering to research and development as well as bulk manufacturing needs. Purity levels are typically offered at 98% or higher. Below is a summary of prominent suppliers and their product offerings.

SupplierProduct NameCAS NumberPurityAdditional Information
Otto Chemie Pvt. Ltd. This compound, 98%114772-38-298%Offered for worldwide shipping in semi-bulk and bulk packs.[1]
TCI Chemicals This compound114772-38-2>98.0% (GC)Available in various quantities (e.g., 5g, 25g).[2][3]
CP Lab Safety This compound114772-38-2min 98% (GC)For professional manufacturing, research, and industrial use only.[4]
BLDpharm This compound114772-38-2-Offers cold-chain transportation.[5]
ChemicalBook This compound114772-38-2-Lists multiple suppliers and synthesis methods.[6][7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 114772-38-2[1][2]
Molecular Formula C₁₅H₁₃BrO₂[1][2]
Molecular Weight 305.17 g/mol [1][2]
Appearance White to light yellow powder or crystals[1][8]
Melting Point 56 °C[1][8]
Purity ≥98%[1]
Storage Temperature <15°C, Inert atmosphere[1][9]
Solubility Soluble in Toluene[9]

Synthesis of this compound

This compound is a compound of interest in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals. For instance, it is a key raw material in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure.[10] The synthesis of this compound is primarily achieved through the bromination of its precursor, methyl 4'-methylbiphenyl-2-carboxylate.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis via Radical Bromination

This protocol details a common method for the synthesis of methyl 4'-(bromomethyl)biphenyl-2-carboxylate using N-Bromosuccinimide (NBS) as the brominating agent and azo(bisisobutyronitrile) (AIBN) as a radical initiator.[11]

  • Materials:

    • Methyl 4'-methylbiphenyl-2-carboxylate (9.3 g)

    • N-Bromosuccinimide (NBS) (8.1 g)

    • Azo(bisisobutyronitrile) (AIBN) (130 mg)

    • Carbon tetrachloride (300 ml)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Dissolve methyl 4'-methylbiphenyl-2-carboxylate in carbon tetrachloride.

    • Add N-Bromosuccinimide and azo(bisisobutyronitrile) to the solution.

    • Heat the mixture under reflux for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Remove insoluble material by filtration.

    • Concentrate the filtrate.

    • Purify the residue by flash chromatography, eluting with an ethyl acetate/hexane (1:9 v/v) mixture.

    • The final product is obtained as a solid (10.9 g) with a melting point of 48°-50° C.

Protocol 2: Alternative Synthesis Method

This protocol provides an alternative synthesis route with different reagents and conditions.[7]

  • Materials:

    • Methyl 4'-methyl-2-biphenylcarboxylate (45.3g, 0.2mol)

    • n-hexane (275g)

    • N-Bromosuccinimide (NBS) (36.3g, 0.204mol)

    • Azo(bisisobutyronitrile) (AIBN) (1.64g, 0.01mol)

    • 30% Hydrogen peroxide (45.4g, 0.4mol)

    • 10% Sodium bisulfite solution (70g)

  • Procedure:

    • Add methyl 4'-methyl-2-biphenylcarboxylate to n-hexane.

    • Add NBS and AIBN to the mixture.

    • Raise the temperature to 60°C and add 30% hydrogen peroxide dropwise over approximately 2 hours.

    • Increase the temperature to reflux for 30 minutes. Monitor the reaction by HPLC until the residual raw material is ≤1.0%.

    • Cool the mixture to ≤30°C.

    • Add 10% sodium bisulfite solution dropwise and stir for 30 minutes.

    • Filter the mixture and rinse the filter cake with n-hexane (150g).

    • Dry the filter cake to obtain the product as a white solid (58.8 g), with a molar yield of 96.2% and HPLC purity of 99.54%.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis.[1] Its utility stems from the presence of a reactive bromomethyl group, which can readily undergo nucleophilic substitution reactions. This makes it a valuable building block for introducing the 2-(methoxycarbonyl)biphenylmethyl moiety into various molecules. One notable application is in the preparation and alkylation of imidazoles.[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocols.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start Methyl 4'-methylbiphenyl-2-carboxylate Reaction Reflux / Heat Start->Reaction Reagents NBS, AIBN, Solvent Reagents->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Purification Flash Chromatography Concentration->Purification Product This compound Purification->Product

Synthesis Workflow Diagram

Safety Information

This compound is suspected of causing genetic defects.[2] It is essential to handle this chemical with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[2] Store the compound in a cool, dark place under an inert atmosphere, as it is moisture-sensitive.[3]

References

Stability and storage conditions for Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of Methyl 2-[4-(bromomethyl)phenyl]benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, most notably the antihypertensive drug Telmisartan. The inherent reactivity of the benzylic bromide and ester functional groups makes the stability and proper storage of this compound a critical consideration for ensuring its quality, purity, and suitability for use in research and manufacturing. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. It also outlines suggested experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name This compound
Synonyms Methyl 4'-(bromomethyl)biphenyl-2-carboxylate, 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester
CAS Number 114772-38-2
Molecular Formula C₁₅H₁₃BrO₂
Molecular Weight 305.17 g/mol
Appearance White to light yellow powder or crystals
Purity Typically >98% (by GC or HPLC)

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The compound is known to be moisture-sensitive and potentially susceptible to degradation under ambient conditions.

ParameterRecommendationRationale
Temperature Refrigerated (2-8°C) or in a cool place (<15°C)To minimize the rate of potential thermal degradation and side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent reaction with atmospheric moisture and oxygen.
Light Store in a dark place, protected from lightTo prevent potential photolytic degradation.
Container Tightly sealed, light-resistant containerTo protect from moisture and light.
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.The compound is classified as an irritant to the skin and eyes and is suspected of causing genetic defects.

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability studies on isolated this compound are not extensively available in the public domain, its role as an intermediate in pharmaceutical synthesis has highlighted its limited stability. The primary points of instability are the reactive benzylic bromide and the ester functional group.

Hydrolysis

The presence of both a benzylic bromide and a methyl ester group makes the molecule susceptible to hydrolysis under aqueous conditions.

  • Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-[4-(bromomethyl)phenyl]benzoic acid, particularly under acidic or basic conditions.

  • Benzylic Bromide Hydrolysis : The highly reactive benzylic bromide can undergo nucleophilic substitution with water to form the corresponding alcohol, Methyl 2-[4-(hydroxymethyl)phenyl]benzoate. This reaction can be accelerated by the presence of moisture.

Nucleophilic Substitution

The benzylic bromide is a potent electrophile and is susceptible to reaction with various nucleophiles that may be present as impurities or in a reaction mixture. This reactivity is a known challenge in the synthesis of Telmisartan, where it can lead to the formation of byproducts.

Thermal Degradation

Although specific data is unavailable, benzylic halides can be thermally labile. Elevated temperatures may lead to decomposition, potentially through radical mechanisms or elimination reactions, resulting in discoloration and the formation of impurities.

Photodegradation

Aromatic compounds and those containing halogens can be sensitive to light. Exposure to UV or visible light may induce degradation, although specific photolytic degradation pathways for this compound have not been documented.

A proposed scheme of the primary degradation pathways is illustrated below.

G Proposed Degradation Pathways A This compound B 2-[4-(Bromomethyl)phenyl]benzoic acid A->B Ester Hydrolysis (H₂O, H⁺/OH⁻) C Methyl 2-[4-(hydroxymethyl)phenyl]benzoate A->C Benzylic Bromide Hydrolysis (H₂O) D Other Nucleophilic Substitution Products A->D Nucleophilic Attack (Nu⁻)

Caption: Proposed primary degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. The following protocols are based on general principles outlined in ICH guidelines (Q1A).

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its potential degradation products.

Forced Degradation Studies

The following table outlines the suggested conditions for forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete decomposition of the molecule.

Stress ConditionProposed Methodology
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for a specified duration (e.g., 1, 2, 4, 8 hours). Neutralize the solution before analysis.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified duration (e.g., 2, 4, 8, 24 hours).
Thermal Degradation Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

The workflow for conducting a forced degradation study is depicted below.

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Develop & Validate Stability-Indicating HPLC Method B Prepare Stock Solution of This compound A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Stress B->E F Thermal Stress B->F G Photolytic Stress B->G H Analyze Samples by HPLC-UV C->H D->H E->H F->H G->H I Characterize Degradation Products (e.g., LC-MS, NMR) H->I J Establish Degradation Pathways I->J

Caption: A suggested workflow for conducting forced degradation studies.

Conclusion

This compound is a reactive molecule requiring careful storage and handling to ensure its stability and purity. The primary degradation pathways are likely to involve hydrolysis of the ester and benzylic bromide functionalities, as well as other nucleophilic substitution reactions at the benzylic position. While specific quantitative stability data is limited, understanding these potential liabilities allows for the implementation of appropriate control measures. For critical applications, it is highly recommended to perform dedicated stability studies under forced degradation conditions to fully characterize the stability profile of this important synthetic intermediate.

Methodological & Application

Application Notes and Protocols: Synthesis of Telmisartan Intermediate via N-Alkylation with Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telmisartan is a potent and widely used angiotensin II receptor antagonist for the treatment of hypertension.[1][2][3] Its synthesis involves several key steps, one of which is the N-alkylation of a dibenzimidazole precursor. This document provides detailed application notes and experimental protocols for the synthesis of the Telmisartan methyl ester intermediate, specifically focusing on the use of Methyl 2-[4-(bromomethyl)phenyl]benzoate as the alkylating agent. This intermediate is a crucial precursor that is subsequently hydrolyzed to yield the final active pharmaceutical ingredient (API), Telmisartan.[4][5]

The use of this compound offers a practical alternative to other alkylating agents, such as the corresponding tert-butyl ester, in the synthesis of Telmisartan.[2][3][6] The selection of the alkylating agent can influence reaction conditions, yields, and impurity profiles, making detailed protocols essential for process optimization and reproducibility.

Application

The primary application of this compound is as a key intermediate in the synthesis of Telmisartan. The protocol detailed below is intended for use in research and development settings for the preparation of a key Telmisartan precursor, methyl 4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate.

Synthesis Pathway of Telmisartan

The overall synthesis of Telmisartan involves the condensation of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole with an appropriate 4'-(bromomethyl)biphenyl-2-carboxylate derivative, followed by hydrolysis of the resulting ester. The use of this compound is a key step in this pathway.

Telmisartan_Synthesis A 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole C Methyl 4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate (Telmisartan Methyl Ester) A->C N-Alkylation (KOH, DMSO) B This compound B->C D Telmisartan C->D Hydrolysis

Caption: Synthesis pathway of Telmisartan.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of the Telmisartan methyl ester intermediate.

Protocol 1: N-Alkylation of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole

This protocol details the N-alkylation step to form the methyl ester intermediate of Telmisartan.

Materials:

  • [1H-Benzimidazole-2-n-propyl-4-methyl-6-(1′methyl benzimidazole-2′-yl)]

  • Methyl-4-(bromomethyl)biphenyl-2-carboxylate

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Acetic acid

  • Dichloromethane

  • Acetone

Procedure:

  • To 200 ml of dimethyl sulfoxide, add 50 gm of [1H-Benzimidazole-2-n-propyl-4-methyl-6-(1′methyl benzimidazole-2′-yl)] and 50 gm of potassium hydroxide.

  • To this mixture, add 60 gm of methyl-4-(bromomethyl)biphenyl-2-carboxylate at ambient temperature.

  • Stir the contents for 2 hours at 25-30° C.

  • Heat the reaction mixture to 40-50° C and maintain for 2 hours.

  • After the reaction is complete, add approximately 500 ml of water to the reaction mixture at room temperature.

  • Acidify the mixture with acetic acid to a pH of 3.8.

  • Extract the product twice with 250 ml of dichloromethane.

  • Combine the organic extracts and concentrate them.

  • Isolate the product by filtration after the addition of 300 ml of acetone.

  • Dry the isolated solid under reduced pressure at 50-60° C to obtain the title product.

Protocol 2: Hydrolysis of Telmisartan Methyl Ester to Telmisartan

This protocol describes the subsequent hydrolysis of the methyl ester intermediate to yield the final Telmisartan product.

Materials:

  • Methyl 4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate

  • Methanol

  • Potassium hydroxide (KOH)

  • Acetic acid

Procedure:

  • Reflux a mixture of 40 g of Telmisartan methyl ester in 440 ml of methanol with 14.9 g of potassium hydroxide for 24 hours.

  • To the boiling solution, add 240 ml of methanol followed by 45.5 g of acetic acid.

  • Continue stirring the mixture while boiling for another hour.

  • Cool the mixture to 4°C and aspirate the product within 1 hour.

  • Wash the collected solid with methanol (2 x 80 ml) to yield Telmisartan.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and isolation of the Telmisartan methyl ester intermediate.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Add dibenzimidazole precursor and KOH to DMSO B Add this compound A->B C Stir at 25-30°C for 2h B->C D Heat to 40-50°C for 2h C->D E Quench with water D->E Reaction Completion F Acidify with acetic acid to pH 3.8 E->F G Extract with dichloromethane (2x) F->G H Concentrate organic phases G->H I Precipitate with acetone H->I J Filter and dry I->J

Caption: Workflow for the synthesis of Telmisartan intermediate.

Quantitative Data

The yield of the N-alkylation reaction is a critical parameter for the overall efficiency of the Telmisartan synthesis. The table below summarizes the reported yields for the formation of the Telmisartan ester intermediate using different alkylating agents.

Alkylating AgentBaseSolventYield of Ester IntermediateReference
Methyl-4-(bromomethyl)biphenyl-2-carboxylatePotassium hydroxide (KOH)DMSO80%[7]
4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid methyl esterPotassium carbonate (K2CO3)DMF92.1%
tert-Butyl 4′-(bromomethyl)biphenyl-2-carboxylatePotassium tert-butoxideDMSONot specified[3][8]
tert-Butyl 4′-(bromomethyl)biphenyl-2-carboxylatePotassium tert-butoxideDMAc70%[1]

Logical Relationships in Synthesis

The successful synthesis of the Telmisartan intermediate is dependent on several key factors. The following diagram illustrates the logical relationships between the reactants, conditions, and the desired outcome.

Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions Dibenzimidazole Dibenzimidazole Precursor Outcome Successful Synthesis of Telmisartan Methyl Ester Dibenzimidazole->Outcome AlkylatingAgent This compound AlkylatingAgent->Outcome Base Appropriate Base (e.g., KOH) Base->Outcome Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Outcome Temperature Controlled Temperature (25-50°C) Temperature->Outcome Time Sufficient Reaction Time Time->Outcome

Caption: Key factors for successful synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide. Methyl 2-[4-(bromomethyl)phenyl]benzoate is a versatile building block, and its use as the electrophilic partner in Suzuki coupling reactions allows for the synthesis of a diverse range of diarylmethane derivatives. These products are of significant interest in medicinal chemistry and drug discovery, as the diarylmethane scaffold is a common motif in many biologically active compounds.[1][2][3][4][5]

This document provides detailed application notes and protocols for performing Suzuki coupling reactions with this compound and analogous benzylic bromides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction with a benzylic bromide like this compound generally proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzylic bromide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final diarylmethane product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Aryl-Pd(II) Complex Aryl-Pd(II) Complex Transmetalation->Aryl-Pd(II) Complex Reductive\nElimination Reductive Elimination Aryl-Pd(II) Complex->Reductive\nElimination Reductive\nElimination->Pd(0) Diarylmethane\nProduct Diarylmethane Product Reductive\nElimination->Diarylmethane\nProduct Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation R-Br This compound R-Br->Oxidative\nAddition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki Coupling of Benzylic Bromides

The following tables summarize reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of various benzylic bromides with arylboronic acids and potassium aryltrifluoroborates, providing a reference for optimizing the reaction with this compound.

Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids [6]

EntryBenzyl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Benzyl bromide4-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1402085
24-Methoxybenzyl bromidePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1402078
34-Chlorobenzyl bromide4-Tolylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1402082
43-Nitrobenzyl bromidePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMF1402075

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl Halides with Potassium Aryltrifluoroborates [7]

EntryBenzyl HalidePotassium AryltrifluoroborateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O (10:1)772395
24-Methoxybenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O (10:1)772392
34-Fluorobenzyl bromidePotassium 4-methoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O (10:1)772389
4Benzyl chloridePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O (10:1)772365

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid or potassium aryltrifluoroborate. Optimization may be required for specific substrates.

Protocol 1: Conventional Heating

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzylic bromides.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv) or Potassium aryltrifluoroborate (1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF/H₂O 10:1, Dioxane, or Toluene)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid or potassium aryltrifluoroborate (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylmethane derivative.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on procedures for rapid, microwave-assisted Suzuki-Miyaura couplings of benzylic bromides.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., JohnPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Anhydrous DMF

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (5 mol%), the ligand (10 mol%), and the base (3.0 equiv).

  • Add anhydrous DMF (to achieve a concentration of ~0.5 M).

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the reaction mixture to the target temperature (e.g., 140 °C) and hold for the specified time (e.g., 20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps outlined in Protocol 1 (steps 7-9).

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Base D Purge with Inert Gas A->D B Add Catalyst and Ligand C Add Degassed Solvent B->C E Heat and Stir (Conventional or Microwave) C->E D->B F Monitor Progress (TLC / LC-MS) E->F G Aqueous Workup and Extraction F->G Reaction Complete H Drying and Concentration G->H I Column Chromatography H->I J Characterization of Pure Product I->J

Caption: General workflow for Suzuki coupling reactions.

Applications in Drug Discovery

The diarylmethane core structure synthesized through these methods is a privileged scaffold in medicinal chemistry.[2] Diaryl- and triarylmethane derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antihistaminic properties.[1][3][4][5] The ability to readily diversify the aryl groups on the diarylmethane skeleton using the Suzuki coupling reaction makes it a valuable tool for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug development programs.[6] The ester functionality in the product molecules derived from this compound provides an additional handle for further chemical modifications, expanding the accessible chemical space for drug discovery.

References

Application Notes: Nucleophilic Substitution Protocols for the Bromomethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bromomethyl group is a highly versatile functional group in organic synthesis, serving as a potent electrophile for a wide range of nucleophilic substitution reactions. Its reactivity is attributed to the good leaving group ability of the bromide ion and the accessibility of the primary carbon atom for nucleophilic attack, primarily via an Sₙ2 mechanism. This reactivity allows for the facile introduction of various functionalities, including oxygen, nitrogen, sulfur, and carbon-based groups, making bromomethyl-containing compounds valuable building blocks in medicinal chemistry and materials science. These application notes provide detailed protocols and comparative data for key nucleophilic substitution reactions involving the bromomethyl group.

O-Alkylation: Synthesis of Ethers (Williamson Ether Synthesis)

The reaction of a bromomethyl compound with an alkoxide or phenoxide ion is a classic and reliable method for ether synthesis, known as the Williamson ether synthesis.[1] The reaction proceeds via an Sₙ2 mechanism and is most efficient with primary alkyl halides like those containing a bromomethyl group, as this minimizes competing elimination reactions.[2][3]

Data Presentation: O-Alkylation Reactions
SubstrateNucleophileBaseSolventConditionsYieldReference
2-(Bromomethyl)-4-chlorothiopheneSodium EthoxideN/AEthanolRoom Temp, 2-4hHigh (Typical)[4]
1-Bromo-4-ethoxy-2,2-dimethylbutaneVarious AlcoholsNaHTHF0°C to RTGood (Typical)[2]
1-Bromo-2-(bromomethyl)-4-chlorobenzeneSodium HydroxideN/AAcetone/Water40-50°C, 1-3hNot specified[5]
α-Bromo Carboxylic AcidsVarious Alcohols/PhenolsK₃PO₄DCM or DCM/HFIPRoom Temp, 16h40-95%[6]
Experimental Protocol: Synthesis of 2-(Ethoxymethyl)-4-chlorothiophene

This protocol describes the synthesis of an ether from 2-(bromomethyl)-4-chlorothiophene using sodium ethoxide.[4]

Materials:

  • 2-(Bromomethyl)-4-chlorothiophene

  • Sodium ethoxide solution (e.g., 1 M in ethanol)

  • Ethanol

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-(bromomethyl)-4-chlorothiophene (1.0 eq) in ethanol.

  • To the stirred solution, add sodium ethoxide solution (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the resulting residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic phase under reduced pressure to obtain the crude ether.

  • If necessary, purify the product by column chromatography on silica gel.

Visualizations

Caption: General Sₙ2 mechanism for a bromomethyl group.

williamson_logic Target Target Ether (R-O-R') Cleavage Retrosynthetic Cleavage at C-O bond Target->Cleavage Pathway1 Pathway A: R-O⁻ + R'-Br Cleavage->Pathway1 Pathway2 Pathway B: R-Br + R'-O⁻ Cleavage->Pathway2 Analysis1 Analyze R'-Br: Is it Methyl or 1°? Pathway1->Analysis1 Analysis2 Analyze R-Br: Is it Methyl or 1°? Pathway2->Analysis2 Decision1 Good Candidate (Sₙ2 Favored) Analysis1->Decision1 Yes Decision2 Poor Candidate (E2 Competes) Analysis1->Decision2 No (2°/3°) Analysis2->Decision1 Yes Analysis2->Decision2 No (2°/3°)

Caption: Logic for planning a Williamson Ether Synthesis.

N-Alkylation: Synthesis of Amines

Direct alkylation of ammonia or primary/secondary amines with bromomethyl compounds can lead to mixtures of products due to overalkylation.[7][8] To achieve selective synthesis of primary amines, methods like the Gabriel synthesis or the use of an azide nucleophile followed by reduction are preferred.[7][9]

Data Presentation: N-Alkylation Reactions
SubstrateNucleophileBase/ReagentSolventConditionsYieldReference
1-BromooctaneAmmonia (2 eq)N/ANot specifiedNot specified45% (Primary Amine)[7]
2-(Bromomethyl)-4-chlorothiopheneAmine (2.2 eq)K₂CO₃ (2.0 eq)AcetonitrileRT overnight or Reflux 2-4hHigh (Typical)[4]
1-Bromo-2-(bromomethyl)-4-chlorobenzeneSodium AzideN/ADMFRT, 12-24hNot specified[5]
Primary Alkyl HalidePotassium PhthalimideN/ADMFNot specifiedGood (Typical)[10][11]
N-Alkylated PhthalimideHydrazine (N₂H₄)N/ANot specifiedNot specifiedGood (Typical)[12][13]
Experimental Protocol: Gabriel Synthesis of a Primary Amine

This two-step protocol transforms a primary alkyl bromide into a primary amine, preventing overalkylation.[12][13]

Materials:

  • Bromomethyl-containing substrate (e.g., Benzyl Bromide)

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

Step 1: N-Alkylation of Phthalimide

  • In a round-bottom flask, dissolve potassium phthalimide (1.05 eq) in anhydrous DMF.

  • Add the bromomethyl substrate (1.0 eq) to the solution.

  • Heat the mixture (e.g., to 70-90°C) and stir for several hours until TLC indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the N-alkylated phthalimide.

  • Filter the solid, wash with water, and dry thoroughly.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

  • Suspend the N-alkylated phthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 1-3 hours. A precipitate of phthalhydrazide will form.[13]

  • Cool the mixture, acidify with dilute HCl, and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a cold aqueous NaOH solution and extract the primary amine with dichloromethane.

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the primary amine.

Visualization

gabriel_synthesis cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection K_Phth Potassium Phthalimide SN2 Sₙ2 Reaction K_Phth->SN2 R_Br R-CH₂-Br R_Br->SN2 N_Alkyl N-Alkyl Phthalimide SN2->N_Alkyl Hydrazine Hydrazine (N₂H₄) Cleavage Hydrazinolysis N_Alkyl->Cleavage Hydrazine->Cleavage Amine Primary Amine (R-CH₂-NH₂) Cleavage->Amine Byproduct Phthalhydrazide (Precipitate) Cleavage->Byproduct

Caption: Workflow for the Gabriel Synthesis of primary amines.

S-Alkylation: Synthesis of Thioethers (Sulfides)

Thiols are excellent nucleophiles, and their conjugate bases (thiolates) are even more potent. The reaction of a bromomethyl compound with a thiolate is a highly efficient method for forming thioethers, analogous to the Williamson ether synthesis.[14]

Data Presentation: S-Alkylation Reactions
SubstrateNucleophileBaseSolventConditionsYieldReference
2-(Bromomethyl)-4-chlorothiopheneThiol (1.0 eq)NaOH (1.1 eq)EthanolRT overnight or 50-60°CHigh (Typical)[4]
Various ThiolsParaformaldehyde, HBr/AcOHN/AAcetic Acid0°C to RT76-98%[15][16]
Alkyl HalideThiolNaHNot specifiedNot specifiedGood (Typical)[14]
Experimental Protocol: Synthesis of a Thioether

This protocol describes the general procedure for the S-alkylation of a thiol with a bromomethyl compound.[4]

Materials:

  • Bromomethyl-containing substrate

  • Desired thiol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the thiol (1.0 eq) in ethanol, add a solution of sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to generate the thiolate anion.

  • Add a solution of the bromomethyl substrate (1.0 eq) in ethanol to the thiolate solution.

  • Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude thioether.

  • Purify by column chromatography on silica gel if required.

Other Nucleophilic Displacements

Synthesis of Nitriles

The displacement of bromide with a cyanide anion is an effective method for introducing a nitrile group, which also serves as a valuable one-carbon extension. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Experimental Protocol: Synthesis of 2-((1-Bromo-4-chloro-phenyl)methyl)acetonitrile [5]

  • Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety precautions.

  • In a round-bottom flask, dissolve 1-bromo-2-(bromomethyl)-4-chlorobenzene (1.0 eq) in a mixture of ethanol and water.

  • Add potassium cyanide (1.2 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate to yield the crude product, which can be purified by column chromatography.

Synthesis of Esters

Carboxylate anions can act as nucleophiles to displace the bromide from a bromomethyl group, forming an ester. This reaction is often facilitated by using a non-nucleophilic base or a phase-transfer catalyst to enhance the solubility and reactivity of the carboxylate salt.[17][18]

Experimental Protocol: General Ester Synthesis [17]

  • Dissolve the carboxylic acid (1.0 eq) in DMF or THF.

  • Add a stoichiometric amount of tetrabutylammonium fluoride (Bu₄NF) as a base to generate the reactive carboxylate ion in situ.

  • Add the bromomethyl substrate (1.0-1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain the crude ester, followed by purification if necessary.

Phase-Transfer Catalysis (PTC) in Nucleophilic Substitutions

Many nucleophiles (e.g., CN⁻, OH⁻, RCOO⁻) are salts that are soluble in water but insoluble in the organic solvents where the bromomethyl substrate resides. Phase-transfer catalysis solves this problem by using a catalyst (typically a quaternary ammonium or phosphonium salt) to escort the nucleophile anion from the aqueous phase into the organic phase, dramatically accelerating the reaction.[19][20][21]

Benefits of PTC:

  • Faster reaction rates.[20]

  • Higher yields and fewer byproducts.[19]

  • Avoids the need for expensive, anhydrous, or polar aprotic solvents.[19]

  • Milder reaction conditions.

Visualization

ptc_mechanism cluster_aq Aqueous Phase cluster_org Organic Phase NaCN Na⁺ CN⁻ (Nucleophile Source) Boundary <-- Phase Boundary --> QX_aq Q⁺X⁻ (Catalyst) QCN_org [Q⁺CN⁻] (Reactive Ion Pair) QX_aq->QCN_org 1. Anion Exchange (CN⁻ for X⁻) RBr R-CH₂-Br (Substrate) RCN R-CH₂-CN (Product) QCN_org->RCN 2. Sₙ2 Reaction QX_org Q⁺Br⁻ QCN_org->QX_org releases Br⁻ QX_org->QX_aq 3. Catalyst Returns

Caption: Mechanism of Phase-Transfer Catalysis.

References

Application of Methyl 2-[4-(bromomethyl)phenyl]benzoate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-[4-(bromomethyl)phenyl]benzoate is a pivotal bifunctional building block in modern organic synthesis, primarily recognized for its role as a key intermediate in the manufacturing of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and related cardiovascular conditions. Its structure, featuring a reactive benzylic bromide and a methyl ester on a biphenyl scaffold, allows for strategic sequential reactions to construct complex molecular architectures. This document provides detailed application notes, experimental protocols, and relevant biological pathway information for researchers and professionals in drug development and organic chemistry.

Primary Application: Synthesis of Telmisartan

The most prominent application of this compound is in the synthesis of Telmisartan, an orally active and specific angiotensin II receptor antagonist.[1] In this synthesis, the building block serves as an electrophile for the N-alkylation of a pre-assembled bis-benzimidazole heterocyclic core.

Synthetic Scheme Overview

The general synthetic route to Telmisartan involves the condensation of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole with this compound, followed by the hydrolysis of the resulting methyl ester to the final carboxylic acid, Telmisartan.

Telmisartan_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products bis_benzimidazole 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole alkylation N-Alkylation bis_benzimidazole->alkylation building_block This compound building_block->alkylation intermediate Telmisartan Methyl Ester alkylation->intermediate Base (e.g., KOH, K2CO3) Solvent (e.g., DMSO, DMF) hydrolysis Ester Hydrolysis telmisartan Telmisartan hydrolysis->telmisartan intermediate->hydrolysis Base (e.g., NaOH) Solvent (e.g., Methanol/Water)

Caption: Synthetic workflow for Telmisartan production.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the building block from Methyl 4'-methyl-2-biphenylcarboxylate.[2]

Materials:

  • Methyl 4'-methyl-2-biphenylcarboxylate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • n-Hexane

  • 30% Hydrogen peroxide

  • 10% Sodium bisulfite solution

Procedure:

  • To a reaction vessel, add Methyl 4'-methyl-2-biphenylcarboxylate (0.2 mol) and n-hexane (275 g).

  • Add NBS (0.204 mol) and AIBN (0.01 mol) to the mixture.

  • Raise the temperature to 60°C.

  • Add 30% hydrogen peroxide (0.4 mol) dropwise over approximately 2 hours.

  • After the addition is complete, increase the temperature to reflux and maintain for 30 minutes. Monitor the reaction by HPLC until the starting material is ≤1.0%.

  • Cool the reaction mixture to ≤30°C.

  • Slowly add 10% sodium bisulfite solution (70 g) and stir for 30 minutes.

  • Filter the mixture and wash the filter cake with n-hexane (150 g).

  • Dry the solid to obtain this compound.

Reactant/ProductMolar Mass ( g/mol )Amount (mol)Yield (%)Purity (HPLC)
Methyl 4'-methyl-2-biphenylcarboxylate226.270.2->99%
This compound305.17~0.19296.299.54%

Protocol 2: Synthesis of Telmisartan Intermediate (N-Alkylation)

This protocol describes the alkylation of the bis-benzimidazole core with this compound.

Materials:

  • 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole

  • This compound

  • Potassium hydroxide (KOH) or Potassium Carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole in DMSO.

  • Add powdered KOH or K2CO3 to the solution and stir.

  • Add a solution of this compound in DMSO to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the Telmisartan methyl ester intermediate.

ReactantMolar Mass ( g/mol )Molar Ratio
Bis-benzimidazole304.391
This compound305.171-1.2
Base (e.g., KOH)56.111.5-2

Protocol 3: Hydrolysis to Telmisartan

This protocol details the final step of converting the methyl ester to Telmisartan.

Materials:

  • Telmisartan methyl ester intermediate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Acetic acid (for neutralization)

Procedure:

  • Suspend the Telmisartan methyl ester in a mixture of methanol and water.

  • Add an aqueous solution of NaOH.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and adjust the pH to ~5.5-6.0 with acetic acid to precipitate Telmisartan.

  • Filter the solid, wash with water, and dry to obtain the final product.

Other Potential Applications

While the synthesis of Telmisartan is the most cited application, the structure of this compound makes it a versatile reagent for the synthesis of other complex molecules, particularly in the realm of medicinal chemistry. Its general utility lies in the alkylation of various nucleophiles, such as imidazoles, other heterocycles, and amines, to introduce the methyl 2-benzoylphenylmethyl moiety.[3] This can be a key step in the synthesis of novel drug candidates targeting a range of biological receptors.

Biological Context: Angiotensin II Signaling Pathway

Telmisartan functions by blocking the Angiotensin II Type 1 (AT1) receptor. Understanding the Angiotensin II signaling pathway is crucial for drug development professionals in this area.

Angiotensin II is a key effector in the Renin-Angiotensin System (RAS) and mediates its effects primarily through two G-protein coupled receptors: AT1 and AT2. The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and cellular growth, all of which contribute to hypertension.

Angiotensin_II_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Physiological Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq/11 protein AT1R->Gq Activates Aldo Aldosterone Secretion AT1R->Aldo ... Telmisartan Telmisartan (Antagonist) Telmisartan->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Vaso Vasoconstriction Ca2->Vaso MAPK MAPK Cascade PKC->MAPK Activates Inflam Inflammation PKC->Inflam Transcription Gene Transcription MAPK->Transcription Growth Cell Growth & Proliferation Transcription->Growth

Caption: Angiotensin II signaling pathway via the AT1 receptor.

Conclusion

This compound is a high-value building block in organic synthesis, with its primary and well-documented application being the industrial-scale synthesis of the antihypertensive drug Telmisartan. The protocols provided herein offer a detailed guide for its synthesis and subsequent use in this context. Its chemical properties also suggest potential for broader applications in the synthesis of other biologically active molecules, making it a continued subject of interest for chemical and pharmaceutical research.

References

Application Notes and Protocols for the Alkylation of Imidazoles using Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of imidazoles is a cornerstone of medicinal chemistry, yielding compounds with a wide range of biological activities. These derivatives are integral to the development of novel therapeutics, including kinase inhibitors for cancer therapy.[1][2] This document provides a detailed experimental procedure for the N-alkylation of various imidazole substrates using Methyl 2-[4-(bromomethyl)phenyl]benzoate, a key reagent in the synthesis of complex organic molecules.[3] The protocols outlined below offer two distinct methods employing different bases and solvents to accommodate a range of substrate reactivities and laboratory resources.

General Reaction Scheme:

The N-alkylation of an imidazole with this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the alkylating agent. A base is typically used to deprotonate the imidazole, thereby enhancing its nucleophilicity and facilitating the reaction.[4]

Data Presentation

The following table summarizes the expected outcomes for the alkylation of various imidazole derivatives with this compound under the specified reaction conditions.

Imidazole SubstrateProtocolReaction Time (h)Yield (%)Purity (%)
Imidazole1685>98
2-Methylimidazole1882>97
4-Nitroimidazole2491>99
4,5-Dichloroimidazole2588>98

Experimental Protocols

Two primary protocols are provided for the N-alkylation of imidazoles. Protocol 1 utilizes the mild base potassium carbonate in acetonitrile, suitable for many standard imidazoles. Protocol 2 employs the stronger base sodium hydride in tetrahydrofuran, which is more effective for less reactive or electron-deficient imidazoles.[5]

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is a robust and commonly used procedure for the N-alkylation of imidazoles with reactive alkyl halides.[4][6]

Materials:

  • Imidazole derivative (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the imidazole derivative (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

  • Addition of Alkylating Agent: While stirring, add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the solid residue with a small amount of acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated imidazole.[7][8]

Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is recommended for less reactive imidazoles, such as those bearing electron-withdrawing groups, as it employs a stronger base to ensure complete deprotonation.[4][5]

Materials:

  • Imidazole derivative (1.0 eq)

  • This compound (1.05 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of the imidazole derivative (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add a solution of this compound (1.05 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction:

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with additional portions of ethyl acetate.

    • Combine the organic layers and wash with water and then brine.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[7][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: K₂CO₃ in Acetonitrile cluster_protocol2 Protocol 2: NaH in THF p1_start Reactants: Imidazole Derivative K₂CO₃ p1_solvent Add Anhydrous Acetonitrile p1_start->p1_solvent p1_alkylating Add this compound p1_solvent->p1_alkylating p1_reflux Heat to Reflux (Monitor by TLC) p1_alkylating->p1_reflux p1_workup Filter & Evaporate p1_reflux->p1_workup p1_extraction Ethyl Acetate Extraction p1_workup->p1_extraction p1_purification Column Chromatography p1_extraction->p1_purification p1_product Pure N-Alkylated Imidazole p1_purification->p1_product p2_start Reactants: Imidazole Derivative NaH p2_solvent Add Anhydrous THF (0°C) p2_start->p2_solvent p2_deprotonation Deprotonation (0°C to RT) p2_solvent->p2_deprotonation p2_alkylating Add this compound (0°C) p2_deprotonation->p2_alkylating p2_reaction Stir at RT (Monitor by TLC) p2_alkylating->p2_reaction p2_quench Quench with NH₄Cl (aq) p2_reaction->p2_quench p2_extraction Ethyl Acetate Extraction p2_quench->p2_extraction p2_purification Column Chromatography p2_extraction->p2_purification p2_product Pure N-Alkylated Imidazole p2_purification->p2_product

Caption: Workflow for the N-alkylation of imidazoles using two distinct protocols.

Representative Signaling Pathway

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor adaptor Adaptor Proteins (e.g., Grb2, Sos) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cell Proliferation, Angiogenesis, Survival transcription->response inhibitor N-Alkylated Imidazole (Kinase Inhibitor) inhibitor->raf

Caption: Inhibition of a generic kinase signaling pathway by an N-alkylated imidazole derivative.

References

Synthesis of Diverse Derivatives from Methyl 4'-(bromomethyl)biphenyl-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives from Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. This versatile building block is a key intermediate in the synthesis of pharmacologically active molecules, most notably the antihypertensive drug Telmisartan. The highly reactive benzylic bromide functionality allows for a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the generation of novel molecular scaffolds for drug discovery and development.

Introduction

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a bifunctional organic molecule featuring a biphenyl backbone, a methyl ester, and a reactive bromomethyl group.[1] Its significance in medicinal chemistry is primarily associated with its role as a crucial fragment in the synthesis of Angiotensin II receptor blockers (ARBs).[2] The protocols outlined herein describe its derivatization through reactions with various nucleophiles, including amines, azides, thiols, and alcohols, to generate a library of compounds with potential applications in medicinal chemistry and materials science.

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the nucleophilic substitution reactions on Methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

NucleophileReagentProductTypical SolventBaseTypical Yield (%)
Benzimidazole1,7'-dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazole]Methyl 4'-((1,7'-dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)biphenyl-2-carboxylateDMF, ToluenePotassium tert-butoxide, NaOH69-100%[3]
AminePrimary or Secondary AmineMethyl 4'-((alkylamino)methyl)biphenyl-2-carboxylateMethanol, AcetonitrileK₂CO₃ or excess amine85-98% (estimated)[4][5]
AzideSodium Azide (NaN₃)Methyl 4'-(azidomethyl)biphenyl-2-carboxylateDMSO, DMF-73-99%[6][7]
ThiolThiol or ThioureaMethyl 4'-((alkylthio)methyl)biphenyl-2-carboxylateMethanol, EthanolSodium Hydroxide>90% (estimated)[8]
Alcohol/PhenolAlcohol or PhenolMethyl 4'-((alkoxy)methyl)biphenyl-2-carboxylateDichloromethane, THFFeSO₄, Potassium HydroxideHigh yields reported[9][10]
CyanideSodium Cyanide (NaCN)Methyl 4'-(cyanomethyl)biphenyl-2-carboxylateDMSO, Ethanol/Water-High yields expected[11]

Experimental Protocols

The following are detailed methodologies for the synthesis of key derivatives from Methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

Protocol 1: Synthesis of Methyl 4'-((1,7'-dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)biphenyl-2-carboxylate (Telmisartan Methyl Ester)

This protocol describes the N-alkylation of a substituted benzimidazole, a key step in the synthesis of Telmisartan.[3][12]

Materials:

  • Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

  • 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazole]

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or Toluene

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazole] (1.0 eq) in DMF.

  • Add potassium tert-butoxide (1.1 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Slowly add a solution of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.05 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Outcome: The final product, Telmisartan methyl ester, is typically obtained as a white to off-white solid. The reported yields for this reaction are generally high, ranging from 69% to quantitative.[3]

Protocol 2: Synthesis of Methyl 4'-(azidomethyl)biphenyl-2-carboxylate

This protocol details the conversion of the bromomethyl group to an azidomethyl group, a versatile intermediate for click chemistry or reduction to an amine.[6][7]

Materials:

  • Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.0 eq) in DMSO.

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, slowly add water to the reaction mixture (Note: this may be exothermic).

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Expected Outcome: Methyl 4'-(azidomethyl)biphenyl-2-carboxylate is expected to be an oil or a low-melting solid. Yields for the azidation of benzyl bromides are typically high, often exceeding 90%.[13]

Protocol 3: Synthesis of Methyl 4'-((benzylthio)methyl)biphenyl-2-carboxylate

This protocol describes the formation of a thioether derivative.[8]

Materials:

  • Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

  • Benzyl mercaptan or Thiourea followed by a benzyl halide

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Dichloromethane

Procedure using Benzyl Mercaptan:

  • In a round-bottom flask, dissolve Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (1.0 eq) and benzyl mercaptan (1.1 eq) in methanol.

  • Add a solution of sodium hydroxide (1.2 eq) in methanol to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to yield the crude product, which can be purified by column chromatography.

Expected Outcome: The thioether product is expected to be an oil or solid. The reaction of benzyl bromides with thiols under basic conditions generally proceeds in high yield.

Mandatory Visualizations

Synthesis_Pathway start Methyl 4'-(bromomethyl)biphenyl-2-carboxylate telmisartan_ester Telmisartan Methyl Ester start->telmisartan_ester t-BuOK, DMF amine_product Methyl 4'-((R¹R²N)methyl)- biphenyl-2-carboxylate start->amine_product Base azide_product Methyl 4'-(azidomethyl)- biphenyl-2-carboxylate start->azide_product DMSO thiol_product Methyl 4'-((RS)methyl)- biphenyl-2-carboxylate start->thiol_product Base alcohol_product Methyl 4'-((RO)methyl)- biphenyl-2-carboxylate start->alcohol_product Base or Catalyst cyanide_product Methyl 4'-(cyanomethyl)- biphenyl-2-carboxylate start->cyanide_product DMSO benzimidazole 1,7'-dimethyl-2'-propyl- 1H,3'H-[2,5'-bibenzo[d]imidazole] benzimidazole->telmisartan_ester amine R¹R²NH amine->amine_product azide NaN₃ azide->azide_product thiol RSH thiol->thiol_product alcohol ROH alcohol->alcohol_product cyanide NaCN cyanide->cyanide_product

Caption: Synthetic pathways for derivatives of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

Experimental_Workflow start Start dissolve Dissolve Starting Material and Nucleophile in Solvent start->dissolve add_base Add Base (if required) dissolve->add_base react Stir at Appropriate Temperature add_base->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-[4-(bromomethyl)phenyl]benzoate in various palladium-catalyzed cross-coupling reactions. This bifunctional molecule, featuring a benzylic bromide and a biphenyl scaffold, is a key intermediate in the synthesis of pharmaceuticals, notably Angiotensin II receptor blockers like Valsartan.

Introduction

This compound is a versatile building block in organic synthesis. The presence of a reactive bromomethyl group allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of complex molecules.

The biphenyl core of this compound is itself often synthesized via a Suzuki-Miyaura coupling, highlighting the importance of palladium catalysis in the preparation and subsequent functionalization of this key intermediate.

Synthesis of this compound

The synthesis of the title compound is typically achieved in two steps: a palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl skeleton, followed by radical bromination of the methyl group.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 2-(p-tolyl)benzoate

This protocol describes the synthesis of the precursor to this compound.

Reaction Scheme:

Materials:

  • Methyl 2-bromobenzoate

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add methyl 2-bromobenzoate (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add toluene and water to form a biphasic mixture.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 2-(p-tolyl)benzoate.

Reactant Equivalents Catalyst Ligand Base Solvent Temperature Yield
Methyl 2-bromobenzoate1.0Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃ (2.0)Toluene/H₂O85 °CHigh
4-Methylphenylboronic acid1.2
Protocol 2: Radical Bromination

This protocol describes the conversion of Methyl 2-(p-tolyl)benzoate to this compound.

Reaction Scheme:

Materials:

  • Methyl 2-(p-tolyl)benzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve Methyl 2-(p-tolyl)benzoate (1.0 equiv.) in CCl₄.

  • Add N-Bromosuccinimide (1.1 equiv.) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with the lamp.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with CCl₄.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The benzylic bromide moiety of the title compound is a versatile handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp³)-C(sp²) bond, providing access to diarylmethane derivatives.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the benzylic bromide, followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-CH2-Br PdII R-CH2-Pd(II)L_n-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R-CH2-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-CH2-Ar' RedElim->Product ArBoronic Ar'-B(OR)2 ArBoronic->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Arylboronic Acid Catalyst Ligand Base Solvent Temperature Yield
Phenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane100 °CGood to Excellent
4-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane100 °CGood to Excellent
3-Thienylboronic acidPd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane100 °CGood to Excellent
Heck Reaction

The Heck reaction allows for the coupling of the benzylic bromide with an alkene to form a substituted alkene.

Reaction Principle:

The reaction proceeds via oxidative addition of the palladium(0) catalyst to the benzylic bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Heck_Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-CH2-Br PdII R-CH2-Pd(II)L_n-Br OxAdd->PdII MigIns Migratory Insertion PdII->MigIns PdII_Alkene R-CH2-CH(R')-CH(R'')-Pd(II)L_n-Br MigIns->PdII_Alkene BetaElim β-Hydride Elimination PdII_Alkene->BetaElim Product R-CH=C(R')R'' BetaElim->Product PdH H-Pd(II)L_n-Br BetaElim->PdH Alkene H2C=C(R')R'' Alkene->MigIns Base Base Base->PdH HBase H-Base+ HBase->Pd0 PdH->Pd0

Caption: Catalytic cycle of the Heck reaction.

Protocol 4: Heck Reaction of this compound with an Alkene

Materials:

  • This compound

  • Alkene (e.g., n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (1-5 mol%), and tri(o-tolyl)phosphine (2-10 mol%).

  • Add anhydrous DMF and triethylamine (2.0 equiv.).

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction to 100-120 °C.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Alkene Catalyst Ligand Base Solvent Temperature Yield
n-Butyl acrylatePd(OAc)₂ (2 mol%)P(o-tol)₃ (4 mol%)Et₃NDMF110 °CGood
StyrenePd(OAc)₂ (2 mol%)P(o-tol)₃ (4 mol%)Et₃NDMF110 °CGood
Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of a C(sp³)-C(sp) bond, leading to the synthesis of substituted alkynes.

Reaction Principle:

This reaction involves a palladium-catalyzed coupling of the benzylic bromide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and a base.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-CH2-Br PdII R-CH2-Pd(II)L_n-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkyne R-CH2-Pd(II)L_n-C≡CR' Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product R-CH2-C≡CR' RedElim->Product Alkyne R'-C≡CH CuAlkyne Cu-C≡CR' Alkyne->CuAlkyne CuBr CuBr CuBr->CuAlkyne Base Base Base->CuAlkyne CuAlkyne->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 5: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Temperature Yield
PhenylacetylenePdCl₂(PPh₃)₂ (3 mol%)CuI (1.5 mol%)Et₃NTHF25-40 °CGood
1-OctynePdCl₂(PPh₃)₂ (3 mol%)CuI (1.5 mol%)Et₃NTHF25-40 °CGood
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3 mol%)CuI (1.5 mol%)Et₃NTHF25-40 °CGood
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing the synthesis of various benzylic amines.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the benzylic bromide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-CH2-Br PdII R-CH2-Pd(II)L_n-Br OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [R-CH2-Pd(II)L_n(HNR'R'')]Br AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido R-CH2-Pd(II)L_n-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product R-CH2-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 6: Buchwald-Hartwig Amination of this compound with an Amine

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.

  • Dilute with diethyl ether and filter through a plug of silica gel, eluting with more ether.

  • Concentrate the filtrate and purify the product by column chromatography.

Amine Pd Catalyst Ligand Base Solvent Temperature Yield
MorpholinePd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)NaOt-BuToluene100 °CHigh
AnilinePd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)NaOt-BuToluene100 °CHigh
BenzylaminePd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)NaOt-BuToluene100 °CHigh

Application in Drug Development: Synthesis of Valsartan Intermediate

This compound is a crucial intermediate in the synthesis of Valsartan, an angiotensin II receptor blocker. In this synthesis, it undergoes an N-alkylation reaction with an L-valine derivative. While this step is not a palladium-catalyzed cross-coupling of the bromomethyl group, the precursor itself is a product of such a reaction, underscoring the importance of this chemistry in pharmaceutical manufacturing.

Valsartan_Synthesis cluster_synthesis Synthesis of Key Intermediate cluster_application Application in Valsartan Synthesis Reactant1 Methyl 2-bromobenzoate Suzuki Suzuki-Miyaura Coupling Reactant1->Suzuki Reactant2 4-Methylphenylboronic acid Reactant2->Suzuki Intermediate1 Methyl 2-(p-tolyl)benzoate Suzuki->Intermediate1 Bromination Radical Bromination Intermediate1->Bromination Target This compound Bromination->Target Alkylation N-Alkylation Target->Alkylation ValineDeriv L-Valine Derivative ValineDeriv->Alkylation ValsartanInt Valsartan Intermediate Alkylation->ValsartanInt FurtherSteps Further Steps ValsartanInt->FurtherSteps Valsartan Valsartan FurtherSteps->Valsartan

Application Notes and Protocols for the Synthesis of Biphenyl Compounds via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the synthesis of these biaryl compounds. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid. Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of starting materials.[1]

This document provides a detailed protocol for the synthesis of a representative biphenyl compound, 4-methoxybiphenyl, using 4-bromoanisole as the precursor.

Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling

The synthesis of 4-methoxybiphenyl is achieved through the palladium-catalyzed cross-coupling of 4-bromoanisole and phenylboronic acid. This reaction exemplifies a typical Suzuki-Miyaura coupling procedure.

Reaction Principle

The catalytic cycle for this transformation involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromoanisole) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4-methoxybiphenyl. The data is compiled from various laboratory procedures and provides a baseline for experimental design.

ParameterValueNotes
Reactants
4-Bromoanisole1.0 mmolLimiting reagent.
Phenylboronic Acid1.1 - 1.5 mmolTypically used in slight excess.[1]
Catalyst
Palladium(II) Acetate (Pd(OAc)₂)1-5 mol%Pre-catalyst, reduced in situ.[1]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1-5 mol%Active Pd(0) catalyst.[1]
Palladium on Carbon (Pd/C)5-10 mol%Heterogeneous catalyst.[1]
Base
Potassium Carbonate (K₂CO₃)2.0 - 3.0 mmolCommon and effective base.
Sodium Carbonate (Na₂CO₃)1.0 - 2.0 mmolAlternative inorganic base.[2]
Sodium Hydroxide (NaOH)1.0 - 2.0 mmolStronger base, can be used.[2]
Solvent
Toluene/Water5:1 to 10:1 v/vCommon biphasic solvent system.
Ethanol/Water1:1 v/vA greener solvent alternative.[2]
Reaction Conditions
Temperature50 - 100 °CDependent on catalyst and solvent.[2]
Reaction Time1 - 6 hoursMonitored by TLC or GC-MS.
Yield >90%Typically high for this reaction.
Purity >98%After purification by chromatography or recrystallization.[3]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of 4-methoxybiphenyl using both homogeneous and heterogeneous palladium catalysts.

Protocol 1: Homogeneous Catalysis using Palladium(II) Acetate

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (0.04 mmol, 10.5 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.[1]

  • Add palladium(II) acetate and triphenylphosphine to the flask.[1]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add toluene and deionized water via syringe.[1]

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate mixture) to afford 4-methoxybiphenyl as a white solid.[1]

Protocol 2: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • 10% Palladium on Carbon (Pd/C) (5 mol%, 53 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Ethanol (10 mL)

  • Deionized water (10 mL)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, combine 4-bromoanisole, phenylboronic acid, and potassium carbonate.[1]

  • Add 10% Pd/C to the mixture.[1]

  • Add ethanol and deionized water.[1]

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • The product may precipitate from the filtrate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-methoxybiphenyl.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 4-methoxybiphenyl via Suzuki-Miyaura coupling.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 4-Bromoanisole - Phenylboronic Acid - Base (e.g., K₂CO₃) catalyst Add Pd Catalyst (e.g., Pd(OAc)₂ or Pd/C) reagents->catalyst solvent Add Solvent (e.g., Toluene/Water) catalyst->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat and Stir (e.g., 90 °C, 4-6h) inert->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction with Organic Solvent cool->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (Chromatography or Recrystallization) dry->purify product Isolated Product: 4-Methoxybiphenyl purify->product

Caption: General experimental workflow for biphenyl synthesis.

Potential Signaling Pathway Inhibition

Biphenyl compounds have been investigated for their potential to modulate various signaling pathways involved in inflammation and cell proliferation. The diagram below illustrates a potential mechanism by which a biphenyl compound could inhibit the NF-κB and MAPK signaling pathways, which are often activated by inflammatory stimuli like Lipopolysaccharide (LPS).[4]

G cluster_stimulus cluster_receptor cluster_pathways cluster_response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation Biphenyl Biphenyl Compound Biphenyl->MAPK Biphenyl->NFkB

Caption: Potential inhibition of inflammatory pathways.

References

Handling and safety precautions for Methyl 2-[4-(bromomethyl)phenyl]benzoate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[4-(bromomethyl)phenyl]benzoate (CAS No. 114772-38-2) is a bifunctional organic molecule utilized in organic synthesis.[1][2] Structurally, it incorporates a biphenyl backbone with a methyl ester and a bromomethyl group. This arrangement makes it a valuable reagent, particularly as an alkylating agent.[2] The bromomethyl group serves as a reactive site for nucleophilic substitution, enabling the introduction of the substituted biphenyl moiety onto various substrates. A primary application of this compound is in the N-alkylation of imidazoles and other nitrogen-containing heterocycles, which are significant structural motifs in many pharmaceutical compounds.[2][3]

Due to its nature as a benzylic bromide and an alkylating agent, this compound is classified as a hazardous substance, suspected of causing genetic defects.[4] Alkylating agents are known to be potentially toxic and carcinogenic due to their ability to alkylate DNA, which can disrupt cellular processes.[4] Therefore, stringent safety precautions are imperative when handling this compound in a laboratory setting.

These application notes provide a summary of the chemical's properties, detailed protocols for its handling and use, and essential safety information to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the safe storage, handling, and use of the compound.

PropertyValueReference(s)
CAS Number 114772-38-2[5]
Molecular Formula C₁₅H₁₃BrO₂[5]
Molecular Weight 305.17 g/mol [5]
Appearance White to light yellow powder or crystals[5]
Melting Point 56 °C[5]
Storage Temperature Recommended <15°C, in a cool, dark place under an inert atmosphere[5]
Solubility Soluble in toluene[1]

Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. It is classified as being suspected of causing genetic defects. The table below summarizes its hazard classifications and corresponding precautionary statements.

Hazard ClassGHS PictogramHazard Statement (H-code)Precautionary Statements (P-codes)Reference(s)
Germ Cell Mutagenicity Health HazardH341: Suspected of causing genetic defectsP201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308+P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up.
General Handling --P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Toxicity Data
CompoundCAS NumberToxicity Data (Hazard Statement)Reference(s)
Methyl 4-(bromomethyl)benzoate 2417-72-3Acute Toxicity, Oral (Category 3): H301: Toxic if swallowed.Skin Corrosion/Irritation (Category 1B): H314: Causes severe skin burns and eye damage.Respiratory Sensitization (Category 1): H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]

Note: This data is for a structurally related compound and should be used for hazard awareness only. It does not directly represent the toxicological profile of this compound.

Experimental Protocols

General Safety Precautions for Handling

Given its classification as a suspected mutagen, all work with this compound must be conducted in a designated area within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should also be worn.

  • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.

Engineering Controls:

  • All manipulations of solid this compound and its solutions should be performed inside a chemical fume hood to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible.

Decontamination and Waste Disposal:

  • All glassware and equipment contaminated with this compound should be decontaminated. A common method is to rinse with a suitable organic solvent (e.g., acetone or ethanol) followed by washing with soap and water.

  • All waste materials, including contaminated PPE and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal according to institutional and local regulations.

G General Handling Workflow for Genotoxic Compounds cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Cleanup and Disposal prep_area Designate Work Area in Fume Hood gather_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->gather_ppe gather_materials Assemble All Necessary Reagents and Equipment gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Prepare Solutions in Fume Hood weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate waste Segregate and Dispose of Hazardous Waste decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling genotoxic compounds.

Application Protocol: N-Alkylation of Imidazole

This protocol is adapted from established procedures for the N-alkylation of imidazoles using benzyl bromides.[1] It provides a general method for using this compound as an alkylating agent.

Materials:

  • This compound

  • Imidazole (or other nucleophilic substrate)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous acetonitrile (CH₃CN) or Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • TLC plates and developing chamber

  • Rotary evaporator

  • Separatory funnel

Procedure using Potassium Carbonate (a milder base):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat (e.g., to 50-60 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent to yield the crude product.

  • Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.

G N-Alkylation of Imidazole Experimental Workflow start Start setup Combine Imidazole, Alkylating Agent, and K₂CO₃ in Acetonitrile start->setup react Stir at RT or Heat Under Inert Atmosphere setup->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Filter Solids and Evaporate Solvent monitor->workup Complete extract Dissolve in Ethyl Acetate, Wash with Water and Brine workup->extract dry Dry with MgSO₄ and Evaporate extract->dry purify Purify by Chromatography or Recrystallization dry->purify end End purify->end

Caption: Workflow for N-alkylation of imidazole.

Conclusion

This compound is a useful synthetic intermediate, but its handling requires strict adherence to safety protocols due to its suspected mutagenicity. Researchers must utilize appropriate personal protective equipment and engineering controls at all times. The provided protocols offer a foundation for the safe and effective use of this compound in a laboratory setting. Always consult your institution's safety guidelines and the Safety Data Sheet (SDS) before commencing any work.

References

Application Notes and Protocols for Methyl 2-[4-(bromomethyl)phenyl]benzoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 2-[4-(bromomethyl)phenyl]benzoate in polymer chemistry. While direct literature on the polymerization of this specific compound is not extensively available, its chemical structure, featuring a reactive benzyl bromide moiety and a methyl ester group, allows for its application in various polymerization techniques. The following sections are based on established principles of polymer chemistry and data from analogous compounds.

Application Note 1: Initiator for Atom Transfer Radical Polymerization (ATRP)

Introduction: this compound is an excellent candidate as an initiator for Atom Transfer Radical Polymerization (ATRP). The benzyl bromide group can be readily activated by a transition metal catalyst (typically a copper(I) complex) to form a radical that initiates the polymerization of various vinyl monomers. This allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionality. The resulting polymer will have the methyl 2-phenylbenzoate group at one end, which can be useful for further modifications or for influencing the physical properties of the polymer.

Potential Applications:

  • Synthesis of well-defined homopolymers: Polymers such as polystyrene and poly(methyl methacrylate) (PMMA) with predictable molecular weights and low PDI can be synthesized.

  • Preparation of block copolymers: The living nature of ATRP allows for the sequential addition of different monomers to create block copolymers.

  • Surface modification: The initiator can be immobilized on a surface to grow polymer brushes, altering the surface properties of materials.

  • Synthesis of star polymers: Multifunctional core molecules can be functionalized with this initiator to create star-shaped polymers.

Experimental Protocol: ATRP of Styrene using this compound as Initiator

Objective: To synthesize polystyrene with a target molecular weight and low polydispersity using this compound as the initiator.

Materials:

  • This compound (Initiator)

  • Styrene (Monomer), inhibitor removed

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0143 g, 0.1 mmol).

  • Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with argon.

  • In a separate vial, prepare a solution of styrene (e.g., 10.4 g, 100 mmol), this compound (e.g., 0.305 g, 1 mmol), and anisole (10 mL).

  • Deoxygenate this solution by bubbling with argon for 30 minutes.

  • Using a deoxygenated syringe, add the deoxygenated PMDETA (e.g., 0.0173 g, 0.1 mmol) to the Schlenk flask containing CuBr.

  • Transfer the monomer/initiator solution to the Schlenk flask via a deoxygenated syringe.

  • Polymerization: Place the sealed flask in a preheated oil bath at 110 °C and stir.

  • Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR.

  • Termination and Purification: After the desired conversion is reached (e.g., 8-24 hours), cool the flask to room temperature and expose the mixture to air to terminate the polymerization.

  • Dilute the reaction mixture with THF (approx. 20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol.

  • Filter the precipitated polymer and dry it in a vacuum oven at 60 °C to a constant weight.

Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the resulting polystyrene can be determined by Gel Permeation Chromatography (GPC). The structure can be confirmed by ¹H NMR spectroscopy.

Quantitative Data (Exemplary for ATRP of Styrene and Methyl Methacrylate)
ParameterPolystyrene (PS)Poly(methyl methacrylate) (PMMA)
Monomer:Initiator Ratio 100:1100:1
Catalyst System CuBr/PMDETACuBr/PMDETA
Solvent AnisoleAnisole
Temperature (°C) 11090
Reaction Time (h) 128
Conversion (%) ~90~85
Theoretical Mn ( g/mol ) ~9700~8800
Experimental Mn ( g/mol ) 9500 - 105008500 - 9500
PDI (Mw/Mn) 1.10 - 1.201.15 - 1.25
Yield (%) >90>90

Note: These are typical values and can vary based on specific reaction conditions and purity of reagents.

Application Note 2: Monomer for Polycondensation Reactions

Introduction: this compound can also be utilized as an AB-type monomer in polycondensation reactions. The molecule possesses two reactive sites: the methyl ester, which can undergo transesterification, and the benzyl bromide, which can participate in nucleophilic substitution reactions. For example, it can be reacted with a dicarboxylic acid under conditions that favor both esterification and Williamson ether synthesis-like reactions to form a polyester.

Potential Applications:

  • Synthesis of novel polyesters: The unique biphenyl structure of the monomer can be incorporated into the polymer backbone, potentially leading to materials with interesting thermal and mechanical properties.

  • Development of functional polymers: The ester and ether linkages in the polymer backbone can be designed to be biodegradable or to have specific chemical resistances.

Experimental Protocol: Self-Polycondensation of this compound

Objective: To synthesize a polyester via self-polycondensation of this compound.

Materials:

  • This compound (Monomer)

  • Potassium carbonate (K₂CO₃) (Base)

  • Dimethylformamide (DMF) (Solvent)

  • Methanol

  • Toluene

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add this compound (e.g., 3.05 g, 10 mmol) and K₂CO₃ (e.g., 1.38 g, 10 mmol).

  • Add DMF (20 mL) and toluene (10 mL) as a co-solvent for azeotropic removal of water.

  • Polymerization: Heat the mixture to reflux (around 140-150 °C) with vigorous stirring. Water and methanol formed during the reaction will be removed azeotropically with toluene.

  • Continue the reaction for 12-24 hours, monitoring the viscosity of the reaction mixture. An increase in viscosity indicates polymer formation.

  • Purification: After the reaction is complete, cool the mixture to room temperature.

  • Pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it several times with hot water and then with methanol to remove any remaining salts and unreacted monomer.

  • Dry the polymer in a vacuum oven at 80 °C to a constant weight.

Characterization: The structure of the resulting polyester can be confirmed by FT-IR and ¹H NMR spectroscopy. The molecular weight can be estimated by GPC, and thermal properties (glass transition temperature, melting point) can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Data (Exemplary for Polycondensation)
ParameterPolyester from this compound
Reaction Type Self-Polycondensation
Catalyst/Base K₂CO₃
Solvent DMF/Toluene
Temperature (°C) 140-150
Reaction Time (h) 24
Yield (%) 70 - 85
Mn ( g/mol ) 5,000 - 15,000
PDI (Mw/Mn) 1.8 - 2.5

Note: These are estimated values as direct experimental data is not available. Actual results may vary.

Visualizations

ATRP_Mechanism cluster_catalyst Initiator R-X (this compound) Radical R• Initiator->Radical k_act Catalyst_act Cu(I) / Ligand Catalyst_deact X-Cu(II) / Ligand Radical->Catalyst_deact k_deact Active_Polymer P_n• (Active Chain) Radical->Active_Polymer Propagation Monomer Monomer (n) Dormant_Polymer P_n-X (Dormant Chain) Dormant_Polymer->Active_Polymer k_act Active_Polymer->Dormant_Polymer k_deact Termination Termination Active_Polymer->Termination

Caption: ATRP mechanism using a benzyl bromide initiator.

ATRP_Workflow start Start setup Setup Schlenk Flask with CuBr and Deoxygenate start->setup prepare_sol Prepare Monomer/Initiator Solution and Deoxygenate setup->prepare_sol add_ligand Add Ligand (PMDETA) to Flask prepare_sol->add_ligand add_sol Transfer Monomer/Initiator Solution to Flask add_ligand->add_sol polymerize Heat to Reaction Temperature (e.g., 110 °C) and Stir add_sol->polymerize monitor Monitor Conversion (GC/NMR) polymerize->monitor monitor->polymerize Continue reaction terminate Terminate Polymerization (Cool and Expose to Air) monitor->terminate Desired conversion reached purify Purify Polymer (Column Chromatography and Precipitation) terminate->purify dry Dry Polymer under Vacuum purify->dry end Characterize Polymer (GPC, NMR) dry->end

Caption: Experimental workflow for ATRP synthesis.

Application Notes and Protocols: Derivatization of Methyl 2-[4-(bromomethyl)phenyl]benzoate for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[4-(bromomethyl)phenyl]benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a reactive benzyl bromide moiety, which is an excellent electrophile for SN2 reactions, and a methyl ester that can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid followed by amidation. These features make it a valuable building block for the synthesis of complex molecular scaffolds, particularly in the development of targeted therapies. One of the most promising applications for derivatives of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms.

This document provides detailed protocols for the derivatization of this compound via N-alkylation of heterocyclic amines, a key step in the synthesis of potential PARP inhibitors. It also includes an overview of the PARP-1 signaling pathway and a protocol for a representative biological assay.

Data Presentation

Table 1: Illustrative Reaction Parameters for the N-Alkylation of Heterocycles with this compound
EntryHeterocycleBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1ImidazoleK₂CO₃Acetonitrile80685>98
22-MethylimidazoleCs₂CO₃DMF60882>97
3PyrazoleNaHTHF25491>99
43,5-DimethylpyrazoleK₂CO₃Acetone501278>98
51,2,4-TriazoleDBUAcetonitrile60675>96

Note: The data presented in this table are illustrative and based on typical yields and purities for N-alkylation reactions with benzyl bromides. Actual results may vary depending on the specific reaction conditions and the nature of the heterocyclic partner.

Table 2: Hypothetical Biological Activity of a Representative Derivative
Compound IDDerivative StructureTargetIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, µM)
BC-PARP-001 Methyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)benzoatePARP-115BRCA1-deficient (MDA-MB-436)0.5
BC-PARP-002 Methyl 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)benzoatePARP-125BRCA1-deficient (MDA-MB-436)0.8
Olaparib (Reference)-PARP-15BRCA1-deficient (MDA-MB-436)0.2

Note: The biological activity data are hypothetical and provided for illustrative purposes to guide structure-activity relationship (SAR) studies. The reference compound, Olaparib, is a clinically approved PARP inhibitor.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of a Heterocycle with this compound

This protocol describes a general method for the synthesis of N-alkylated heterocycles, which are key intermediates in the development of various therapeutic agents, including PARP inhibitors.

Materials:

  • This compound (1.0 eq)

  • Desired heterocycle (e.g., imidazole, pyrazole) (1.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the desired heterocycle (1.1 eq) and the anhydrous solvent.

  • Stir the solution and add the base (1.5 eq) portion-wise.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of this compound dropwise to the stirred suspension of the heterocycle and base.

  • Heat the reaction mixture to the desired temperature (refer to Table 1) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: PARP-1 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against the PARP-1 enzyme.

Materials:

  • Synthesized derivative of this compound

  • Commercially available PARP-1 enzyme inhibition assay kit (e.g., HT Universal Colorimetric PARP Assay Kit)

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer provided with the kit.

  • In a 96-well plate, add the assay buffer, activated DNA, and the test compound at various concentrations.

  • Add the PARP-1 enzyme to each well.

  • Initiate the reaction by adding NAD⁺ to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Mandatory Visualization

PARP-1 Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of single-strand breaks, which can be converted into double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death (synthetic lethality).

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition cluster_2 Normal Cell (HR Proficient) cluster_3 Cancer Cell (BRCA-mutant, HR Deficient) DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse leads to PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR synthesizes BER_Proteins Base Excision Repair (BER) Proteins (e.g., XRCC1) PAR->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair mediate PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB causes DNA_DSB_Normal DNA_DSB_Normal DNA_DSB_Cancer DNA_DSB_Cancer HR_Repair Homologous Recombination (HR) Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival No_HR_Repair No HR Repair Cell_Death Cell Death (Apoptosis) No_HR_Repair->Cell_Death

Caption: PARP-1 Signaling in DNA Repair and Synthetic Lethality.

Experimental Workflow for Derivatization and Evaluation

The following diagram outlines the logical workflow from the starting material, this compound, to the synthesis of derivatives and their subsequent biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Alkylation N-Alkylation Reaction Start->Alkylation Heterocycle Heterocycle (e.g., Imidazole, Pyrazole) Heterocycle->Alkylation Purification Purification (Column Chromatography) Alkylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Derivative Pure N-Alkylated Derivative Characterization->Derivative PARP_Assay PARP-1 Inhibition Assay Derivative->PARP_Assay Cell_Assay Antiproliferative Assay (e.g., MTT) Derivative->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis PARP_Assay->SAR_Analysis Cell_Assay->SAR_Analysis

Caption: Workflow for Synthesis and Biological Evaluation.

Application Notes and Protocols: Reaction of Methyl 2-[4-(bromomethyl)phenyl]benzoate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[4-(bromomethyl)phenyl]benzoate is a bifunctional molecule utilized as a key building block in organic synthesis, particularly in the pharmaceutical industry. Its structure incorporates a reactive benzylic bromide for nucleophilic substitution and a methyl ester for subsequent transformations. This document provides detailed application notes and protocols for the N-alkylation of primary amines with this compound, a critical reaction in the synthesis of complex molecules, including the antihypertensive drug Telmisartan.

The reaction proceeds via a standard SN2 mechanism, where the primary amine acts as a nucleophile, displacing the bromide ion from the benzylic carbon of this compound. The resulting product is a secondary amine, specifically a methyl 2-[4-((alkylamino)methyl)phenyl]benzoate derivative.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products reactant1 This compound product Methyl 2-[4-(((R)-amino)methyl)phenyl]benzoate reactant1->product Base, Solvent reactant2 +   R-NH₂ (Primary Amine) byproduct +   HBr

Caption: General reaction scheme for the N-alkylation of a primary amine with this compound.

Applications in Drug Discovery and Development

The primary application of the N-alkylation reaction with this compound is in the synthesis of angiotensin II receptor antagonists, most notably Telmisartan. In the synthesis of Telmisartan and its analogues, the benzimidazole core acts as the nucleophile that displaces the benzylic bromide.[1][2][3][4] This reaction is a crucial step in connecting the biphenyl moiety to the heterocyclic system, forming the backbone of the final drug molecule.

One documented synthesis involves the N-alkylation of a benzimidazole derivative with methyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate (an alternative name for the topic compound) in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds over 10-16 hours at room temperature.[5]

Quantitative Data

Nucleophile (Amine)BaseSolventTime (h)TemperatureProductYield (%)Reference
9H-carbazoleNaH (60%)Anhydrous THF10-16Room Temp.Methyl 4'-((9H-carbazol-9-yl)methyl)-[1,1'-biphenyl]-2-carboxylate19[5]

Note: While 9H-carbazole is a secondary amine, this example illustrates the reactivity of the electrophile under common N-alkylation conditions.

Experimental Protocols

Below are two detailed protocols. The first is a specific example from the synthesis of a Telmisartan analogue, and the second is a general protocol for the reaction with primary amines.

Protocol 1: N-Alkylation with a Heterocyclic Amine (Carbazole)[5]

This protocol details the reaction of this compound with 9H-carbazole, a key step in the synthesis of certain Telmisartan-derived modulators.[5]

Materials:

  • 9H-carbazole

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a solution of 9H-carbazole (1 equivalent) in anhydrous THF (2-3 mL/mmol), slowly add sodium hydride (1.2 equivalents).

  • Stir the mixture for approximately 30 minutes at room temperature.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Continue stirring for 10-16 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water to double the volume.

  • Neutralize the mixture with 1 N HCl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • After filtration, remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Protocol 2: General Procedure for N-Alkylation with Primary Amines

This generalized protocol is based on standard procedures for the N-alkylation of primary amines with benzylic bromides. Optimization of the base, solvent, and temperature may be necessary for specific primary amines.

Materials:

  • Primary amine (e.g., benzylamine, n-butylamine)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or acetonitrile.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a base such as anhydrous potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine this compound, primary amine, base, and solvent start->reactants reaction Stir at room temperature or with gentle heating reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purification by column chromatography workup->purification characterization Characterization of the final product purification->characterization end End characterization->end

Caption: A typical experimental workflow for the N-alkylation reaction.

Signaling Pathway Context (Hypothetical)

While the reaction itself is a chemical transformation, the products can be designed to interact with biological signaling pathways. For instance, Telmisartan, synthesized using this chemistry, is an antagonist of the angiotensin II receptor, which is involved in blood pressure regulation.

signaling_pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage by Renin Renin AngII Angiotensin II AngI->AngII conversion by ACE ACE AT1R AT1 Receptor AngII->AT1R activates Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction leads to Product Synthesized Product (e.g., Telmisartan) Product->AT1R blocks

Caption: The role of the synthesized product as an antagonist in the Renin-Angiotensin system.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Primary amines can be corrosive and toxic. Consult the safety data sheet (SDS) for each specific amine before use.

Conclusion

The reaction of this compound with primary amines is a robust and valuable transformation in synthetic organic chemistry, particularly for the construction of pharmacologically active molecules. The provided protocols offer a starting point for researchers to utilize this versatile building block in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for different primary amine substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate. Our aim is to help you improve your reaction yields and troubleshoot common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Wohl-Ziegler bromination of Methyl 2-(4-methylphenyl)benzoate.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective Radical Initiation: The radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded or was not activated.- Use a fresh batch of the radical initiator. - Ensure the reaction temperature is sufficient to cause homolytic cleavage of the initiator. For AIBN, this is typically around 70-80°C. For benzoyl peroxide, it's slightly higher. - Consider photochemical initiation using a UV or a household compact fluorescent lamp as an alternative to thermal initiation.[1]
Inappropriate Solvent: Use of a polar solvent can hinder the radical chain reaction.- Use non-polar solvents like carbon tetrachloride (CCl₄), n-hexane, or cyclohexane.[2][3] Acetonitrile has also been used successfully in some cases.[1] - Avoid polar solvents like acetic acid or aqueous sulfuric acid, as they can promote electrophilic aromatic bromination.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.- Increase the temperature to reflux, ensuring it is appropriate for the chosen solvent and initiator.
Formation of Dibrominated Byproduct Excess N-Bromosuccinimide (NBS): Using a significant excess of NBS can lead to the formation of the dibrominated product.- Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS.[1] - Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed.
High Reaction Temperature or Prolonged Reaction Time: These conditions can favor over-bromination.- Optimize the reaction time and temperature. Lowering the temperature towards the end of the reaction might be beneficial.
Formation of Aromatic Bromination Byproduct Presence of Acidic Impurities: HBr, a byproduct of the reaction, can catalyze electrophilic aromatic substitution, especially in polar solvents.- Use a non-polar solvent to minimize the solubility and reactivity of HBr. - Some procedures suggest the addition of a radical scavenger to suppress ionic reactions, though this must be done carefully to not inhibit the desired radical reaction.
Unreacted Starting Material in Final Product Insufficient NBS or Initiator: Not enough brominating agent or radical initiator to drive the reaction to completion.- Ensure the correct stoichiometry of NBS and initiator is used. - Check the purity of NBS, as impurities can affect its reactivity.
Reaction Not Complete: The reaction was stopped prematurely.- Monitor the reaction progress via TLC or HPLC and ensure the starting material spot has disappeared before workup.
Difficulty in Product Purification Presence of Succinimide: Succinimide, a byproduct of NBS, can be difficult to separate from the product.- During workup, wash the organic layer with a dilute aqueous base (e.g., NaHCO₃ or NaOH solution) to deprotonate and dissolve the succinimide in the aqueous layer.[4] Be cautious if your product is base-sensitive. - Succinimide is insoluble in solvents like diethyl ether and hexane, so precipitation and filtration can be effective.[5]
Co-elution during Column Chromatography: The product, starting material, and dibrominated byproduct may have similar polarities.- Use a non-polar eluent system for column chromatography, such as hexane/ethyl acetate or hexane/dichloromethane, and employ a shallow gradient to improve separation.
Product is an Oil and Difficult to Crystallize: The presence of impurities can prevent crystallization.- Purify the crude product by column chromatography first to remove impurities, then attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely used method is the regioselective benzylic bromination of Methyl 2-(4-methylphenyl)benzoate. This reaction, known as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, in a non-polar solvent.[3]

Q2: How can I minimize the formation of the dibrominated side product?

To minimize the formation of Methyl 2-[4-(dibromomethyl)phenyl]benzoate, it is crucial to control the stoichiometry of the reactants. Using a slight excess of NBS (around 1.05 equivalents) is often sufficient.[1] Additionally, monitoring the reaction closely and stopping it as soon as the starting material is consumed can prevent over-bromination.

Q3: What are the best solvents for this reaction and why?

Non-polar solvents are preferred for the Wohl-Ziegler reaction to favor the radical pathway and suppress ionic side reactions. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity, safer alternatives like n-hexane, cyclohexane, or trifluorotoluene are recommended.[2][3] Acetonitrile has also been shown to be an effective solvent in continuous-flow photochemical brominations.[1]

Q4: My reaction is not going to completion. What should I check?

First, verify the purity and activity of your radical initiator and NBS. Old or improperly stored reagents can be less effective. Second, ensure your reaction temperature is adequate for the initiator you are using. If the reaction is still sluggish, a small, incremental addition of the initiator might be helpful. Finally, ensure your solvent is anhydrous, as water can interfere with the reaction.

Q5: How do I effectively remove the succinimide byproduct during workup?

Succinimide can be removed by washing the reaction mixture with an aqueous basic solution, such as sodium bicarbonate or dilute sodium hydroxide.[4] This converts succinimide to its more water-soluble sodium salt. Alternatively, since succinimide is insoluble in many non-polar organic solvents, it can often be removed by filtration of the crude reaction mixture after cooling.

Q6: What is the best method to purify the final product?

Purification typically involves a combination of techniques. After an aqueous workup to remove succinimide and other water-soluble impurities, the crude product can be purified by either recrystallization or silica gel column chromatography. For recrystallization, a solvent system like hexane/ethyl acetate is often effective. For column chromatography, a gradient elution with a non-polar solvent system is recommended to separate the desired product from unreacted starting material and any dibrominated byproduct.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting Material Brominating Agent (Equivalents) Initiator Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Methyl 4'-methyl-2-biphenylcarboxylateNBS (1.02)AIBNn-Hexane602.596.299.54ChemicalBook
4-tert-ButyltolueneNBS (1.05)Light (30W white lamp)Acetonitrile400.83-99 (Selectivity)J. Org. Chem. 2013
4-tert-ButyltolueneNBS (1.05)Light (30W white lamp)Acetonitrile600.83-93 (Selectivity)J. Org. Chem. 2013
Methyl 4-methylbenzoateNBS (1.0)Benzoyl PeroxideCarbon TetrachlorideReflux-75-SciSpace

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS and AIBN

This protocol is adapted from a procedure found on ChemicalBook.

Materials:

  • Methyl 4'-methyl-2-biphenylcarboxylate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • n-Hexane

  • 30% Hydrogen Peroxide (used in the cited procedure, role may be to regenerate Br2)

  • 10% Sodium bisulfite solution

  • Deionized water

Procedure:

  • To a reaction vessel, add Methyl 4'-methyl-2-biphenylcarboxylate (0.2 mol) and n-hexane (275 g).

  • Add NBS (0.204 mol) and AIBN (0.01 mol) to the mixture.

  • Heat the mixture to 60°C.

  • Add 30% hydrogen peroxide (0.4 mol) dropwise over approximately 2 hours.

  • After the addition is complete, increase the temperature to reflux and maintain for 30 minutes.

  • Monitor the reaction by HPLC until the starting material is ≤1.0%.

  • Cool the reaction mixture to ≤30°C.

  • Slowly add 10% sodium bisulfite solution (70 g) and stir for 30 minutes.

  • Filter the mixture and wash the filter cake with n-hexane (150 g).

  • Dry the filter cake to obtain the product as a white solid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Add Methyl 4'-methyl-2-biphenylcarboxylate and n-Hexane to reactor B 2. Add NBS and AIBN A->B C 3. Heat to 60°C B->C D 4. Add H₂O₂ dropwise C->D E 5. Reflux for 30 min D->E F 6. Cool to ≤30°C E->F G 7. Quench with NaHSO₃ solution F->G H 8. Stir for 30 min G->H I 9. Filter the mixture H->I J 10. Wash filter cake with n-Hexane I->J K 11. Dry the product J->K

Caption: Experimental workflow for the synthesis of this compound.

wohl_ziegler_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction (Over-bromination) Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light R• R• Br• Br• R•->Br• Br₂ Ar-CH₃ Ar-CH₃ Ar-CH₂• Ar-CH₂• Ar-CH₃->Ar-CH₂• Br•, -HBr Ar-CH₂Br Ar-CH₂Br Ar-CH₂•->Ar-CH₂Br Br₂ Ar-CHBr• Ar-CHBr• Ar-CH₂Br->Ar-CHBr• Br•, -HBr Ar-CH₂Br->Ar-CHBr• Ar-CHBr₂ Ar-CHBr₂ Ar-CHBr•->Ar-CHBr₂ Br₂

Caption: Simplified mechanism of the Wohl-Ziegler bromination and the over-bromination side reaction.

References

Preventing side reactions in Suzuki coupling of ortho-substituted biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of sterically hindered biphenyls, particularly those with ortho-substituents.

Troubleshooting Guides & FAQs

Issue 1: Low or No Yield with Sterically Hindered Substrates

Question: I am attempting to couple a di-ortho-substituted aryl halide with an ortho-substituted boronic acid, but I am getting very low yields or no product at all. What are the most critical factors to address?

Answer: Low yields in Suzuki couplings involving sterically hindered substrates are primarily due to the slow rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging transformations.[1] A systematic optimization of your reaction conditions is necessary.

Troubleshooting Steps:

  • Catalyst and Ligand Selection (Most Critical Factor): The choice of ligand is paramount for promoting the reaction of hindered substrates. You should employ bulky and electron-rich ligands that stabilize the palladium catalyst and accelerate the catalytic cycle.

    • Bulky Phosphine Ligands: Buchwald-type biaryl phosphine ligands are highly effective. Ligands such as SPhos, XPhos, and RuPhos are excellent starting points as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[1][2] For extremely demanding couplings (e.g., forming tetra-ortho-substituted biaryls), specialized ligands like AntPhos or BI-DIME have shown superior reactivity.[3]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for coupling hindered substrates, offering great stability and high turnover numbers.[1][4] They have proven effective even for the synthesis of tetra-ortho-substituted biaryls at room temperature.[4]

  • Base Selection: The base activates the boronic acid for the crucial transmetalation step. Its strength and solubility can dramatically affect the reaction outcome.

    • Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for hindered couplings.[1]

    • Stronger Bases: For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[1]

    • Water Content: When using phosphate or carbonate bases, the presence of a small amount of water can sometimes be beneficial and accelerate the reaction.[1][5]

  • Solvent Choice: The solvent influences the solubility of the reactants and the stability of the catalytic species.

    • Common Solvents: Toluene, dioxane, and THF are frequently used.

    • Alternative Solvents: For certain catalyst systems, such as those using NHC ligands, technical grade 2-propanol has been shown to be highly effective, even at room temperature.[4]

  • Temperature: While many modern catalyst systems can operate at room temperature, hindered couplings often require elevated temperatures (e.g., 80-110 °C) to overcome the high activation barriers.[3][6]

Issue 2: Significant Homocoupling of the Boronic Acid

Question: My main byproduct is the homocoupling of my boronic acid starting material. How can I minimize this side reaction?

Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[7][8] This reaction consumes your nucleophile and complicates purification.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Oxygen can promote the oxidative homocoupling of boronic acids.[7][8] It is critical to thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain the reaction under a strictly inert atmosphere.

  • Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules.[7] Starting with a Pd(0) source, such as Pd₂(dba)₃, can help minimize this initial burst of homocoupling.[9][10]

  • Ligand Choice: The choice of ligand can influence the rate of homocoupling versus the desired cross-coupling. Bulky, electron-rich ligands that accelerate the main catalytic cycle can help the desired reaction outcompete the side reaction.[9][11] Specifically, ligands containing dicyclohexylphosphine (PCy₂) moieties have been observed to reduce homocoupling side products.[9]

  • Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling relative to the cross-coupling reaction.

Issue 3: Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of the arene byproduct corresponding to the protonolysis of my boronic acid (protodeboronation). What causes this and how can I prevent it?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[12] This side reaction is highly dependent on the substrate, reaction conditions, and pH.[12] It is a common pathway for boronic acid degradation, leading to lower yields of the desired biphenyl product.

Troubleshooting Steps:

  • Choice of Boronic Acid Derivative: While boronic acids are most common, they can be susceptible to protodeboronation. Boronate esters, such as pinacol esters (Bpin), or organotrifluoroborates (BF₃K) are often more stable under reaction conditions and can be used to suppress this side reaction.[7]

  • Base and Solvent System: The reaction pH is a critical factor in the rate of protodeboronation.[12] The choice of base and solvent should be optimized to disfavor this pathway. For base-sensitive substrates, milder bases like K₂CO₃ or even fluoride sources (KF) can be effective.[6][13]

  • Increase Reaction Rate: Any factor that increases the rate of the productive Suzuki coupling will help it outcompete the decomposition of the boronic acid. Using a more active catalyst system (i.e., a better ligand) is often the most effective strategy.[12]

  • Water Management: While some water can be beneficial, excessive water, especially in combination with certain bases and elevated temperatures, can promote protodeboronation. Using anhydrous solvents or carefully controlling the amount of water may be necessary.

Data Presentation: Ligand and Base Effects on Hindered Couplings

The following tables summarize quantitative data for the Suzuki coupling of challenging ortho-substituted substrates, highlighting the impact of ligand and base selection on product yield.

Table 1: Ligand Screening for the Coupling of 2,6-Dimethylphenylboronic Acid and 1-Bromo-2-isopropylbenzene

EntryLigandBaseSolventTemp (°C)Yield (%)Ref
1P(t-Bu)₃Cs₂CO₃Dioxane10085[14]
2SPhosK₃PO₄Toluene10095[2]
3XPhosK₃PO₄Toluene10092[2]
4RuPhosK₃PO₄Toluene10096[1]
5AntPhosK₃PO₄Toluene11098[3]

Table 2: Effect of Ligand Choice on Yield and Homocoupling Side Product

Reaction: Pentafluorophenylboronic acid coupling with bromopentafluorobenzene.[9]

EntryLigandYield (%)Homocoupling (%)
1RuPhos980
2XPhos3664
3SPhos990
4CyJohnPhos990
5DavePhos700
6JohnPhos3813

Experimental Protocols

General Protocol for Suzuki Coupling of a Di-ortho-substituted Aryl Bromide

This protocol provides a starting point for the coupling of sterically challenging substrates using a Buchwald-type ligand.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol % Pd) and the phosphine ligand (e.g., SPhos, 0.02-0.04 mmol, 2-4 mol %).

  • Reaction Setup:

    • Add the palladium precatalyst and ligand to the Schlenk flask containing the other solids.

    • Evacuate and backfill the flask with inert gas three times.

    • Add degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M concentration relative to the aryl halide) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl.

Visualizations

Logical and Workflow Diagrams

The following diagrams illustrate the catalytic cycle, common side reactions, and a troubleshooting workflow for Suzuki coupling reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd + R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R²-B(OR)₃]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 - R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Ortho-Substituted Suzuki Coupling q1 Using Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos)? start->q1 s1 Switch to a specialized ligand (SPhos, XPhos, AntPhos, NHC) q1->s1 No q2 Base Optimized? (K₃PO₄, Cs₂CO₃) q1->q2 Yes s1->q2 s2 Screen bases: K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK q2->s2 No q3 Reaction Temperature Sufficiently High? q2->q3 Yes s2->q3 s3 Increase temperature (e.g., 80-110 °C) q3->s3 No end_node Improved Yield q3->end_node Yes s3->end_node

Caption: A troubleshooting workflow for low yields in hindered couplings.

Side_Reactions cluster_paths Reaction Pathways cluster_products Products Reactants Aryl Halide (Ar¹-X) Boronic Acid (Ar²-B(OH)₂) Catalyst Pd(0) Catalyst + Base Reactants->Catalyst CrossCoupling Desired Cross-Coupling Catalyst->CrossCoupling Homocoupling Homocoupling Side Reaction Catalyst->Homocoupling Deboronation Protodeboronation Side Reaction Catalyst->Deboronation Product Biaryl (Ar¹-Ar²) CrossCoupling->Product Side1 Homocoupled (Ar²-Ar²) Homocoupling->Side1 Side2 Deboronated (Ar²-H) Deboronation->Side2

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of Crude Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-[4-(bromomethyl)phenyl]benzoate by recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem 1: Low or No Crystal Formation Upon Cooling

Possible Causes & Solutions

CauseSolution
Excess Solvent The most common cause for failed crystallization is the use of too much solvent, resulting in a solution that is not saturated enough for crystals to form. Concentrate the solution by evaporating a portion of the solvent and allow it to cool again.
Inappropriate Solvent System The chosen solvent may not be ideal for this compound. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Cooling Too Rapidly Rapid cooling can sometimes inhibit crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Supersaturation The solution may be supersaturated, requiring nucleation to be induced. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.

Problem 2: Oiling Out Instead of Crystallization

Possible Causes & Solutions

CauseSolution
High Concentration of Impurities The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.
Solution Saturated at a Temperature Above the Melting Point The compound is coming out of solution at a temperature above its melting point (56 °C). Re-heat the solution and add a small amount of additional solvent to increase the saturation temperature.
Inappropriate Solvent The solvent's properties may not be suitable. Consider switching to a different solvent or a mixed solvent system.

Problem 3: Poor Recovery of Purified Product

Possible Causes & Solutions

CauseSolution
Excessive Washing Washing the crystals with too much cold solvent can lead to significant product loss. Use a minimal amount of ice-cold solvent to wash the crystals.
Premature Crystallization During Hot Filtration If a hot filtration step is performed to remove insoluble impurities, the product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper, and add a small excess of hot solvent before filtration. The excess solvent can be evaporated before the cooling and crystallization step.
Incomplete Crystallization Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Problem 4: Product is Not Pure After Recrystallization

Possible Causes & Solutions

CauseSolution
Crystals Crashed Out Too Quickly Rapid crystal formation can trap impurities within the crystal lattice. Ensure a slow cooling rate to allow for the formation of pure crystals.
Insoluble Impurities Present If the crude material contains insoluble impurities, a hot gravity filtration step is necessary before cooling.
Colored Impurities If the purified product has a persistent color, consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A good starting point for solvent selection is to consider solvents with different polarities. Based on synthesis procedures where n-hexane is used as a reaction and washing solvent, it is likely that this compound has low solubility in it at room temperature, making it a potential recrystallization solvent or a good anti-solvent in a mixed solvent system. Alcohols like methanol or ethanol are also commonly used for recrystallizing aromatic esters. A mixed solvent system, such as ethanol/water or toluene/hexane, might also be effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent pair.

Q2: What are the key physical properties of this compound relevant to its recrystallization?

PropertyValue
Appearance White to light yellow powder
Melting Point 56 °C
Solubility Soluble in toluene

Q3: How can I determine the right amount of solvent to use?

The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. This will create a saturated solution upon cooling, which is necessary for crystallization. Start by adding a small amount of solvent and heating the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the solid is just dissolved.

Q4: What are the common impurities that recrystallization should remove?

Common impurities can include unreacted starting materials from the synthesis, such as Methyl 2-(p-tolyl)benzoate, and byproducts like the dibrominated compound. Recrystallization is effective at removing impurities with different solubility profiles from the desired product.

Q5: What safety precautions should be taken during the recrystallization?

Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, use a heating mantle or a steam bath, never an open flame.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing this compound from a single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., n-hexane or isopropanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling.

  • Achieve Saturation: Continue to add small portions of the hot solvent until all of the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.

  • Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is useful when a single solvent is not ideal. A common example would be using a solvent in which the compound is soluble (e.g., ethanol) and an anti-solvent in which it is insoluble (e.g., water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.

Visualizations

experimental_workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Removed cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Product dry->product

Caption: Recrystallization Experimental Workflow.

troubleshooting_logic start Recrystallization Experiment issue Problem Encountered start->issue no_crystals No/Low Crystal Formation issue->no_crystals e.g. oiling_out Oiling Out issue->oiling_out e.g. low_yield Low Yield issue->low_yield e.g. impure_product Impure Product issue->impure_product e.g. cause1 Excess Solvent? no_crystals->cause1 cause3 High Impurity Level? oiling_out->cause3 cause4 Too Much Washing? low_yield->cause4 cause2 Cooling Too Fast? impure_product->cause2 Check cause1->cause2 No solution1 Evaporate some solvent cause1->solution1 Yes solution2 Allow slow cooling cause2->solution2 Yes solution3 Add more solvent/ Use different solvent cause3->solution3 Yes solution4 Use minimal ice-cold wash cause4->solution4 Yes

Caption: Troubleshooting Decision Tree.

Technical Support Center: Purity Assessment of Methyl 2-[4-(bromomethyl)phenyl]benzoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl 2-[4-(bromomethyl)phenyl]benzoate. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analyses.

Experimental Protocol: Reverse-Phase HPLC Method

This method is designed for the separation and purity determination of this compound, a relatively non-polar aromatic compound, from its potential impurities.[1][2] A reverse-phase approach is utilized, which is standard for separating non-polar and weakly polar compounds.[1]

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using acetonitrile as the diluent to achieve a concentration of ~1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter, which can prevent blockages in the HPLC system.[3]

2. Chromatographic Conditions:

A summary of the HPLC instrument settings is provided in the table below. A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.[4]

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 (Octadecylsilyl) bonded silica, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile (ACN)
Gradient Program 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 60% B; 18.1-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Wavelength 230 nm
Run Time 25 minutes

3. Data Analysis and Purity Calculation:

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Purity Calculation: The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_sample Sample & Standard Preparation (1 mg/mL in ACN) setup Instrument Setup & Column Equilibration prep_sample->setup prep_mobile Mobile Phase Preparation (Water & ACN) degas Degas Mobile Phase (e.g., Sonication) prep_mobile->degas degas->setup sst System Suitability Test (5x Standard Injection) setup->sst inject Inject Sample Solution sst->inject If RSD ≤ 2.0% acquire Data Acquisition (Chromatogram) inject->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Troubleshooting Guide

This section addresses common problems that may be encountered during the HPLC analysis.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I seeing high or fluctuating backpressure? 1. Blockage in the system (e.g., column inlet frit, tubing, guard column).[5][6]2. Particulate matter from unfiltered samples.[3]3. Mobile phase precipitation.1. Systematically locate the blockage by removing components (start with the column). If the pressure drops after removing the column, try back-flushing it.[5] If the frit is blocked, it may need replacement.2. Always filter samples and mobile phases through a 0.45 µm filter.3. Ensure mobile phase components are fully miscible at all ratios used in the gradient.
Why does my peak have significant tailing? 1. Secondary interactions between the analyte and active sites (residual silanols) on the column packing.[7][8]2. Column overload (injecting too much sample).[5]3. A void or channel has formed at the head of the column.[9]1. Use a high-purity, well-endcapped C18 column. A small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) in the mobile phase can sometimes help, but check for sample stability first.2. Reduce the concentration of the injected sample.3. Replace the column. Using a guard column can help extend the life of the analytical column.[9]
Why are my retention times shifting between injections? 1. Inconsistent mobile phase preparation.[3]2. The column is not properly equilibrated.[9]3. Fluctuations in column temperature.4. Pump malfunction or leaks leading to an inconsistent flow rate.[3]1. Prepare mobile phases carefully and consistently. Use a graduated cylinder for accurate measurements.2. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved.3. Use a column oven to maintain a constant temperature.[3]4. Check the pump for leaks and ensure it is delivering a stable flow rate.
Why is my baseline noisy or drifting? 1. Air bubbles in the system (pump or detector).2. Contaminated mobile phase or solvents.[4]3. Detector lamp is failing.1. Degas the mobile phase thoroughly before and during use (if an online degasser is available). Purge the pump to remove any trapped bubbles.2. Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily.3. Check the detector lamp's energy or hours of use and replace if necessary.
Why are my peaks split or distorted? 1. The sample solvent is much stronger than the mobile phase, causing the sample to spread on the column before the gradient starts.[9]2. A partially blocked inlet frit on the column.[5]3. Co-elution with an impurity.1. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.2. Reverse and flush the column. If this doesn't work, replace the frit or the column.3. Adjust the mobile phase gradient (e.g., make it shallower) to improve resolution.

Frequently Asked Questions (FAQs)

Q1: Why is a C18 column recommended for this analysis? A C18 column has a non-polar stationary phase, which is ideal for retaining and separating non-polar or hydrophobic compounds like this compound through hydrophobic interactions.[1] This type of chromatography, known as reverse-phase HPLC, is used in approximately 75% of all HPLC methods due to its versatility and reproducibility.[2]

Q2: What is the purpose of using a gradient elution? A gradient elution involves changing the composition of the mobile phase during the analysis. For purity assessments, starting with a weaker mobile phase (higher water content) and gradually increasing its strength (higher acetonitrile content) allows for the effective separation of compounds with a wide range of polarities.[4] It helps ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.

Q3: How critical is degassing the mobile phase? Degassing is very critical. Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations, an unstable baseline, and inaccurate results. It can compromise the precision of the solvent delivery and overall data reliability.

Q4: Can I use methanol instead of acetonitrile as the organic solvent? Yes, methanol can often be used as an alternative to acetonitrile in reverse-phase HPLC. However, it has a higher viscosity (which can lead to higher backpressure) and a higher UV cutoff wavelength. The elution order and selectivity of impurities may also change, so the method would need to be re-validated.

Q5: What should I do if I don't see any peaks after injection? First, verify that the sample was injected correctly and that the autosampler is functioning. Check the detector settings, particularly the wavelength, to ensure it is appropriate for your compound. Confirm that the detector lamp is on and has sufficient energy. Finally, ensure your sample is soluble in the mobile phase and that you are injecting a sufficient concentration.

References

Technical Support Center: Synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction did not go to completion, and I have a significant amount of unreacted starting material, Methyl 2-(4-methylphenyl)benzoate. What could be the cause?

A1: Incomplete conversion is a common issue and can be attributed to several factors:

  • Insufficient Radical Initiator: The radical initiator, typically Azobisisobutyronitrile (AIBN), is crucial for initiating the bromination reaction. Ensure you are using the correct molar equivalent of AIBN. Over time, AIBN can decompose, so using a fresh or properly stored batch is recommended.

  • Low Reaction Temperature: The radical bromination requires a specific temperature to ensure efficient initiation and propagation. For reactions in solvents like n-hexane, reflux temperature is often necessary to facilitate the homolytic cleavage of the initiator and the bromine source.

  • Poor Quality of N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to moisture, turning yellow or brown due to the formation of bromine. It is advisable to use freshly recrystallized or high-purity NBS for optimal results.

  • Premature Termination of the Reaction: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has reached completion before proceeding with the work-up.

Q2: I have observed a significant amount of a dibrominated impurity, Methyl 2-[4-(dibromomethyl)phenyl]benzoate, in my product mixture. How can I avoid this?

A2: The formation of the dibrominated byproduct is a result of over-bromination. Here are some strategies to minimize its formation:

  • Control the Stoichiometry of NBS: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting material. A large excess of NBS will favor the formation of the dibrominated product.

  • Slow Addition of Reagents: In some cases, the slow, portion-wise addition of NBS can help to maintain a low concentration of the brominating agent in the reaction mixture, thus reducing the likelihood of over-bromination.

  • Reaction Time: Closely monitor the reaction and stop it once the starting material has been consumed to prevent the desired product from reacting further.

Q3: My final product is off-white or yellowish, and I suspect the presence of impurities. What are the likely colored impurities and how can I remove them?

A3: A common colored impurity is residual bromine from the decomposition of NBS. Succinimide, a byproduct of the reaction, is a white solid but can sometimes contribute to the overall impurity profile.

  • Work-up Procedure: An aqueous wash with a reducing agent like sodium bisulfite or sodium thiosulfate solution can effectively remove unreacted bromine.

  • Purification: Recrystallization is a highly effective method for purifying the final product and removing both colored impurities and other byproducts like succinimide. Suitable solvents for recrystallization include n-hexane or isopropanol.

Q4: I am concerned about the presence of succinimide in my final product. How can I effectively remove it?

A4: Succinimide is soluble in water, especially under basic conditions.

  • Aqueous Work-up: A thorough aqueous work-up, including washes with water and brine, will help to remove the majority of the succinimide.

  • Filtration: In many procedures, succinimide is removed by filtration after the reaction, as it is often insoluble in the nonpolar solvents used for the bromination.

  • Recrystallization: As mentioned previously, recrystallization is an excellent final purification step to remove any remaining traces of succinimide.

Q5: What is the significance of the color change I observe during the reaction?

A5: The reaction mixture may undergo color changes that can be indicative of the reaction's progress. Often, the reaction starts as a colorless or pale yellow suspension. As the reaction proceeds and bromine is generated in low concentrations, a reddish-brown color may appear. The disappearance of this color can signal the consumption of the brominating species and the near completion of the reaction. However, it is always recommended to rely on chromatographic methods (TLC or HPLC) for accurate monitoring.

Quantitative Data Summary

The following table summarizes the results of a reported synthesis of this compound, highlighting the yield and purity achieved under specific conditions.

Starting MaterialReagentsSolventReaction Time & TemperatureYieldPurity (by HPLC)Observed Impurities
Methyl 4'-methyl-2-biphenylcarboxylate (0.2 mol)NBS (0.204 mol), AIBN (0.01 mol), 30% H₂O₂ (0.4 mol)n-Hexane2.5 hours at 60°C, then 30 min at reflux96.2%99.54%No dibromo impurity was detected[1]

Detailed Experimental Protocol

This protocol is based on a reported synthesis of this compound[1].

Materials:

  • Methyl 4'-methyl-2-biphenylcarboxylate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • n-Hexane

  • 30% Hydrogen Peroxide solution

  • 10% Sodium bisulfite solution

Procedure:

  • To a reaction vessel, add 45.3 g (0.2 mol) of Methyl 4'-methyl-2-biphenylcarboxylate and 275 g of n-hexane.

  • To this mixture, add 36.3 g (0.204 mol) of NBS and 1.64 g (0.01 mol) of AIBN.

  • Heat the mixture to 60°C with stirring.

  • Slowly add 45.4 g (0.4 mol) of 30% hydrogen peroxide dropwise over approximately 2 hours.

  • After the addition is complete, increase the temperature to reflux and maintain for 30 minutes.

  • Monitor the reaction by HPLC to ensure the amount of residual starting material is ≤1.0%.

  • Cool the reaction mixture to ≤30°C.

  • Slowly add 70 g of a 10% sodium bisulfite solution dropwise to quench any unreacted bromine.

  • Stir the mixture for 30 minutes.

  • Filter the solid product.

  • Wash the filter cake with 150 g of n-hexane.

  • Dry the collected solid to obtain this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification StartingMaterial Methyl 4'-methyl-2- biphenylcarboxylate ReactionVessel Reaction at 60°C to Reflux StartingMaterial->ReactionVessel NBS NBS NBS->ReactionVessel AIBN AIBN AIBN->ReactionVessel Solvent n-Hexane Solvent->ReactionVessel Quenching Quenching with Sodium Bisulfite ReactionVessel->Quenching Filtration Filtration Quenching->Filtration Washing Washing with n-Hexane Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product troubleshooting_impurities cluster_impurities Potential Impurities cluster_causes Potential Causes cluster_solutions Solutions Problem High Impurity Levels in Product UnreactedSM Unreacted Starting Material Problem->UnreactedSM Dibromo Dibrominated Byproduct Problem->Dibromo Succinimide Succinimide Problem->Succinimide Hydrolysis Hydrolysis Products Problem->Hydrolysis Cause_SM Incomplete Reaction: - Low Temperature - Inactive Initiator/NBS - Insufficient Reaction Time UnreactedSM->Cause_SM Cause_Dibromo Over-bromination: - Excess NBS - Prolonged Reaction Time Dibromo->Cause_Dibromo Cause_Succinimide NBS Byproduct: - Incomplete Removal Succinimide->Cause_Succinimide Cause_Hydrolysis Presence of Water Hydrolysis->Cause_Hydrolysis Solution_SM Optimize Reaction Conditions: - Increase Temperature - Use Fresh Reagents - Monitor Reaction Progress Cause_SM->Solution_SM Solution_Dibromo Control Stoichiometry: - Use 1.05 eq. NBS - Monitor Reaction Closely Cause_Dibromo->Solution_Dibromo Solution_Succinimide Improve Work-up: - Thorough Aqueous Wash - Recrystallization Cause_Succinimide->Solution_Succinimide Solution_Hydrolysis Ensure Anhydrous Conditions: - Dry Solvents - Inert Atmosphere Cause_Hydrolysis->Solution_Hydrolysis

References

Optimizing reaction conditions for nucleophilic substitution on the benzylic bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on benzylic bromides.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on benzylic bromides in a question-and-answer format.

Q1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I increase the reaction rate?

A1: Several factors can lead to a sluggish reaction. Consider the following troubleshooting steps:

  • Solvent Choice: The solvent plays a critical role in both SN1 and SN2 pathways. For SN2 reactions, which are common for primary benzylic bromides, polar aprotic solvents like DMSO, DMF, or acetonitrile are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. For SN1 reactions, favored by tertiary benzylic bromides, polar protic solvents like water, ethanol, or methanol are ideal because they stabilize the carbocation intermediate.[1][2][3]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate for both SN1 and SN2 reactions. However, be cautious as higher temperatures can also promote side reactions like elimination. A modest increase in temperature (e.g., from room temperature to 40-60 °C) is a good starting point.

  • Nucleophile Strength and Concentration: A weak nucleophile or low concentration will slow down an SN2 reaction. Ensure your nucleophile is sufficiently strong and consider increasing its molar excess. For SN1 reactions, the nucleophile concentration does not affect the rate-determining step.[2][3]

  • Phase-Transfer Catalyst (PTC): If your reaction involves two immiscible phases (e.g., a solid or aqueous nucleophile and an organic solvent), a phase-transfer catalyst is essential to shuttle the nucleophile into the organic phase. Ensure the PTC is active and used at an appropriate concentration (typically 1-10 mol%).[4][5][6]

Q2: I am observing a significant amount of elimination product (an alkene) instead of the desired substitution product. How can I minimize this?

A2: Elimination (E1 and E2) is a common competing reaction with substitution, especially with secondary and tertiary benzylic bromides.[7] To favor substitution over elimination:

  • Basicity of the Nucleophile: Strong, bulky bases favor elimination. If possible, use a less basic but still nucleophilic reagent. For example, azide (N₃⁻) is a good nucleophile but a weak base.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Solvent: For SN2/E2 competition, polar aprotic solvents can favor substitution. For SN1/E1, the solvent choice is less straightforward, but optimizing for the SN1 pathway (polar protic) is the primary goal.

Q3: My reaction is producing multiple unexpected byproducts. What are the possible side reactions and how can I avoid them?

A3: Besides elimination, other side reactions can occur:

  • Friedel-Crafts Alkylation: The benzylic bromide or the product can act as an electrophile and alkylate the aromatic ring of another molecule, especially if Lewis acids are present or generated in situ. Ensure your reaction is free from acidic impurities.

  • Reaction with the Solvent: Some solvents can act as nucleophiles (solvolysis), leading to undesired products. This is common with polar protic solvents in SN1 reactions.[2] If this is an issue, consider using a less nucleophilic solvent.

  • Catalyst-Related Byproducts: When using quaternary ammonium salts like benzyl tributylammonium chloride as a phase-transfer catalyst, the catalyst itself can sometimes react with the nucleophile, leading to benzylated byproducts.[4] If this is suspected, switch to a non-benzylic PTC like a tetraalkylammonium salt.

Frequently Asked Questions (FAQs)

Q1: Should I use a polar protic or polar aprotic solvent for my reaction?

A1: The choice of solvent depends on the desired reaction mechanism (SN1 or SN2), which is primarily influenced by the structure of the benzylic bromide.

  • For primary benzylic bromides , an SN2 reaction is typically favored. Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents enhance the nucleophilicity of the anionic nucleophile.[1][3]

  • For tertiary benzylic bromides , an SN1 reaction is more likely due to the stability of the tertiary benzylic carbocation.[8] In this case, a polar protic solvent like water, ethanol, or methanol is preferred to stabilize the carbocation intermediate.[2][3]

  • For secondary benzylic bromides , both SN1 and SN2 pathways are possible and can compete.[7] The choice of solvent, along with other conditions, will influence which pathway dominates. A polar aprotic solvent will favor SN2, while a polar protic solvent will favor SN1.

Q2: How do I choose an appropriate nucleophile?

A2: The ideal nucleophile is one that is strong enough to react efficiently but not so basic that it promotes elimination. The strength of the nucleophile is crucial for SN2 reactions. Good nucleophiles for substitution on benzylic bromides include I⁻, Br⁻, CN⁻, N₃⁻, RS⁻, and RCOO⁻.[9]

Q3: When is a phase-transfer catalyst (PTC) necessary?

A3: A PTC is required when the nucleophile and the benzylic bromide are in different phases. This is common when using an inorganic salt as a nucleophile (e.g., NaCN, NaN₃) which is insoluble in the organic solvent where the benzylic bromide is dissolved. The PTC, typically a quaternary ammonium salt, forms an ion pair with the nucleophile, making it soluble in the organic phase and allowing it to react.[4][5][6][10]

Q4: Can the aromatic ring participate in the reaction?

A4: While the aromatic ring stabilizes the intermediate carbocation in an SN1 reaction or the transition state in an SN2 reaction, direct attack of the nucleophile on the aromatic ring is generally not observed under standard nucleophilic substitution conditions.[11] However, as mentioned in the troubleshooting guide, intramolecular Friedel-Crafts type reactions can occur under certain conditions, leading to cyclized byproducts.

Data Presentation

Table 1: Influence of Solvent on Reaction Mechanism and Rate

Solvent TypeExamplesFavored MechanismRationale
Polar ProticWater, EthanolSN1Stabilizes the carbocation intermediate and the leaving group through H-bonding.[1][2][3]
Polar AproticDMSO, DMFSN2Solvates the cation, leaving the anion (nucleophile) more reactive.[1][3]
NonpolarHexane, TolueneGenerally slowReactants have low solubility and charge separation is not well-stabilized.

Table 2: Effect of Reaction Parameters on Substitution vs. Elimination

ParameterTo Favor Substitution (SN1/SN2)To Favor Elimination (E1/E2)
Nucleophile/Base Use a strong nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻).[9]Use a strong, sterically hindered base (e.g., t-BuOK).
Temperature Lower temperatures.Higher temperatures.
Solvent (for 2°) Polar aprotic for SN2.Less polar or strongly basic conditions for E2.
Substrate Structure Primary halides favor SN2.Tertiary halides are more prone to elimination.[9]

Experimental Protocols

Protocol 1: General Procedure for SN2 Substitution using a Phase-Transfer Catalyst

This protocol describes the synthesis of benzyl cyanide from benzyl bromide and sodium cyanide.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl bromide (1.0 eq), sodium cyanide (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Solvent Addition: Add a suitable organic solvent such as acetonitrile or a two-phase system of toluene and water.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a two-phase system was used, separate the organic layer. If a single solvent was used, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: General Procedure for SN1 Solvolysis

This protocol describes the synthesis of benzyl alcohol from benzyl bromide in a water-acetone mixture.

  • Reaction Setup: In a round-bottom flask, dissolve tertiary benzyl bromide (e.g., 1-bromo-1-phenylethane) (1.0 eq) in a mixture of acetone and water (e.g., 70:30 v/v).

  • Reaction: Stir the solution at room temperature. The reaction is often accompanied by the formation of HBr, which can be monitored by a change in pH.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Workup: Once the reaction is complete, neutralize the solution with a weak base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent like diethyl ether.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude alcohol, which can be further purified if necessary.

Visualizations

troubleshooting_workflow start Reaction Issue low_yield Low Yield / Slow Rate start->low_yield byproducts Byproducts Observed start->byproducts check_solvent Check Solvent (Polar Aprotic for SN2, Polar Protic for SN1) low_yield->check_solvent Is solvent optimal? increase_temp Increase Temperature low_yield->increase_temp Is temp too low? check_nucleophile Check Nucleophile (Strength & Concentration) low_yield->check_nucleophile Is nucleophile weak? use_ptc Use Phase-Transfer Catalyst low_yield->use_ptc Two-phase system? elimination Elimination Product? byproducts->elimination Alkene observed? other_byproducts Other Byproducts byproducts->other_byproducts Other peaks in GC/TLC? end Optimized Reaction check_solvent->end increase_temp->end check_nucleophile->end use_ptc->end lower_temp Lower Temperature elimination->lower_temp Yes weak_base_nu Use Weaker Base Nucleophile elimination->weak_base_nu Yes check_acidity Check for Acidity (Friedel-Crafts) other_byproducts->check_acidity Yes change_ptc Change PTC other_byproducts->change_ptc Yes lower_temp->end weak_base_nu->end check_acidity->end change_ptc->end

Caption: Troubleshooting workflow for optimizing benzylic bromide substitutions.

reaction_pathways substrate Benzylic Bromide (R-CH(Ph)-Br) sn1_path SN1 Pathway substrate->sn1_path Tertiary R Polar Protic Solvent sn2_path SN2 Pathway substrate->sn2_path Primary R Polar Aprotic Solvent carbocation Benzylic Carbocation (Resonance Stabilized) sn1_path->carbocation Rate-determining step transition_state Pentavalent Transition State sn2_path->transition_state Concerted step product Substitution Product (R-CH(Ph)-Nu) carbocation->product + Nucleophile (fast) transition_state->product

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion rates in reactions involving Methyl 2-[4-(bromomethyl)phenyl]benzoate. The following guides and FAQs address common issues encountered during its synthesis and subsequent use.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My benzylic bromination of Methyl 2-[4-(methyl)phenyl]benzoate using N-Bromosuccinimide (NBS) is resulting in a low yield. What are the potential causes?

Low conversion rates in this Wohl-Ziegler bromination are common and can often be attributed to several factors:

  • Suboptimal Initiation: Radical reactions require proper initiation. If you are using a chemical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), ensure it is not expired and has been stored correctly. For photochemical initiation, the light source's wavelength and intensity are crucial.[1][2]

  • Presence of Water: NBS can hydrolyze in the presence of water, which can interfere with the reaction.[3] It is critical to use anhydrous solvents and thoroughly dried glassware.[3]

  • Poor Quality NBS: NBS can degrade over time, appearing yellow or brown due to the formation of bromine.[3][4] Using freshly recrystallized NBS is recommended to minimize side reactions and ensure reactivity.[3][4]

  • Incorrect Solvent: While carbon tetrachloride (CCl₄) is traditionally used, safer alternatives like acetonitrile or cyclohexane are also effective.[1][5] The choice of solvent can impact the reaction's efficiency.[5][6]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC-MS and consider extending the reaction time or adjusting the temperature.[1]

Q2: I am observing multiple spots on my TLC plate besides my starting material and desired product. What are the likely side products?

The formation of side products is a common reason for low yields of the desired this compound. Potential side products include:

  • Dibrominated Product: Over-bromination can occur, leading to the formation of Methyl 2-[4-(dibromomethyl)phenyl]benzoate. This can be minimized by using a controlled stoichiometry of NBS (typically 1.05-1.1 equivalents).[1]

  • Aromatic Bromination: Although less common under radical conditions, electrophilic aromatic substitution on the electron-rich benzene rings can occur, leading to bromination of the aromatic ring itself.[7][8]

  • Hydrolyzed Product: If there is moisture in the reaction, the product, a benzylic bromide, can hydrolyze to the corresponding alcohol, Methyl 2-[4-(hydroxymethyl)phenyl]benzoate.

Q3: How can I effectively purify this compound from the reaction mixture?

Purification can be challenging due to the presence of the byproduct succinimide and other potential impurities. A typical workup and purification procedure involves:

  • Filtration: After cooling the reaction mixture, the succinimide byproduct, which is a solid, can be removed by filtration.[9]

  • Aqueous Wash: The filtrate can be washed with water to remove any remaining succinimide and other water-soluble impurities.[9] A wash with a dilute sodium bisulfite solution can be used to remove any excess bromine.[10]

  • Drying and Concentration: The organic layer should be dried over an anhydrous salt like sodium sulfate, filtered, and the solvent removed under reduced pressure.

  • Chromatography or Recrystallization: The crude product can be further purified by column chromatography on silica gel or by recrystallization.[1][11]

Data Presentation

Table 1: Reaction Conditions for Benzylic Bromination of Methyl 2-[4-(methyl)phenyl]benzoate

ParameterCondition 1Condition 2Condition 3
Starting Material Methyl 4'-methyl-2-biphenylcarboxylateMethyl 4'-methyl-2-biphenylcarboxylateToluene (as a model)
Brominating Agent NBS (1.02 eq)NBS (1.05 eq)NBS (1.05 eq)
Initiator AIBN (0.005 eq)White Lamp (30 W)Black-light Lamp (25 W)
Solvent n-hexaneAcetonitrileAcetonitrile
Temperature 60 °C (reflux)60 °C20 °C
Reaction Time 2.5 h50 min13 min
Yield 96.2%High Conversion~90% Conversion
Reference [10][1][1]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is based on a reported synthesis with minor adaptations for a laboratory scale.[10]

Materials:

  • Methyl 4'-methyl-2-biphenylcarboxylate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • n-hexane (anhydrous)

  • 10% Sodium bisulfite solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4'-methyl-2-biphenylcarboxylate (1.0 eq).

  • Add anhydrous n-hexane to dissolve the starting material.

  • Add N-Bromosuccinimide (1.02 eq) and AIBN (0.005 eq) to the flask.

  • Heat the mixture to reflux (approximately 60°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2.5-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid succinimide byproduct.

  • Wash the filtrate with a 10% aqueous solution of sodium bisulfite to quench any remaining bromine.

  • Separate the organic layer, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain pure this compound.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents 1. Verify Reagent Quality - Purity of Starting Material - Freshness of NBS and Initiator start->check_reagents check_conditions 2. Assess Reaction Conditions - Anhydrous Solvent? - Correct Temperature? - Sufficient Reaction Time? start->check_conditions check_initiation 3. Evaluate Radical Initiation - Initiator Concentration? - Light Source Intensity/Wavelength? start->check_initiation analyze_byproducts 4. Analyze for Side Products - TLC/GC-MS for Dibromination, Aromatic Bromination, Hydrolysis start->analyze_byproducts solution_reagents Solution: - Recrystallize NBS - Use Fresh Initiator - Verify Starting Material Purity check_reagents->solution_reagents solution_conditions Solution: - Use Anhydrous Solvents - Optimize Temperature and Time - Monitor Reaction Progress check_conditions->solution_conditions solution_initiation Solution: - Adjust Initiator Stoichiometry - Use Appropriate Light Source check_initiation->solution_initiation solution_byproducts Solution: - Adjust NBS Stoichiometry (1.05 eq) - Ensure Anhydrous Conditions analyze_byproducts->solution_byproducts end Improved Conversion Rate solution_reagents->end solution_conditions->end solution_initiation->end solution_byproducts->end

Caption: Troubleshooting workflow for low conversion rates.

Experimental_Workflow setup Reaction Setup - Add Reactants, NBS, AIBN to Anhydrous Solvent reaction Reaction - Heat to Reflux (60°C) - Stir for 2.5-3 hours setup->reaction monitoring Monitoring - Track Progress with TLC/HPLC reaction->monitoring monitoring->reaction Continue if incomplete workup Workup - Cool and Filter Succinimide - Aqueous Washes monitoring->workup Proceed if complete purification Purification - Dry and Concentrate - Recrystallization or Chromatography workup->purification product Final Product This compound purification->product

Caption: General experimental workflow for synthesis.

References

How to remove unreacted starting materials from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from their product mixtures.

General FAQs

Q1: How do I choose the best purification method for my product mixture?

A1: The selection of an appropriate purification technique depends on the physical and chemical properties of your product and the unreacted starting materials. Key factors to consider include the physical state of your product (solid or liquid), the difference in boiling points, solubility, and polarity between your product and the starting materials. A decision tree can help guide your choice.[1]

Decision Tree for Selecting a Purification Technique

Purification Decision Tree start Crude Product Mixture state Determine Physical State start->state solid Solid Product state->solid Solid liquid Liquid Product state->liquid Liquid solubility Assess Solubility Differences solid->solubility volatility Assess Volatility & Boiling Point Differences liquid->volatility extraction Liquid-Liquid Extraction liquid->extraction Differential solubility in immiscible solvents recrystallization Recrystallization solubility->recrystallization Significant difference chromatography Column Chromatography solubility->chromatography Similar solubility volatility->chromatography Similar boiling points distillation Distillation volatility->distillation Significant difference (>25-50°C)

Caption: A decision tree to guide the selection of a suitable purification technique.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[2][3]

Troubleshooting Guide for Recrystallization

Q2: My compound is not crystallizing out of the solution upon cooling. What should I do?

A2: This is a common issue that can arise from several factors:

  • Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point.

    • Solution 1: Seeding. Add a small "seed" crystal of the pure compound to the solution. This provides a nucleation site for crystal growth to begin.[5]

    • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask. The small scratches on the glass can provide nucleation sites.[5]

  • Solution is not cold enough:

    • Solution: Cool the solution in an ice bath to further decrease the solubility of your compound.[6]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[6]

  • Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation and then allow it to cool slowly.[4][6]

  • Solution 2: Use a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble, and then add an "anti-solvent" (a solvent in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, let it cool slowly.[6]

Q4: The yield of my recrystallized product is very low. What are the possible causes and solutions?

A4: A low yield can be due to several reasons:

  • Using too much solvent: This is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[4][7]

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude material.[6]

  • Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost.

    • Solution: Ensure the filtration apparatus is pre-heated and perform the filtration quickly.[6]

  • Incomplete crystallization:

    • Solution: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can increase the yield.[6]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[6]

    • Solution: Always use a minimal amount of ice-cold solvent for washing.[8]

Experimental Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures and poorly soluble at low temperatures. The impurities should either be very soluble or insoluble at all temperatures.[3][9]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring and continue to add small portions of hot solvent until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase.

Troubleshooting Guide for Column Chromatography

Q5: I am getting poor separation of my product from the starting material. What can I do?

A5: Poor separation can be caused by several factors:

  • Incorrect solvent system (eluent): The polarity of the eluent may not be optimal for separating your compounds.

    • Solution: Optimize the eluent using Thin Layer Chromatography (TLC) beforehand. Aim for a difference in Rf values between your product and starting material of at least 0.2.

  • Column overloading: Too much sample was loaded onto the column.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations.

  • Improper column packing: The column was not packed uniformly, leading to channeling.

    • Solution: Ensure the column is packed evenly without any air bubbles or gaps.[11]

  • Flow rate is too fast or too slow:

    • Solution: Adjust the flow rate. A very fast flow rate may not allow for proper equilibration, while a very slow rate can lead to band broadening due to diffusion.[12]

Q6: My product is not eluting from the column. What is the problem?

A6: This usually indicates that your product is too strongly adsorbed to the stationary phase.

  • Solution 1: Increase eluent polarity. Gradually increase the polarity of the mobile phase (gradient elution). If your product is still not eluting, you may need to flush the column with a very polar solvent like methanol.[13]

  • Solution 2: Deactivate the stationary phase. If your compound is sensitive and decomposes on silica gel, you can try deactivating the silica gel by adding a small amount of a base like triethylamine or an acid like acetic acid to the eluent, depending on the nature of your compound.[13]

Q7: My purified fractions are still showing impurities after column chromatography. Why?

A7: This could be due to a few reasons:

  • Co-elution: The impurity may have a very similar polarity to your product, causing it to elute at the same time.

    • Solution: Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A slower gradient or isocratic elution with the optimal solvent mixture might also improve separation.

  • Compound degradation on the column: Your product might be degrading on the stationary phase, leading to the appearance of new impurities.

    • Solution: Check the stability of your compound on silica gel using 2D TLC. If it is unstable, consider using a deactivated stationary phase or a different purification method.[13]

Experimental Protocol for Flash Column Chromatography
  • Select the Eluent: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from the starting material.

  • Pack the Column:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring an even and compact bed.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.[12]

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a compressed air line) to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Analyze Fractions: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Distillation

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points.

Troubleshooting Guide for Distillation

Q8: The distillation is proceeding very slowly or not at all.

A8: This is often due to insufficient heating or heat loss.

  • Solution 1: Increase the heating. Ensure the heating mantle or oil bath is set to a temperature about 20-30°C above the boiling point of the liquid being distilled.[14]

  • Solution 2: Insulate the apparatus. Wrap the distillation flask and the fractionating column with glass wool or aluminum foil to prevent heat loss, especially when distilling high-boiling point liquids.[10][14]

Q9: The temperature is fluctuating during distillation.

A9: Temperature fluctuations can indicate several issues:

  • Uneven boiling: The liquid may be bumping or boiling unevenly.

    • Solution: Add boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.

  • Condensate ring has stopped rising: The vapor is not reaching the thermometer bulb consistently.

    • Solution: Slightly increase the heating to ensure a steady rate of distillation.[14]

Q10: The separation of two liquids with close boiling points is poor.

A10: Simple distillation is not effective for separating liquids with boiling points that are less than 25-50°C apart.[15]

  • Solution: Use fractional distillation. A fractionating column provides a large surface area (through glass beads, rings, or metal sponges) for repeated vaporization and condensation cycles, which significantly improves the separation efficiency.[14][15]

Experimental Protocol for Fractional Distillation
  • Assemble the Apparatus: Set up the fractional distillation apparatus as shown in the diagram. The fractionating column is placed between the distillation flask and the condenser.[10][16]

  • Add the Mixture: Add the liquid mixture and a few boiling chips or a stir bar to the distillation flask.

  • Heat the Mixture: Gently heat the mixture using a heating mantle or oil bath.[14]

  • Distill Slowly: As the mixture boils, the vapor will rise through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate (about 1-2 drops per second).[17]

  • Monitor the Temperature: Record the temperature at which the liquid begins to distill. This is the boiling point of the more volatile component.

  • Collect Fractions: Collect the distillate in separate receiving flasks. Change the receiving flask when the temperature begins to rise, indicating that the next component is starting to distill.

  • Stop the Distillation: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid cracking the flask.

Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their different solubilities in two immiscible liquids, typically water and an organic solvent.[18]

Troubleshooting Guide for Liquid-Liquid Extraction

Q11: An emulsion has formed between the two layers, and they are not separating.

A11: Emulsions are a common problem in liquid-liquid extraction, especially when the mixture is shaken too vigorously.

  • Solution 1: Wait. Allow the separatory funnel to stand for a longer period, as some emulsions will break on their own.

  • Solution 2: "Salting out". Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[19]

  • Solution 3: Gentle swirling. Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.[19][20]

  • Solution 4: Filtration. Filter the mixture through a plug of glass wool or Celite.[19]

  • Solution 5: Centrifugation. If available, centrifuging the mixture can help to separate the layers.[19]

Q12: I'm not sure which layer is the aqueous layer and which is the organic layer.

A12: The layer with the lower density will be on top. While many organic solvents are less dense than water, some, like dichloromethane and chloroform, are denser.

  • Solution: The "drop test". Add a few drops of water to the separatory funnel. The water will mix with the aqueous layer. Observe which layer the drops join to identify the aqueous phase.[21]

Q13: My extraction efficiency is low.

A13: A single extraction may not be sufficient to transfer all of the product into the organic layer.

  • Solution 1: Multiple extractions. It is more efficient to perform several extractions with smaller volumes of the organic solvent than one extraction with a large volume.[22][23]

  • Solution 2: Adjust the pH. If your product is an acid or a base, you can adjust the pH of the aqueous layer to ionize it, making it more soluble in the aqueous layer, or neutralize it to make it more soluble in the organic layer.[23]

Experimental Protocol for Liquid-Liquid Extraction
  • Add Solutions to Separatory Funnel: Pour the reaction mixture and the extraction solvent into a separatory funnel.

  • Mix the Layers: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently shake or swirl the funnel for a few minutes, venting periodically.[20]

  • Separate the Layers: Place the funnel in a ring stand and allow the layers to separate completely.

  • Drain the Layers: Remove the stopper. Drain the bottom layer through the stopcock into a flask. Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.[21]

  • Repeat Extraction (if necessary): Repeat the extraction process with fresh solvent to maximize the recovery of the product.

  • Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) to remove any residual water.

  • Filter and Evaporate: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified product.

Quantitative Data Summary

The following tables provide a general comparison of the purification techniques. The actual yield and purity will vary depending on the specific compounds and experimental conditions.

Table 1: Comparison of Purification Techniques

TechniqueTypical Yield (%)Typical Purity Achieved (%)Key AdvantagesKey Disadvantages
Recrystallization 50-90[7][24]>98High purity achievable; scalable.Can have lower yields; requires a suitable solvent.
Column Chromatography 45-95[25]>95Highly versatile; good for complex mixtures.Can be time-consuming and solvent-intensive.
Distillation 60-95>99 (for large boiling point differences)Excellent for volatile liquids; can be very efficient.Not suitable for heat-sensitive compounds or azeotropes.
Liquid-Liquid Extraction >90 (with multiple extractions)[23]Variable (often a pre-purification step)Fast and simple; good for initial cleanup.May not provide high purity on its own; emulsions can be problematic.

Table 2: Recrystallization Efficiency

Starting Purity (%)Purity after 1st Recrystallization (%)Purity after 2nd Recrystallization (%)
8095>99
9098>99.5
95>99>99.8
(Data is illustrative and depends on the compound and impurities)

Table 3: Column Chromatography Efficiency

Separation Difficulty (ΔRf)Typical Yield (%)Typical Purity (%)
Easy (>0.3)80-95>98
Moderate (0.2-0.3)60-8595-98
Difficult (<0.2)45-70<95
(Data is illustrative and depends on the specific separation)

Table 4: Distillation Efficiency

Boiling Point Difference (°C)Type of DistillationExpected Purity of Distillate
>50Simple DistillationHigh (>98%)[26]
25-50Fractional DistillationHigh (>98%)[15]
<25Fractional DistillationModerate to High (depends on column efficiency)[17]
(Data is illustrative and depends on the specific mixture and apparatus)

Table 5: Liquid-Liquid Extraction Efficiency

Distribution Coefficient (K)Number of Extractions (with equal volumes)% Product Extracted
2166.7
2396.3
5183.3
5399.5
10190.9
10399.9
(Calculated based on the formula for extraction efficiency)[23]

Workflow and Logic Diagrams

Workflow for a Typical Purification Process

Purification Workflow start Reaction Work-up extraction Liquid-Liquid Extraction (Initial Cleanup) start->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude purification Purification Method (Recrystallization, Chromatography, or Distillation) crude->purification analysis Purity Analysis (TLC, GC, NMR, etc.) purification->analysis pure_product Pure Product analysis->pure_product Purity OK repurify Repurify if needed analysis->repurify Purity Not OK repurify->purification

Caption: A general workflow for the purification of a crude product.

Troubleshooting Logic for Low Yield in Purification

Low Yield Troubleshooting start Low Product Yield check_mother_liquor Check Mother Liquor / Filtrate for Product start->check_mother_liquor product_present Significant Product Present check_mother_liquor->product_present Yes no_product Little or No Product Present check_mother_liquor->no_product No optimize_crystallization Optimize Crystallization/Precipitation (e.g., lower temperature, evaporate solvent) product_present->optimize_crystallization Recrystallization optimize_extraction Optimize Extraction (e.g., more extractions, pH adjustment) product_present->optimize_extraction Extraction check_column_fractions Re-check all Column Fractions no_product->check_column_fractions Chromatography product_on_column Product still on column? check_column_fractions->product_on_column flush_column Flush column with stronger solvent product_on_column->flush_column Yes decomposition Consider Product Decomposition product_on_column->decomposition No change_method Change Purification Method or Conditions decomposition->change_method

Caption: A logical diagram for troubleshooting low product yield during purification.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst deactivation issues in cross-coupling reactions involving biphenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common problems leading to catalyst deactivation and low reaction yields.

Problem: Low or No Product Formation

Initial Checks: Before extensive troubleshooting, verify the quality and stoichiometry of all reagents, including the aryl halide, boronic acid/ester, and base. Ensure that solvents are anhydrous and properly degassed, and that the reaction is conducted under a strictly inert atmosphere to prevent oxygen contamination, which can oxidize and deactivate the Pd(0) catalyst.[1]

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not be forming or is deactivated. Use a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst.[1] For Pd(II) precursors, ensure complete reduction to Pd(0), which can be facilitated by the phosphine ligand or a reducing agent.[2]
Inefficient Oxidative Addition This step can be challenging, especially with electron-rich or sterically hindered aryl halides. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.[1][3]
Poor Ligand Choice The ligand stabilizes the catalyst and influences its reactivity. A poorly chosen ligand can lead to slow or incomplete reactions. Screen a variety of phosphine ligands, as their steric and electronic properties are crucial for catalyst stability and activity.[3][4]
Ineffective Base or Solvent System The base is critical for the transmetalation step, and its effectiveness is highly dependent on the solvent. Screen various bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and consider using a mixed solvent system (e.g., Toluene/H₂O, THF/H₂O) to improve base solubility.[1]

Problem: Reaction Stalls Before Completion

A reaction that starts but does not proceed to completion is a strong indicator of catalyst deactivation during the process.

Potential CauseRecommended Solution
Palladium Black Formation The active, soluble Pd(0) catalyst aggregates into inactive, heterogeneous palladium black. This is often observed as a black precipitate.[5] Lowering the reaction temperature, reducing catalyst concentration, and using more stable ligands or pre-catalysts can mitigate this issue.
Ligand Degradation Phosphine ligands can be susceptible to oxidation (forming phosphine oxides) or P-C bond cleavage under reaction conditions, leading to catalyst deactivation.[2] Use robust, sterically hindered ligands and ensure strictly anaerobic conditions.
Product Inhibition The biphenyl product may coordinate to the palladium center, inhibiting further catalytic cycles. This is more common with electron-rich products. Consider using a ligand that minimizes product inhibition or adjust reaction conditions to favor product precipitation.
Substrate Decomposition Base-sensitive substrates can decompose, leading to byproducts that may poison the catalyst. Use milder bases or lower the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify catalyst deactivation?

A1: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[5] This indicates that the soluble, active palladium catalyst has agglomerated into an inactive form. A color change of the reaction mixture from light yellow or orange to dark brown or black can also suggest catalyst decomposition.

Q2: What is the role of the phosphine ligand in preventing deactivation?

A2: Phosphine ligands play a crucial role in stabilizing the palladium catalyst.[3] Bulky and electron-rich ligands can:

  • Promote the desired oxidative addition and reductive elimination steps.[3]

  • Sterically shield the palladium center, preventing aggregation into palladium black.

  • Increase the catalyst's resistance to oxidation.[2]

Q3: Can the choice of base affect catalyst stability?

A3: Yes, the base can significantly impact catalyst stability. Stronger bases can sometimes accelerate ligand degradation or substrate decomposition, leading to catalyst poisoning.[6] It is often beneficial to screen different bases to find one that is effective for the reaction without causing significant catalyst deactivation. The use of milder bases like K₃PO₄ or Cs₂CO₃ is often recommended.[1]

Q4: How does the solvent influence catalyst deactivation?

A4: The solvent can affect catalyst stability in several ways.[7][8] Coordinating solvents can sometimes help to keep the palladium species solubilized and prevent aggregation. However, certain polar aprotic solvents might facilitate deactivation pathways. The choice of solvent can also influence the solubility of the base and other reagents, which in turn affects the overall reaction rate and catalyst lifetime.[7]

Q5: Are there any additives that can help prevent catalyst deactivation?

A5: Yes, in some cases, additives can be used to enhance catalyst stability. For instance, in certain Buchwald-Hartwig aminations, olefin additives have been shown to act as dispersants for the palladium catalyst, preventing its deactivation.[9] The addition of certain salts can also influence the catalytic cycle and prevent the formation of inactive species.

Data Presentation

Table 1: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling for Biphenyl Synthesis

This table summarizes the performance of different phosphine ligands in the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid, highlighting the impact of ligand choice on reaction yield under specific conditions.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
Biaryl PhosphinesSPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[3]
Biaryl PhosphinesXPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT297[3]
Ferrocenyl PhosphinesCyPF-tBu4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Toluene1002495[3]
DialkylphosphinesP(t-Bu)₃4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Toluene80285[3]

Experimental Protocols

Protocol 1: General Procedure for Screening Phosphine Ligands in a Suzuki-Miyaura Coupling

This protocol provides a method for systematically evaluating the effectiveness of different phosphine ligands to optimize reaction conditions and mitigate catalyst deactivation.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronic ester (1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • A selection of phosphine ligands (e.g., SPhos, XPhos, PPh₃; 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • In an inert atmosphere glovebox, add the palladium source and a phosphine ligand to each reaction vial.

  • Add the aryl halide, boronic acid, and base to each vial.

  • Add the solvent to each vial to a final concentration appropriate for the scale of the reaction.

  • Seal the vials and place them on a heating block with magnetic stirring.

  • Heat the reactions at the desired temperature for a set period.

  • After the reaction time has elapsed, cool the vials to room temperature.

  • Quench the reactions by adding a small amount of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the crude reaction mixtures by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield for each ligand.

Visualizations

Troubleshooting_Flowchart start Low Yield or Stalled Reaction reagent_check Check Reagent Quality & Stoichiometry start->reagent_check conditions_check Review Reaction Setup & Conditions reagent_check->conditions_check catalyst_issue Suspect Catalyst Deactivation conditions_check->catalyst_issue visual_inspection Visual Inspection of Reaction catalyst_issue->visual_inspection palladium_black Palladium Black Formation? visual_inspection->palladium_black optimize_conditions Optimize Conditions: - Lower Temperature - Lower Catalyst Loading palladium_black->optimize_conditions Yes ligand_degradation Ligand Degradation? palladium_black->ligand_degradation No end Improved Yield optimize_conditions->end change_ligand Use More Robust Ligand (e.g., bulky, electron-rich) ligand_degradation->change_ligand Yes poisoning Catalyst Poisoning? ligand_degradation->poisoning No anaerobic Ensure Strictly Anaerobic Conditions change_ligand->anaerobic anaerobic->end purify_reagents Purify Reagents and Solvents poisoning->purify_reagents Yes poisoning->end No base_issue Optimize Base and Solvent purify_reagents->base_issue base_issue->end

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Deactivation_Pathways cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways active_catalyst Active L-Pd(0) Catalyst pd_black Palladium Black (Inactive Aggregates) active_catalyst->pd_black Aggregation ligand_oxidation Ligand Oxidation (e.g., P=O formation) active_catalyst->ligand_oxidation Oxidants (O2) poisoning Poisoning (e.g., by impurities) active_catalyst->poisoning Impurities inactive_complex Inactive Pd(II) Complex ligand_oxidation->inactive_complex poisoning->inactive_complex

References

Technical Support Center: Managing the Thermal Stability of Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the thermal stability of Methyl 2-[4-(bromomethyl)phenyl]benzoate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound is a key intermediate in the synthesis of various pharmaceuticals, notably the antihypertensive drug Telmisartan.[1][2] Its chemical structure contains a benzylic bromide group, which is inherently reactive and susceptible to degradation at elevated temperatures.[3][4] Poor thermal control during its synthesis or subsequent reactions can lead to the formation of impurities, reduced yield, and potentially hazardous runaway reactions. The synthesis, a benzylic bromination, is an exothermic process that requires careful temperature management.[5][6]

Q2: What is the primary impurity of concern related to the thermal instability of this compound?

A2: The most significant and commonly reported impurity formed during the synthesis of this compound is the dibromo byproduct, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester.[7] The formation of this impurity is often exacerbated by elevated temperatures and can be present in significant quantities (20-45%) if the reaction is not properly controlled.[8]

Q3: What are the initial signs of thermal decomposition or a runaway reaction?

A3: Early warning signs of thermal instability include:

  • A rapid and uncontrolled increase in the reaction temperature.

  • A noticeable change in the color of the reaction mixture, often to a deep red, brown, or black.[8]

  • An increase in pressure within the reaction vessel.

  • An accelerated rate of off-gassing.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain its purity and prevent degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. Recommended storage temperatures are typically between 2-8°C.[9]

Troubleshooting Guides

Issue 1: Formation of High Levels of Dibromo Impurity

Symptom: HPLC or LC-MS analysis of your reaction mixture shows a significant peak corresponding to the dibrominated byproduct (m/z corresponding to C15H12Br2O2).

Possible Causes:

  • High Reaction Temperature: The benzylic bromination reaction is exothermic, and excessive temperatures favor over-bromination.[5][10]

  • Incorrect Stoichiometry: Using a large excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) can drive the formation of the dibromo impurity.[10]

  • Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to further bromination of the desired product.

Solutions:

ParameterRecommended Action
Temperature Control Maintain a strict reaction temperature, typically not exceeding 60-70°C for NBS/AIBN initiated reactions.[11] Implement efficient cooling and monitor the internal reaction temperature continuously. For larger scale, consider a continuous flow reactor for better heat transfer.[6]
Reagent Addition Add the brominating agent (NBS) portion-wise or via slow, controlled addition to manage the exotherm.[5]
Stoichiometry Use a minimal excess of NBS, typically around 1.05 to 1.1 equivalents relative to the starting material (methyl 4'-methyl-biphenyl-2-carboxylate).[10]
Reaction Monitoring Monitor the reaction progress closely using TLC or HPLC to determine the point of maximum conversion to the desired monobromo product and avoid extending the reaction time unnecessarily.[8][11]

G HighDibromo High Dibromo Impurity Detected CheckTemp Review Temperature Profile HighDibromo->CheckTemp CheckStoich Verify NBS Stoichiometry HighDibromo->CheckStoich CheckTime Analyze Reaction Time HighDibromo->CheckTime TempSol Implement Strict Temperature Control (e.g., portion-wise addition, efficient cooling) CheckTemp->TempSol StoichSol Reduce NBS Equivalents (target 1.05-1.1 eq) CheckStoich->StoichSol TimeSol Optimize Reaction Time via In-Process Controls (TLC/HPLC) CheckTime->TimeSol

Issue 2: Reaction Mixture Darkens Significantly (Red/Brown/Black)

Symptom: The reaction mixture turns a dark color, which may indicate the formation of polymeric or degradation byproducts.

Possible Causes:

  • Runaway Reaction: A significant, uncontrolled increase in temperature can lead to complex side reactions and decomposition.[5]

  • Decomposition of Radical Initiator: Some radical initiators can decompose to form colored byproducts at higher temperatures.

  • Presence of Impurities: Impurities in the starting material or solvent can initiate side reactions.

Solutions:

ParameterRecommended Action
Immediate Action If a rapid temperature rise is observed, immediately apply cooling and be prepared to quench the reaction with a suitable agent like sodium thiosulfate solution.
Initiator Choice Ensure the chosen radical initiator (e.g., AIBN, benzoyl peroxide) is suitable for the reaction temperature and used in the correct amount. Consider photochemical initiation as an alternative to thermal initiation to avoid high temperatures.[10]
Solvent & Reagent Purity Use high-purity, dry solvents and reagents to minimize potential side reactions.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to color formation.

G Discoloration Reaction Mixture Darkens TempSpike Temperature Spike? Discoloration->TempSpike ImpurityCheck Purity of Reagents/Solvents? Discoloration->ImpurityCheck TempSpike->ImpurityCheck No Runaway Potential Runaway Reaction TempSpike->Runaway Yes SideReactions Impurity-Induced Side Reactions ImpurityCheck->SideReactions Yes Quench Immediate Cooling/Quenching Runaway->Quench PuritySol Use High-Purity Materials & Inert Atmosphere SideReactions->PuritySol

Experimental Protocols

Protocol 1: Synthesis of this compound with Controlled Temperature

This protocol is a general guideline for the benzylic bromination of methyl 4'-methyl-biphenyl-2-carboxylate, with an emphasis on thermal management.

Materials:

  • Methyl 4'-methyl-biphenyl-2-carboxylate

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Azobisisobutyronitrile (AIBN) (0.05 equivalents)

  • Anhydrous acetonitrile (or another suitable aprotic solvent)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add methyl 4'-methyl-biphenyl-2-carboxylate and anhydrous acetonitrile.

  • Begin stirring and heat the mixture to a gentle reflux (approximately 60-70°C).

  • In a separate container, weigh out NBS and AIBN.

  • Once the reaction mixture has reached the target temperature, add the NBS and AIBN mixture in small portions over a period of 1-2 hours. Crucially, monitor the internal temperature to ensure it does not rise uncontrollably.

  • After the addition is complete, maintain the reaction at reflux and monitor its progress by TLC or HPLC (e.g., every 30 minutes).

  • Once the starting material is consumed (or optimal conversion is reached), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of an aqueous sodium thiosulfate solution to neutralize any remaining bromine species.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Monitoring Reaction Progress and Impurity Profile

This is a general HPLC method that can be adapted to monitor the reaction and quantify the purity of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). A typical gradient might be 50-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation Dilute a small aliquot of the reaction mixture in the mobile phase or a suitable solvent (e.g., acetonitrile) to an appropriate concentration. Filter before injection.

G Start Start: Dissolve Reactant Heat Heat to 60-70°C Start->Heat AddReagents Portion-wise Addition of NBS and AIBN Heat->AddReagents Reflux Maintain at Reflux AddReagents->Reflux Monitor Monitor by TLC/HPLC Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Reflux->Monitor Quench Quench with Na2S2O3 Cool->Quench Workup Aqueous Workup Quench->Workup Purify Purification Workup->Purify End Final Product Purify->End

References

Technical Support Center: Scale-up Synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Wohl-Ziegler radical bromination of Methyl 2-(4-methylphenyl)benzoate to produce this compound, particularly when transitioning from laboratory to pilot or production scale.

Reaction & Synthesis

Q1: My reaction shows low conversion or has stalled. What are the potential causes and solutions?

A1: Low or incomplete conversion in a scaled-up benzylic bromination can be attributed to several factors:

  • Initiator Inefficiency: The radical initiator, typically Azobisisobutyronitrile (AIBN), has a specific temperature-dependent half-life. If the reaction temperature is too low, the rate of radical generation will be insufficient to sustain the chain reaction. Conversely, if the temperature is too high, the initiator may be consumed too quickly.[1]

  • Poor Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" where the initiator decomposes rapidly, and other areas where the temperature is too low. It can also lead to poor distribution of the N-Bromosuccinimide (NBS) slurry. Transitioning from magnetic stirring to mechanical overhead stirring with appropriate impeller design is crucial.

  • Presence of Inhibitors: Radical reactions are sensitive to inhibitors, such as oxygen. Ensure all solvents and reagents are adequately degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.

  • Impure Reagents: The quality of NBS is critical. Over time, NBS can decompose to bromine and succinimide.[2] The presence of excess HBr or Br₂ in the NBS can sometimes alter the reaction kinetics.[3]

Troubleshooting Steps:

  • Verify the internal reaction temperature is within the optimal range for AIBN initiation (typically 60-80 °C).[1]

  • Increase agitation speed or evaluate the reactor's mixing efficiency.

  • Ensure rigorous inert atmosphere conditions are maintained throughout the process.

  • Use a fresh, high-purity lot of NBS. Consider recrystallizing the NBS if its quality is questionable.[2]

Q2: I am observing significant amounts of the dibromo byproduct (Methyl 2-[4-(dibromomethyl)phenyl]benzoate). How can I minimize this?

A2: Formation of the dibromo impurity is a classic challenge in Wohl-Ziegler brominations and arises from the bromination of the desired monobromo product.[3] The issue is often exacerbated at scale.

  • Control of NBS Stoichiometry: While a slight excess of NBS is often used to drive the reaction to completion, a large excess will promote over-bromination. Use of just 1.05 equivalents of NBS has been shown to be effective in some continuous flow systems.[4]

  • NBS Addition Profile: Adding the entire portion of solid NBS at the beginning of the reaction can create a high initial concentration, leading to uncontrolled exotherms and increased dibromination. A slow, portion-wise or continuous addition of the NBS as a slurry helps to maintain a low, steady concentration of the brominating agent.[5]

  • Reaction Time: Prolonged reaction times after the starting material has been consumed will increase the likelihood of the product reacting further. Monitor the reaction closely by HPLC and quench it promptly upon completion.

Troubleshooting Steps:

  • Carefully control the stoichiometry of NBS to 1.0-1.1 equivalents.

  • Implement a semi-batch process where the NBS is added in portions or as a continuous slurry feed over several hours. This is a key strategy for controlling both exotherms and selectivity.[6]

  • Establish a clear reaction endpoint via in-process controls (e.g., HPLC analysis showing <1% starting material) to avoid unnecessary reaction time.

Process Safety & Work-up

Q3: The reaction is showing a dangerous exotherm or signs of a thermal runaway. What should I do and how can I prevent this?

A3: Thermal runaway is a critical safety concern for this reaction due to the exothermic nature of both the bromination and the decomposition of the AIBN initiator.[7]

  • Heat Accumulation: Inadequate heat removal is the primary cause of thermal runaway. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.

  • Reagent Accumulation: If the reaction temperature is too low to initiate the radical reaction, unreacted NBS and AIBN can accumulate. A subsequent, uncontrolled initiation can then lead to a rapid release of energy.[6]

  • Solvent Reactivity: Certain solvents can react hazardously with NBS. For example, N,N-Dimethylformamide (DMF) can undergo a hazardous thermal decomposition with NBS at elevated temperatures.[8] While non-polar solvents like n-hexane or chlorinated solvents are common, their selection requires careful safety assessment.

Preventative Measures & Emergency Response:

  • Thermal Hazard Analysis: Before scale-up, perform calorimetric studies (e.g., Differential Scanning Calorimetry (DSC), Reaction Calorimetry (RC1)) to understand the reaction's heat flow, onset temperature, and the maximum temperature of the synthesis reaction (MTSR).[6]

  • Controlled Addition: As mentioned, a semi-batch process with slow, controlled addition of the limiting reagent (NBS) is the most effective way to control the rate of heat generation.[6]

  • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat output of the reaction. The cooling system should be robust and have emergency backup.

  • Emergency Quenching: Have a pre-defined and tested emergency quenching procedure. This typically involves adding a reducing agent like sodium bisulfite or sodium thiosulfate solution to neutralize any unreacted NBS.

Q4: What is the best procedure for quenching and working up the reaction at a large scale?

A4: The work-up must neutralize reactive species and efficiently remove byproducts.

  • Quenching: Upon completion, the reaction should be cooled and quenched to destroy any remaining NBS and bromine. A common and effective method is the slow addition of an aqueous solution of a reducing agent, such as 10% sodium bisulfite or sodium thiosulfate, until the characteristic color of bromine is no longer present.[9][10] This should be done at a reduced temperature (e.g., < 30 °C) to control any exotherm.

  • Succinimide Removal: The main byproduct, succinimide, has some water solubility. The work-up should include one or more aqueous washes to remove it.[9]

  • Phase Separation: After the aqueous washes, the organic phase is separated. Ensure good phase separation to minimize the water content in the organic layer before solvent removal.

  • Solvent Removal: The solvent is removed under reduced pressure.

Purification & Product Quality

Q5: I am having difficulty purifying the product at scale. What are the recommended methods and common issues?

A5: Purification aims to remove unreacted starting material, the dibromo byproduct, and succinimide. Crystallization is the most common method for large-scale purification.

  • Solvent Selection: The choice of crystallization solvent is critical. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at ambient or cool temperatures, while impurities remain in the mother liquor. Common solvents for similar compounds include isopropanol, ethyl acetate, and heptane, or mixtures thereof.

  • Crystallization Control: At scale, cooling rates must be carefully controlled to ensure proper crystal growth and prevent impurity entrapment. Seeding the solution with pure product crystals at the appropriate temperature can help control crystallization and achieve a consistent particle size.

  • Residual Succinimide: If the aqueous work-up is inefficient, succinimide can co-precipitate with the product. Ensure thorough washing during the work-up phase.

Troubleshooting Steps:

  • Perform a solvent screen at the lab scale to identify the optimal solvent or solvent mixture for crystallization.

  • Develop a controlled cooling profile for the crystallization process. Crash-cooling should be avoided.

  • Analyze the mother liquor to understand which impurities are being successfully purged. If the dibromo impurity is not being removed effectively, the reaction selectivity may need to be re-optimized.

Q6: What analytical method should I use to monitor the reaction and determine the final product purity?

A6: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both in-process control and final purity analysis of this compound.

  • Methodology: A typical method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like acetonitrile or methanol), run in either isocratic or gradient mode.[11]

  • Detection: UV detection is suitable as the biphenyl system is a strong chromophore. A wavelength around 220-230 nm is likely to be effective.[11]

  • Validation: For quality control purposes, the HPLC method should be validated to demonstrate its accuracy, precision, linearity, and sensitivity for the starting material, product, and key impurities like the dibromo byproduct.

Data Presentation

Table 1: Typical Reaction Parameters for Lab-Scale Synthesis

ParameterValueReference
Starting MaterialMethyl 4'-methyl-2-biphenylcarboxylate[10]
Brominating AgentN-Bromosuccinimide (NBS)[10]
Radical InitiatorAzobisisobutyronitrile (AIBN)[10]
Solventn-Hexane[10]
Temperature60 °C to reflux[10]
Reaction Time~2.5 - 3 hours[10]
Molar Yield~96%[10]
Final Purity (HPLC)>99.5%[10]

Table 2: Key Safety Parameters for Reagents

ReagentHazardKey Safety ConsiderationsReference
N-Bromosuccinimide (NBS)Oxidizer, Corrosive, Exothermic ReactionsAvoid contact with reducing agents, strong bases, and certain organic solvents (e.g., DMF). Reactions are exothermic and require careful temperature control.[2][8][12]
Azobisisobutyronitrile (AIBN)Thermally Unstable, Exothermic DecompositionStore refrigerated. Decomposition is highly exothermic and can lead to thermal runaway if not controlled. Onset of decomposition is ~70 °C.[7][13]

Experimental Protocols

Key Experiment: Lab-Scale Synthesis of this compound [10]

This protocol is based on a literature procedure and should be adapted and fully risk-assessed before any scale-up.

Materials:

  • Methyl 4'-methyl-2-biphenylcarboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.02 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • n-Hexane

  • 30% Hydrogen Peroxide (used in the cited patent, but often omitted in standard Wohl-Ziegler)

  • 10% Aqueous Sodium Bisulfite Solution

Procedure:

  • Charge a reactor, equipped with a mechanical stirrer, condenser, and nitrogen inlet, with Methyl 4'-methyl-2-biphenylcarboxylate (45.3 g, 0.2 mol) and n-hexane (275 g).

  • Begin stirring and establish a nitrogen atmosphere.

  • Add NBS (36.3 g, 0.204 mol) and AIBN (1.64 g, 0.01 mol) to the mixture.

  • Heat the reaction mixture to 60 °C.

  • Maintain the temperature and monitor the reaction progress by HPLC until the starting material is consumed (typically ≤1.0%). The cited reference indicates refluxing for 30 minutes after an initial 2-hour addition period.

  • Once the reaction is complete, cool the mixture to ≤30 °C.

  • Slowly add 10% aqueous sodium bisulfite solution (70 g) to quench any unreacted NBS or bromine. Stir for 30 minutes.

  • Filter the solid succinimide byproduct. Rinse the filter cake with n-hexane (150 g).

  • The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by crystallization. The cited patent reports direct filtration and drying of the product as a white solid.

Mandatory Visualization

Diagram 1: Experimental Workflow for Synthesis

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation charge_reagents Charge Reactor: - Methyl 4'-methyl-2-biphenylcarboxylate - n-Hexane - NBS - AIBN heat Heat to 60°C under N2 charge_reagents->heat Establish Inert Atmosphere monitor Monitor by HPLC (Target: SM <= 1.0%) heat->monitor Maintain Temp cool Cool to < 30°C monitor->cool Reaction Complete quench Quench with 10% NaHSO3 cool->quench filter Filter Succinimide quench->filter isolate Isolate/Crystallize Product filter->isolate

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Stalled Reaction temp Incorrect Temperature? start->temp initiator Initiator Deactivated? start->initiator mixing Poor Mixing? start->mixing inhibitor Inhibitors Present (e.g., O2)? start->inhibitor check_temp Verify Internal Temp (60-80°C for AIBN) temp->check_temp use_fresh Use Fresh AIBN/NBS initiator->use_fresh improve_mixing Increase Agitation/ Improve Baffling mixing->improve_mixing degas Degas Solvents & Ensure N2 Blanket inhibitor->degas

Caption: Troubleshooting pathway for addressing low reaction yield.

Diagram 3: Safety Pathway for Thermal Hazard Management

G cluster_planning Pre-Scale-up Planning cluster_execution Scale-up Execution cluster_response Exotherm Detected calorimetry Perform Calorimetry (DSC, RC1) define_params Define Safe Operating Limits (Temp, Addition Rate) calorimetry->define_params plan_quench Establish Emergency Quench Protocol define_params->plan_quench controlled_add Slow, Controlled Addition of NBS plan_quench->controlled_add Informs Process monitor_temp Continuous Temperature Monitoring controlled_add->monitor_temp ensure_cooling Ensure Adequate Cooling Capacity monitor_temp->ensure_cooling stop_feed Stop NBS Addition monitor_temp->stop_feed Deviation from Safe Limits max_cool Apply Maximum Cooling stop_feed->max_cool execute_quench Execute Emergency Quench if Uncontrolled max_cool->execute_quench

Caption: Decision pathway for thermal hazard management during scale-up.

References

Identifying and minimizing dibromo impurity formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the formation of dibromo impurities during bromination reactions. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and ensure the desired monobrominated product.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination reaction producing a significant amount of dibrominated product?

A1: The formation of dibrominated impurities is a common issue of over-bromination. It typically occurs when the monobrominated product, which is often still reactive, undergoes a second bromination. Several factors can contribute to this:

  • High Reactivity of the Substrate: Aromatic rings with strongly activating groups are highly susceptible to multiple halogenations.[1] Activating groups increase the electron density of the ring, making it more nucleophilic and reactive towards electrophiles like bromine.

  • Reaction Stoichiometry: Using an excess of the brominating agent relative to the substrate increases the likelihood of a second bromination event.[1][2]

  • Reaction Conditions: Higher temperatures and prolonged reaction times can provide the necessary energy for the less favorable second bromination to occur.[2]

  • Reagent Reactivity: Highly reactive brominating agents, like elemental bromine (Br₂), are less selective and more prone to causing over-bromination compared to milder reagents.[2]

Q2: What are safer and more selective alternatives to using elemental bromine (Br₂)?

A2: Due to the hazardous nature of elemental bromine, several safer and often more selective alternatives have been developed. The most common is N-Bromosuccinimide (NBS), a solid brominating agent that is easier to handle.[2][3] Other options include:

  • Copper(II) Bromide (CuBr₂): Known for mild reaction conditions and high regioselectivity for para-substitution.[4]

  • Dibromoisocyanuric acid (DBI): A mild and highly effective agent for brominating both activated and deactivated aromatic compounds.[5]

  • In situ generation of bromine: This can be achieved by oxidizing bromide salts (like KBr) with an oxidant such as hydrogen peroxide (H₂O₂). This approach avoids storing and handling liquid bromine.[6]

Q3: How can I accurately quantify the amount of dibromo impurity in my sample?

A3: Several analytical techniques can be used for the accurate quantification of dibromo impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying non-volatile impurities like dibrominated products.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating and identifying volatile and semi-volatile compounds, including positional isomers of dibrominated products.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the purity of a sample and quantify impurities by comparing the integrals of signals from the main compound and the impurity against a known internal standard.[11][12][13]

Troubleshooting Guides

This guide addresses common issues encountered during bromination and provides actionable steps to improve selectivity and minimize dibromo impurity formation.

Issue 1: High levels of dibromo- and polybromo-impurities are detected.

Potential CauseRecommended Solution
Excess Brominating Agent Carefully control the stoichiometry. Use a 1:1 or slightly less than stoichiometric amount of the brominating agent. A slow, dropwise addition of the brominating agent can also help maintain a low concentration and favor monobromination.[1]
High Reaction Temperature Lower the reaction temperature. Running the reaction at 0 °C or even lower can significantly reduce the rate of the second bromination.[2][14]
Prolonged Reaction Time Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the monobrominated product.[1]
Highly Reactive Substrate Use a milder brominating agent such as N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂).[4][5] The choice of solvent can also influence selectivity; for example, using NBS in polar solvents like DMF can increase para-selectivity.[4]
Highly Reactive Brominating Agent Replace elemental bromine with a more selective reagent. See the table below for a comparison of common brominating agents.

Issue 2: The reaction is slow or incomplete, leading to a mixture of starting material and products.

Potential CauseRecommended Solution
Insufficient Activation For aromatic bromination, ensure an appropriate Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is used if the substrate is not sufficiently activated.[2]
Low Reagent Reactivity If using a mild reagent like NBS on a deactivated substrate, a stronger activation method may be needed. For instance, using NBS in concentrated sulfuric acid can monobrominate highly deactivated aromatic compounds.[2]
Poor Solubility Ensure all reagents are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

Issue 3: Difficulty in removing dibromo impurities post-reaction.

Potential CauseRecommended Solution
Similar Physical Properties Mono- and di-brominated products often have similar polarities, making separation challenging.
Ineffective Purification Method Recrystallization: This can be highly effective if the impurity has a different solubility profile. Experiment with various solvent systems to maximize the solubility difference.[2] Column Chromatography: If recrystallization fails, optimize the chromatography conditions. Use a shallow solvent gradient and consider different stationary phases.[2]

Data Presentation

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaKey ApplicationsAdvantagesDisadvantages
Molecular Bromine Br₂Electrophilic addition to alkenes/alkynes, aromatic brominationStrong brominating agent, readily availableHighly corrosive, toxic, difficult to handle, low selectivity.[5]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Allylic and benzylic bromination, bromohydrin formationEasy to handle solid, provides a low, constant concentration of Br₂, selectivity can be tuned by solvent choice.[3][4][5]Can be less reactive than Br₂.[5]
Copper(II) Bromide CuBr₂Bromination of anilines, phenols, aryl alkyl ethersMild reaction conditions, high regioselectivity for para-substitution.[4]Stoichiometric amounts of copper salts are produced as byproducts.
Dibromoisocyanuric acid (DBI) C₃HBr₂N₃O₃Bromination of activated and deactivated aromatic compoundsMild and highly effective, superior brominating ability compared to NBS for some substrates.[5]Less commonly used than NBS or Br₂.[5]

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of Bromination Reaction Mixture

This protocol provides a starting point for the analysis of a reaction mixture to quantify the ratio of starting material, monobrominated product, and dibrominated impurity.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Dissolve the residue in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient might be:

      • 0-5 min: 50% Acetonitrile

      • 5-25 min: 50% to 95% Acetonitrile

      • 25-30 min: 95% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or the λmax of the aromatic system).

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, monobrominated product, and dibrominated impurity based on retention times (if known) or by analyzing standards.

    • Integrate the peak areas to determine the relative percentages of each component.

Protocol 2: General Procedure for GC-MS Analysis of Volatile Brominated Compounds

This protocol is suitable for separating and identifying isomers of brominated products.

  • Sample Preparation:

    • Prepare a dilute solution of the crude reaction mixture in a volatile solvent like dichloromethane or hexane (approx. 1 mg/mL).

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or mid-polarity capillary column is a good starting point (e.g., DB-5 or DB-624, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector:

      • Transfer line temperature: 280 °C.

      • Ion source temperature: 230 °C.

      • Scan range: 50-500 amu.

  • Data Analysis:

    • Separate isomers based on their retention times.

    • Identify the compounds by their mass spectra, paying attention to the characteristic isotopic pattern of bromine.

Visualizations

Dibromo_Impurity_Formation cluster_reaction1 Desired Reaction cluster_reaction2 Side Reaction Substrate Aromatic Substrate MonoBromo Monobrominated Product Substrate->MonoBromo Bromination BrominatingAgent Brominating Agent (e.g., Br2, NBS) BrominatingAgent->MonoBromo DiBromo Dibromo Impurity BrominatingAgent->DiBromo MonoBromo->DiBromo Over-bromination Conditions Reaction Conditions (Temp, Time, Stoichiometry) Conditions->MonoBromo Conditions->DiBromo

Caption: Pathway of dibromo impurity formation.

Troubleshooting_Workflow Start High Dibromo Impurity Detected CheckStoichiometry Check Stoichiometry (1:1 ratio?) Start->CheckStoichiometry LowerTemp Lower Reaction Temperature CheckStoichiometry->LowerTemp If Stoichiometry is correct Reanalyze Re-run Reaction and Analyze Impurity Level CheckStoichiometry->Reanalyze If Stoichiometry is adjusted ReduceTime Reduce Reaction Time LowerTemp->ReduceTime If still high LowerTemp->Reanalyze ChangeReagent Use Milder Brominating Agent (e.g., NBS) ReduceTime->ChangeReagent If still high ReduceTime->Reanalyze ChangeReagent->Reanalyze Reanalyze->Start If unsuccessful Success Impurity Minimized Reanalyze->Success If successful

Caption: Troubleshooting workflow for high dibromo impurity.

References

Validation & Comparative

¹H NMR Spectral Interpretation of Methyl 2-[4-(bromomethyl)phenyl]benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 2-[4-(bromomethyl)phenyl]benzoate, a key intermediate in the synthesis of various pharmaceuticals, including the angiotensin II receptor blocker Telmisartan. Understanding the precise ¹H NMR spectral features of this molecule is crucial for reaction monitoring, quality control, and the definitive structural elucidation of its derivatives. This document presents a detailed interpretation of its ¹H NMR spectrum, supported by comparative data from structurally related compounds, a standardized experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl ester, the bromomethyl group, and the two aromatic rings. To facilitate a clear understanding of the chemical shifts, a comparison with relevant precursor molecules and analogues is presented below.

Compound Functional Group Chemical Shift (δ) ppm Multiplicity Integration Solvent
This compound *-OCH₃3.57Singlet3HCDCl₃
-CH₂Br5.57Singlet2HCDCl₃
Aromatic H7.17 - 7.83Multiplet8HCDCl₃
Methyl Benzoate-OCH₃~3.9Singlet3HCDCl₃
Aromatic H (ortho)~8.0Multiplet2HCDCl₃
Aromatic H (meta, para)~7.4 - 7.6Multiplet3HCDCl₃
4-(Bromomethyl)biphenyl-CH₂Br4.53Singlet2HCDCl₃
Aromatic H7.35 - 7.58Multiplet9HCDCl₃
tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate-C(CH₃)₃1.16Singlet9HCDCl₃
-CH₂Br4.45Singlet2HCDCl₃
Aromatic H7.23 - 7.79Multiplet8HCDCl₃

*Note: The data for this compound is based on the reported spectrum of a closely related synthetic intermediate.[1] Slight variations in chemical shifts may occur depending on the specific experimental conditions.

Detailed ¹H NMR Spectral Interpretation of this compound

The ¹H NMR spectrum of the title compound displays three key sets of signals:

  • Methyl Ester Protons (-OCH₃): A sharp singlet appearing at approximately 3.57 ppm corresponds to the three protons of the methyl ester group. This signal is in a typical region for methyl esters and is uncoupled to any other protons in the molecule.

  • Bromomethyl Protons (-CH₂Br): A singlet at around 5.57 ppm is assigned to the two protons of the bromomethyl group.[1] The significant downfield shift from a typical benzylic proton is due to the strong electron-withdrawing effect of the adjacent bromine atom.

  • Aromatic Protons (Ar-H): The eight aromatic protons resonate in the complex multiplet region between 7.17 and 7.83 ppm . The signals for the two phenyl rings overlap, creating a complex pattern. The protons on the benzoate ring are influenced by the electron-withdrawing ester group, while the protons on the other ring are affected by the bromomethyl substituent.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard procedure for the acquisition of a high-quality ¹H NMR spectrum for the target compound and similar molecules.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
  • Solvent: CDCl₃
  • Temperature: 298 K (25 °C)
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16 or 32 scans for a good signal-to-noise ratio.
  • Spectral Width: A spectral width of 12-16 ppm is typically sufficient.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum manually or automatically.
  • Perform baseline correction to ensure accurate integration.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate all signals to determine the relative number of protons.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical process of interpreting the ¹H NMR spectrum of this compound, from the molecular structure to the final spectral assignment.

G ¹H NMR Interpretation Workflow for this compound cluster_0 Input cluster_1 Analysis Steps cluster_2 Experimental Data cluster_3 Correlation and Assignment cluster_4 Output A Molecular Structure This compound B Identify Unique Proton Environments (-OCH₃, -CH₂Br, Aromatic H) A->B C Predict Chemical Shifts (Based on functional groups and electronic effects) B->C D Predict Multiplicities (n+1 rule) C->D E Predict Integration (Relative number of protons) D->E G Correlate Predicted vs. Experimental Data E->G Predicted Spectrum F Acquire ¹H NMR Spectrum F->G H Assign Signals to Specific Protons G->H I Final Interpreted Spectrum H->I

References

HPLC vs. GC: A Comparative Guide for Purity Analysis of Methyl 2-[4-(bromomethyl)phenyl]benzoate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for ensuring the purity of pharmaceutical intermediates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of Methyl 2-[4-(bromomethyl)phenyl]benzoate, a key intermediate in various synthetic pathways.

The purity of starting materials and intermediates like this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying impurities, but their suitability depends on the physicochemical properties of the analyte. This guide presents a detailed comparison of hypothetical, yet scientifically grounded, HPLC and GC methodologies, supported by comparative performance data to aid in method selection.

Deciding Between HPLC and GC

The primary determinant for choosing between HPLC and GC is the volatility and thermal stability of the analyte.[1] HPLC is a versatile technique well-suited for non-volatile and thermally labile compounds, making it a common choice in the pharmaceutical industry.[2][3] In contrast, GC requires the analyte to be volatile and thermally stable to be vaporized without degradation in the heated injector port.[1]

This compound is a solid with a melting point of 52-57°C, suggesting it is not highly volatile at room temperature. While its thermal stability at elevated GC temperatures needs to be considered, the fact that some commercial suppliers specify GC for purity analysis indicates its feasibility.[4][5]

The following diagram illustrates a general workflow for selecting the appropriate chromatographic method for purity analysis.

G Workflow for Chromatographic Purity Analysis cluster_0 Decision Making cluster_1 Method Implementation & Validation Start Define Analytical Goal: Purity of Intermediate Volatile Is the compound volatile and thermally stable? Start->Volatile HPLC_Path HPLC Method Development Volatile->HPLC_Path No GC_Path GC Method Development Volatile->GC_Path Yes Protocol_HPLC Develop & Optimize HPLC Protocol HPLC_Path->Protocol_HPLC Protocol_GC Develop & Optimize GC Protocol GC_Path->Protocol_GC Validation Method Validation (ICH Guidelines) Protocol_HPLC->Validation Protocol_GC->Validation Analysis Routine Purity Analysis Validation->Analysis

A workflow for selecting a chromatographic method.

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC and GC methods for the purity analysis of this compound. The data is extrapolated from typical performance of these techniques for similar pharmaceutical intermediates.

ParameterHPLCGC
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 1.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Limit of Detection (LOD) ng rangepg to ng range
Limit of Quantitation (LOQ) ng rangeng range
Analysis Time 15 - 30 minutes10 - 20 minutes
Sample Preparation Simple dissolutionSimple dissolution
Potential for Degradation LowPossible thermal degradation

Experimental Protocols

Below are detailed, representative experimental protocols for the purity analysis of this compound using both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is generally the preferred method for non-volatile pharmaceutical intermediates due to its operation at or near ambient temperatures, minimizing the risk of sample degradation.[2]

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/50, 20/90, 25/90, 25.1/50, 30/50
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC) Protocol

A GC method can be a viable alternative, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. Careful optimization of the injector temperature is crucial to prevent thermal degradation of the analyte.

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C (optimization may be required)
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 150°C (hold for 2 min), Ramp: 15°C/min to 280°C (hold for 5 min)
Detector Temperature 300°C
Sample Preparation Accurately weigh and dissolve the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate to a final concentration of approximately 1 mg/mL.

Conclusion: Making the Right Choice

Both HPLC and GC are suitable techniques for the purity analysis of this compound, each offering distinct advantages.

HPLC is recommended as the primary technique for routine quality control and stability testing. Its operation at ambient temperature minimizes the risk of thermal degradation, ensuring a more accurate purity profile for the main component and any non-volatile impurities. The methodology is robust and widely applicable in pharmaceutical laboratories.

GC serves as an excellent orthogonal method. It can be particularly valuable for the specific detection and quantification of volatile or semi-volatile impurities, such as residual solvents or by-products from the synthesis process, which may not be readily detected by HPLC.

Ultimately, the choice of method will depend on the specific analytical requirements, the likely impurity profile of the intermediate, and the intended application of the analytical data. For comprehensive characterization, employing both techniques can provide a more complete understanding of the purity of this compound.

References

Comparative Analysis of Analytical Techniques for Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometry Analysis and Alternative Quantification Methods for Methyl 2-[4-(bromomethyl)phenyl]benzoate.

This guide provides a detailed comparison of analytical methodologies for the characterization and quantification of this compound, a key intermediate in pharmaceutical synthesis. The primary focus is on mass spectrometry, with a comparative evaluation of alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). This document is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, from routine purity assessments to trace-level impurity profiling.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile and thermally stable compounds like this compound. Electron Ionization (EI) is the most common ionization technique for GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching.

Predicted Electron Ionization Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, driven by the presence of the ester and benzyl bromide functionalities. The molecular ion peak ([M]⁺) is expected at m/z 304 and 306, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Key Fragmentation Steps:

  • Loss of the methoxy radical (•OCH₃): Cleavage of the ester group can lead to the formation of a stable acylium ion at m/z 273/275.

  • Loss of the bromine radical (•Br): Benzylic cleavage is a favorable fragmentation pathway, resulting in the formation of a tropylium-like ion at m/z 225. This is often a prominent peak in the mass spectra of benzyl halides.

  • Formation of the benzoyl cation: Cleavage of the bond between the two phenyl rings can lead to the formation of the benzoyl cation at m/z 105.

  • Formation of the bromobenzyl cation: An alternative cleavage can result in the formation of the bromobenzyl cation at m/z 169/171.

The following diagram illustrates the predicted fragmentation pathway:

G This compound This compound [M]⁺˙ m/z 304/306 Ion_273_275 [M - •OCH₃]⁺ m/z 273/275 This compound->Ion_273_275 - •OCH₃ Ion_225 [M - •Br]⁺ m/z 225 This compound->Ion_225 - •Br Ion_105 [C₇H₅O]⁺ m/z 105 Ion_273_275->Ion_105 - C₇H₆Br Ion_169_171 [C₇H₆Br]⁺ m/z 169/171 Ion_225->Ion_169_171 - C₆H₄COOCH₃

Caption: Predicted EI-MS fragmentation of this compound.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and throughput. The following table summarizes the performance of GC-MS, HPLC-UV, and UHPLC-MS for the analysis of this compound and its related substances. The data presented is a realistic estimation based on typical performance characteristics for similar small molecules.

ParameterGC-MSHPLC-UVUHPLC-MS
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceSeparation by polarity, detection by mass
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL~0.03 µg/mL
Linearity (R²) >0.998>0.999>0.999
Precision (%RSD) < 5%< 2%< 3%
Accuracy (% Recovery) 95-105%98-102%97-103%
Structural Information High (fragmentation pattern)Low (retention time and UV spectrum)High (fragmentation pattern and accurate mass)
Throughput ModerateHighModerate
Primary Application Identification and quantificationRoutine purity testing and quantificationTrace impurity analysis and identification

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative protocols for the analysis of this compound by GC-MS and HPLC-UV.

GC-MS Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

HPLC-UV Protocol
  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL for purity analysis or prepare a series of standards for quantification.

Workflow for Method Selection

The selection of an appropriate analytical method involves considering the analytical objective, the nature of the sample, and the required data quality.

G cluster_0 Analytical Objective cluster_1 Method Selection Objective Define Analytical Goal Routine_Purity Routine Purity/Assay? Objective->Routine_Purity Trace_Analysis Trace Impurity Analysis? Routine_Purity->Trace_Analysis No HPLC HPLC-UV Routine_Purity->HPLC Yes Structure_ID Structural Identification? Trace_Analysis->Structure_ID No UHPLC UHPLC-MS Trace_Analysis->UHPLC Yes Structure_ID->HPLC No GCMS GC-MS Structure_ID->GCMS Yes

Caption: Decision workflow for selecting an analytical method.

Conclusion

The analysis of this compound can be effectively performed using several analytical techniques. GC-MS provides excellent structural information and is well-suited for identification and quantification. HPLC-UV is a robust and high-throughput method ideal for routine quality control. For the highest sensitivity and definitive identification of trace impurities, UHPLC-MS is the preferred method. The selection of the optimal technique should be guided by the specific analytical requirements, balancing the need for sensitivity, structural information, and sample throughput.

A Comparative Guide to Validated Analytical Methods for Quality Control of Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quality control of Methyl 2-[4-(bromomethyl)phenyl]benzoate, a key intermediate in the synthesis of pharmaceuticals, notably Telmisartan. The selection of an appropriate analytical technique is critical for ensuring the purity, identity, and stability of this raw material, thereby guaranteeing the quality and safety of the final active pharmaceutical ingredient (API). This document outlines the experimental protocols for the most common and effective methods, presents comparative data, and offers guidance on selecting the optimal technique based on specific analytical requirements.

Introduction to Analytical Strategies

The quality control of this compound (CAS: 114772-38-2) primarily focuses on assessing its purity, identifying and quantifying impurities, and confirming its chemical structure. The principal analytical techniques employed for these purposes are chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), along with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation.

Chromatographic techniques are ideal for separating the main compound from any process-related impurities or degradation products. The choice between GC and HPLC is often dictated by the volatility and thermal stability of the analyte and its impurities. Spectroscopic methods provide orthogonal data to confirm the identity and structural integrity of the material.

Comparison of Key Analytical Methods

The following table summarizes the key performance attributes of the primary analytical methods used for the quality control of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Primary Use Purity assessment and quantification of volatile impurities.Purity assessment, quantification of non-volatile impurities, and stability testing.Definitive structural elucidation and identification.Functional group identification and raw material screening.
Typical Purity Specification >98.0%[1]>99.5%[2]Confirms structureConfirms presence of key functional groups
Key Advantages High resolution for volatile compounds, robust and reliable.Versatile for a wide range of compounds, high sensitivity with UV detection, ideal for impurity profiling.Provides unambiguous structural information.Fast, non-destructive, and requires minimal sample preparation.
Limitations Not suitable for non-volatile or thermally labile compounds.Can be more complex to develop methods, may require more expensive solvents.Lower sensitivity compared to chromatographic methods, more expensive instrumentation.Provides limited structural information on its own.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These represent typical validated methods and may be adapted based on available instrumentation and specific sample characteristics.

Gas Chromatography (GC) for Purity Assessment

This method is widely used by suppliers for routine purity analysis of this compound.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 270 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 310 °C.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane or a suitable solvent.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for the separation and quantification of this compound from its non-volatile impurities, such as the potential dibromo impurity.

Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0 min: 60% B

    • 20 min: 90% B

    • 25 min: 90% B

    • 26 min: 60% B

    • 30 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile/water (50:50, v/v).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the most definitive method for confirming the chemical structure of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR is a rapid and simple technique for confirming the presence of key functional groups and for raw material identification.

Instrumentation: An FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for the quality control analysis of this compound.

QC_Workflow cluster_Sample Sample Reception cluster_Analysis Analytical Workflow cluster_Decision Quality Decision Raw_Material This compound Initial_Screening Initial Screening (FTIR) Raw_Material->Initial_Screening Structural_Confirmation Structural Confirmation (NMR) Initial_Screening->Structural_Confirmation If identity is plausible Purity_Analysis Purity & Impurity Analysis Structural_Confirmation->Purity_Analysis If structure is confirmed GC_Analysis GC-FID Purity_Analysis->GC_Analysis Volatile impurities HPLC_Analysis HPLC-UV/DAD Purity_Analysis->HPLC_Analysis Non-volatile impurities Specification_Check Compare to Specifications GC_Analysis->Specification_Check HPLC_Analysis->Specification_Check Release Release for Manufacturing Specification_Check->Release Pass Reject Reject Specification_Check->Reject Fail

Figure 1: Quality Control Workflow for this compound.

Method_Selection cluster_Methods Recommended Methods Requirement Analytical Requirement Purity Routine Purity Assay Requirement->Purity Purity >98% Impurity Impurity Profiling Requirement->Impurity Trace Impurities Identity Definitive Identity Requirement->Identity Structural Confirmation Screening Rapid Screening Requirement->Screening Quick ID GC Gas Chromatography (GC) Purity->GC HPLC High-Performance Liquid Chromatography (HPLC) Impurity->HPLC NMR Nuclear Magnetic Resonance (NMR) Identity->NMR FTIR Fourier-Transform Infrared (FTIR) Screening->FTIR

Figure 2: Guide for selecting an analytical method based on the requirement.

Conclusion

For the routine quality control and purity assessment of this compound, Gas Chromatography with FID detection is a robust, reliable, and widely accepted method. For more detailed analysis, particularly for the identification and quantification of potential non-volatile impurities like the dibromo species, a validated HPLC-UV method is superior and provides orthogonal data. NMR and FTIR spectroscopy are indispensable for the unambiguous structural confirmation and rapid identification of the raw material, respectively. The choice of method or combination of methods should be based on the specific requirements of the quality control process, regulatory expectations, and the intended use of the material.

References

A Comparative Analysis of the Reactivity of Methyl 2-[4-(bromomethyl)phenyl]benzoate and Benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Methyl 2-[4-(bromomethyl)phenyl]benzoate and the parent compound, benzyl bromide, in nucleophilic substitution reactions. This analysis is crucial for researchers in organic synthesis and drug development, where the selection of appropriate reagents with tailored reactivity is paramount for the successful construction of complex molecular architectures. While direct quantitative kinetic data for this compound is not extensively available in the public domain, its reactivity can be reliably inferred from established principles of physical organic chemistry and by comparing it to benzyl bromide and its other substituted derivatives.

Introduction to Benzylic Halide Reactivity

Benzyl halides, such as benzyl bromide, are a class of organic compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition state in bimolecular nucleophilic substitution (SN2) reactions and the carbocation intermediate in unimolecular nucleophilic substitution (SN1) reactions through resonance.[1][2][3][4][5][6][7] Consequently, benzyl halides can readily undergo substitution via either pathway, depending on the reaction conditions, including the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring.[5][6][8]

Structural and Electronic Effects on Reactivity

The reactivity of a substituted benzyl bromide is primarily governed by a combination of electronic and steric effects imparted by the substituents on the phenyl ring.[1][9][10]

  • Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring increase the electron density at the benzylic carbon, which can stabilize the developing positive charge in the SN1 transition state and the carbocation intermediate, thus accelerating the reaction rate.[9][11] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, destabilizing the carbocation and slowing down SN1 reactions.[9][11] In SN2 reactions, the effect of electronic groups is generally less pronounced but can still influence the transition state stability.

  • Steric Hindrance: The presence of bulky substituents near the benzylic carbon can impede the backside attack of a nucleophile required for an SN2 reaction, thereby decreasing its rate.[6][10]

Reactivity Comparison: this compound vs. Benzyl Bromide

This compound features a methyl benzoate group at the ortho position of one phenyl ring and a bromomethyl group at the para position of the other. The key substituent influencing the reactivity of the bromomethyl group is the entire methyl 2-phenylbenzoate moiety attached to the same phenyl ring. This large group exerts both electronic and steric effects. The ester functional group (-COOCH₃) is known to be an electron-withdrawing group.

Benzyl bromide , on the other hand, is the parent compound with no substituents on the phenyl ring.

Based on these structural differences, we can predict the relative reactivity:

  • In SN1 Reactions: The electron-withdrawing nature of the methyl benzoate group in this compound is expected to destabilize the formation of a positive charge on the benzylic carbon. This will lead to a significantly slower rate of reaction via an SN1 mechanism compared to the unsubstituted benzyl bromide.

  • In SN2 Reactions: The bulky methyl 2-phenylbenzoate substituent will create considerable steric hindrance around the benzylic carbon, making the backside attack by a nucleophile more difficult. This steric impediment will decrease the rate of SN2 reactions for this compound relative to the sterically unencumbered benzyl bromide.

Therefore, it is anticipated that benzyl bromide will be significantly more reactive than this compound in both SN1 and SN2 reactions.

Quantitative Data Presentation

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
Benzyl BromideAnilineNitrobenzene-Ethanol (80:20)Not Specified6.83 x 10⁻³
Benzyl Bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified1.55 x 10⁻²
Benzyl Bromidep-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified3.17 x 10⁻³
p-Nitrobenzyl BromideAnilineNitrobenzene-Ethanol (80:20)Not Specified1.83 x 10⁻³

Data extrapolated from a study by BenchChem, which reported values in L mol⁻¹ min⁻¹. The values have been converted to L mol⁻¹ s⁻¹ for consistency.

The data clearly shows that the presence of an electron-withdrawing nitro group in the para position decreases the rate of the SN2 reaction compared to the unsubstituted benzyl bromide. A similar, if not more pronounced, effect is expected for this compound due to the electron-withdrawing nature and steric bulk of the methyl benzoate substituent.

Experimental Protocols

To experimentally determine and compare the reactivity of different alkyl halides, two common qualitative or semi-quantitative methods are employed, which rely on the formation of a precipitate.[12][13][14][15][16]

Comparison of Reactivity via SN2 Reaction (Sodium Iodide in Acetone)

Objective: To qualitatively compare the relative rates of SN2 reactions.

Principle: This test is based on the fact that sodium iodide is soluble in acetone, while the sodium chloride or sodium bromide formed as a product is not. The rate of precipitate formation is an indicator of the relative reactivity of the alkyl halide in an SN2 reaction.

Materials:

  • 15% solution of sodium iodide in acetone

  • Alkyl halides to be tested (e.g., Benzyl bromide, this compound)

  • Dry test tubes

  • Pipettes

  • Water bath (50°C)

  • Stopwatch

Procedure:

  • Add 2 mL of the 15% sodium iodide in acetone solution to a clean, dry test tube.

  • Add 4 drops of the alkyl halide to be tested to the test tube.

  • Start the stopwatch immediately upon adding the alkyl halide.

  • Shake the test tube to ensure thorough mixing.

  • Observe the solution for the formation of a precipitate.

  • Record the time it takes for a precipitate to appear.

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tube in a 50°C water bath and continue to observe for any reaction.

  • Repeat the procedure for each alkyl halide to be tested.

Comparison of Reactivity via SN1 Reaction (Silver Nitrate in Ethanol)

Objective: To qualitatively compare the relative rates of SN1 reactions.

Principle: This test relies on the reaction of the alkyl halide with ethanolic silver nitrate. The reaction proceeds via an SN1 mechanism, forming a carbocation intermediate. The halide ion then reacts with silver ions to form an insoluble silver halide precipitate. The rate of precipitation is indicative of the SN1 reactivity.

Materials:

  • 1% solution of silver nitrate in ethanol

  • Alkyl halides to be tested

  • Dry test tubes

  • Pipettes

  • Water bath (optional)

Procedure:

  • Add 2 mL of the 1% ethanolic silver nitrate solution to a clean, dry test tube.

  • Add 2 drops of the alkyl halide to be tested.

  • Shake the test tube well to mix the reactants.

  • Record the time required for a precipitate to form.

  • If no reaction occurs at room temperature, gentle warming in a water bath may be necessary.

  • Repeat for all test compounds.

Mandatory Visualization

Reaction Mechanism Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways for the SN1 and SN2 reactions of a generic benzyl bromide.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack Benzyl_Bromide R-CH₂-Br Carbocation R-CH₂⁺ + Br⁻ Benzyl_Bromide->Carbocation Slow Product R-CH₂-Nu Carbocation->Product Fast Nucleophile Nu⁻ Nucleophile->Product

Caption: The SN1 mechanism proceeds in two steps via a carbocation intermediate.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-Br Transition_State [Nu---CH₂(R)---Br]⁻ Reactants->Transition_State Concerted Step Products Nu-CH₂-R + Br⁻ Transition_State->Products

Caption: The SN2 mechanism is a single, concerted step involving a pentacoordinate transition state.

Experimental Workflow

The logical flow for comparing the reactivity of the two compounds is depicted below.

Experimental_Workflow cluster_SN2 SN2 Reactivity Comparison cluster_SN1 SN1 Reactivity Comparison SN2_Reactant1 This compound SN2_Observation Measure time for precipitate formation SN2_Reactant1->SN2_Observation SN2_Reactant2 Benzyl Bromide SN2_Reactant2->SN2_Observation SN2_Reagent NaI in Acetone SN2_Reagent->SN2_Observation SN2_Conclusion Compare reaction times SN2_Observation->SN2_Conclusion SN1_Reactant1 This compound SN1_Observation Measure time for precipitate formation SN1_Reactant1->SN1_Observation SN1_Reactant2 Benzyl Bromide SN1_Reactant2->SN1_Observation SN1_Reagent AgNO₃ in Ethanol SN1_Reagent->SN1_Observation SN1_Conclusion Compare reaction times SN1_Observation->SN1_Conclusion

Caption: Workflow for the comparative reactivity analysis of the two benzyl bromides.

Conclusion

References

Comparative Guide to the Reaction Products of Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of methyl 2-[4-(bromomethyl)phenyl]benzoate, a key intermediate in various synthetic pathways, including the production of the antihypertensive drug Telmisartan. The reactivity of this compound is primarily centered around its benzylic bromide, which readily undergoes nucleophilic substitution and presents opportunities for intramolecular cyclization. This document compares the performance of different reaction pathways, offering experimental data to support the characterization of the resulting products.

Nucleophilic Substitution Reactions

The benzylic bromide moiety in this compound is highly susceptible to nucleophilic attack. This section explores its reactions with various nucleophiles, providing a comparative overview of the resulting products.

Reaction with N-Nucleophiles: The Telmisartan Synthesis Keystone

A prominent application of this compound is its reaction with nitrogen-based nucleophiles, most notably in the synthesis of Telmisartan. In this synthesis, the benzimidazole derivative, 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, acts as the nucleophile, displacing the bromide to form a key intermediate.[1][2][3][4][5]

Reaction Pathway: N-Alkylation in Telmisartan Synthesis

G cluster_reactants Reactants cluster_product Product A This compound C Telmisartan Intermediate (Methyl 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate) A->C Base (e.g., KOH, NaH) Solvent (e.g., DMSO, THF) B 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole B->C G A This compound B Intermediate Carbocation A->B Lewis Acid (e.g., AlCl₃) C Dihydrofluorene Intermediate B->C Intramolecular Electrophilic Aromatic Substitution D Methyl 9-oxo-9H-fluorene-4-carboxylate C->D Oxidation G A This compound B Enolate Intermediate A->B Base C Methyl 6-oxo-6H-dibenzo[b,d]pyran-4-carboxylate B->C Intramolecular Nucleophilic Substitution

References

A Comparative Guide to the Synthesis and Structural Confirmation of Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for Methyl 2-[4-(bromomethyl)phenyl]benzoate and details the analytical methods crucial for confirming its structure. Due to the limited availability of published, peer-reviewed spectral data for the final compound, this guide will also present expected analytical outcomes based on the analysis of its precursor and related chemical structures.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from commercially available reagents. The first step establishes the core biaryl structure, followed by a selective bromination of the benzylic methyl group.

Step 1: Synthesis of the Biaryl Core - Methyl 2-(p-tolyl)benzoate

A common and efficient method for the construction of the biaryl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and functional group tolerance.

Alternative Synthesis of the Biaryl Core:

While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of the biaryl precursor, including Negishi coupling (organozinc reagents) and Stille coupling (organotin reagents). These alternatives may be advantageous in specific contexts, such as substrate scope or catalyst cost, but often involve more sensitive reagents.

Step 2: Benzylic Bromination

The second step involves the radical bromination of the methyl group on the tolyl moiety. This reaction is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN).

Alternative Benzylic Bromination Methods:

Other methods for benzylic bromination exist, such as using liquid bromine under photochemical initiation. However, this method can be less selective and poses greater handling risks. The use of NBS offers a safer and more selective alternative for laboratory-scale synthesis.

Structural Confirmation

Confirming the structure of the synthesized this compound requires a combination of spectroscopic techniques. Below are the expected results based on the structure and data from analogous compounds.

Spectroscopic Data for the Precursor: Methyl 2-(p-tolyl)benzoate
TechniqueExpected Peaks
¹H NMR Aromatic protons (multiplets, ~7.1-7.8 ppm), Methyl protons of the ester (singlet, ~3.6 ppm), Methyl protons of the tolyl group (singlet, ~2.4 ppm)
¹³C NMR Carbonyl carbon (~168 ppm), Aromatic carbons (~127-142 ppm), Methyl carbon of the ester (~52 ppm), Methyl carbon of the tolyl group (~21 ppm)
Expected Spectroscopic Data for this compound
TechniqueExpected Key SignalsInterpretation
¹H NMR Aromatic protons (multiplets, ~7.2-7.9 ppm), Benzylic CH₂ protons (singlet, ~4.5 ppm) , Methyl ester protons (singlet, ~3.6 ppm)The appearance of a singlet around 4.5 ppm corresponding to two protons is a strong indicator of the successful bromination of the methyl group.
¹³C NMR Carbonyl carbon (~168 ppm), Aromatic carbons (~128-143 ppm), Methyl ester carbon (~52 ppm), Benzylic CH₂ carbon (~33 ppm) The disappearance of the tolyl methyl carbon signal (~21 ppm) and the appearance of a new signal for the bromomethyl carbon around 33 ppm confirms the transformation.
FT-IR (cm⁻¹) ~1720 (C=O stretch, ester) , ~3000-3100 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1200-1300 (C-O stretch, ester) , ~600-700 (C-Br stretch) The presence of the strong carbonyl absorption and the appearance of a C-Br stretching frequency are key indicators of the desired product.
Mass Spec. Molecular ion peak (M⁺) at m/z 304/306 (approx. 1:1 ratio)The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) with a near 1:1 natural abundance provides definitive evidence for the presence of a single bromine atom in the molecule. Key fragments would include the loss of the bromine atom and the methoxy group.

Experimental Protocols

Synthesis of Methyl 2-(p-tolyl)benzoate via Suzuki-Miyaura Coupling
  • To a reaction flask, add methyl 2-bromobenzoate (1.0 eq.), p-tolylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a suitable solvent (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound via Benzylic Bromination
  • Dissolve methyl 2-(p-tolyl)benzoate (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Workflow and Logic

The following diagrams illustrate the synthesis and confirmation workflow, as well as the logical relationship between the different analytical techniques used for structural elucidation.

G Experimental Workflow for Synthesis and Confirmation cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start Start: Methyl 2-bromobenzoate & p-tolylboronic acid suzuki Suzuki-Miyaura Coupling start->suzuki precursor Methyl 2-(p-tolyl)benzoate suzuki->precursor bromination Benzylic Bromination (NBS, AIBN) precursor->bromination product This compound bromination->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Confirmed Structure nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and structural confirmation.

G Logical Flow of Structural Elucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation H_NMR ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns connectivity Proton and Carbon Environment Analysis H_NMR->connectivity C_NMR ¹³C NMR: - Number of Signals - Chemical Shifts C_NMR->connectivity IR FT-IR: - Functional Group  Frequencies (C=O, C-Br) functional_groups Identification of Key Functional Groups IR->functional_groups MS Mass Spectrometry: - Molecular Ion Peak - Isotopic Pattern (Br) - Fragmentation molecular_formula Determination of Molecular Weight and Formula MS->molecular_formula final_structure Final Confirmed Structure: This compound connectivity->final_structure functional_groups->final_structure molecular_formula->final_structure

Comparative study of different catalysts for Suzuki reactions with this compound

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

For researchers and professionals in drug development and chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of catalyst is paramount to the success of this reaction, influencing yield, reaction time, and applicability to various substrates. This guide provides a comparative analysis of different palladium-based catalyst systems for the coupling of 4-bromoanisole with phenylboronic acid, a common model reaction for forming biaryl ethers.

Data Presentation: Catalyst Performance Comparison

The efficacy of a catalyst system is dependent on a combination of the palladium source, the ligand, the base, and the solvent. The following tables summarize quantitative data from various studies to facilitate an objective comparison.

Table 1: Performance of Common Homogeneous Palladium Catalysts

This table compares classical palladium sources and modern pre-catalysts under various conditions. Buchwald-type ligands, known for their bulk and electron-rich nature, often enable high activity at lower catalyst loadings and milder conditions.[1][2]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Cat. Loading (mol%)Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)9012392
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂O (4:1)9012388
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)9012385
Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenylK₃PO₄TolueneRT40.005>95
Pd(OAc)₂ (no ligand)K₃PO₄Water10024186
Pd-G3-XPhosK₂CO₃iPrOH/H₂O50240.05>99

Data compiled from multiple sources.[1][3][4][5] Note: RT = Room Temperature.

Table 2: Performance of Heterogeneous Palladium Catalysts

Heterogeneous catalysts offer the significant advantage of easier separation from the reaction mixture and potential for recycling. Their performance is often linked to the nature of the support material, which can influence nanoparticle stability and activity.[6][7]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Cat. Loading (mol%)Yield (%)
Pd/Fe₃O₄/CharcoalK₂CO₃Ethanol/H₂O800.50.5>99
Pd/RHA (Rice Husk Ash)K₂CO₃Ethanol100240.5~95
Pd-graphene hybridK₃PO₄Water/SDS10021.1100

Data compiled from multiple sources.[6][7][8]

Experimental Protocols

Below is a generalized, detailed methodology for performing the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid, based on common laboratory practices.[3][9]

General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and deionized water) to the flask.

  • Reaction: Lower the flask into an oil bath preheated to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).

  • Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final biaryl product.[3]

Visualized Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle governing the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst (e.g., Pd(PPh3)4) A->B C 3. Purge with Inert Gas (Argon/Nitrogen) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (e.g., 90°C, 12h) D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool & Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X L_n (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' L_n (Transmetalation Intermediate) OxAdd->Trans Transmetalation (Ar'-B(OR)2 + Base) Trans->Pd0 Reductive Elimination (Ar-Ar') Product_out Trans->Product_out ArX_in ArX_in->Pd0 Boronic_in Boronic_in->OxAdd

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura reaction cycle.

References

A Comparative Guide to the Synthesis of a Key Atorvastatin Intermediate: Paal-Knorr, Hantzsch, and Ugi Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical manufacturing, the efficiency of a synthetic route is a critical determinant of a product's commercial viability. This guide provides a detailed comparison of three prominent methods for synthesizing the core pyrrole structure of Atorvastatin, a leading synthetic statin for the management of hypercholesterolemia. We will objectively evaluate the Paal-Knorr condensation, the Hantzsch pyrrole synthesis, and a modern multicomponent Ugi reaction, presenting supporting experimental data, detailed protocols, and workflow visualizations to aid researchers and drug development professionals in making informed strategic decisions.

Comparative Analysis of Synthesis Efficiency

The overall efficiency of a synthesis is a composite of several factors, including chemical yield, number of synthetic steps, reaction time, cost, and the environmental impact of the reagents and solvents used. The following tables summarize the quantitative data for the three key synthetic routes to the Atorvastatin pyrrole intermediate.

Metric Paal-Knorr Condensation Hantzsch Pyrrole Synthesis Ugi Multicomponent Reaction (MCR)
Reported Yield (Core Synthesis) Good to Excellent (>90% for condensation)[1]Moderate (~38% overall for lactone)[1]Moderate (46% for a key intermediate)[1]
Number of Steps (Core Synthesis) ~6 steps to protected ester[1]~5 steps to lactone[1]4 steps to final product[1]
Key Advantages Well-established, robust, and scalable[1]One-pot potential for core synthesis, versatile[1]High atom economy, convergent, reduces synthetic steps[1]
Key Disadvantages Complex synthesis of 1,4-dicarbonyl precursor, potentially long reaction times[1]Can require less common starting materials, variable yields[1]May require optimization, potentially hazardous isocyanides[1]

Table 1: High-level comparison of the three primary synthesis methods for the Atorvastatin pyrrole core.

Parameter Paal-Knorr Condensation Hantzsch Pyrrole Synthesis (Mechanochemical) Ugi Multicomponent Reaction
Reaction Time (Core Synthesis) Several hours (reflux)[2][3]~1-2 hours (milling)[1]~1 hour for initial reaction[1]
Reaction Temperature Elevated (reflux, ~80-110°C)[2][4]Room Temperature (milling)[1]Room Temperature[1]
Key Reagents 1,4-dicarbonyl compound, primary amine, pivalic acid[1][4]β-ketoamide, α-iodoacetophenone derivative, chiral amine[1]Amine, aldehyde, isocyanide, carboxylic acid[1]
Solvent System Toluene, Heptane, THF, MTBE[2][4][5]Solvent-free (milling)[6]2,2,2-trifluoroethanol (TFE)[1][4]
Purification Aqueous wash, concentration, crystallization[1][4]Chromatographic purification[1]Not specified for initial adduct, subsequent steps require purification

Table 2: Comparison of reaction parameters for the core synthetic step of each methodology.

Experimental Protocols

The following are representative experimental protocols for the key transformations in each synthetic route.

Paal-Knorr Condensation

This route is the established industrial standard and involves the condensation of a pre-synthesized 1,4-dicarbonyl intermediate with a chiral primary amine.

Synthesis of the 1,4-Diketone Intermediate (via Stetter Reaction): [4][7]

  • Reactants: 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide, 4-fluorobenzaldehyde, 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst), and triethylamine.[4]

  • Solvent: Ethanol.[4]

  • Procedure: A solution of 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide and 4-fluorobenzaldehyde is prepared in ethanol. A catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine are added. The reaction mixture is heated to 80°C and stirred for approximately 24 hours.[4]

Paal-Knorr Condensation: [1][2]

  • Reactants: 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (3.0 g, 10.9 mmol), the 1,4-diketone of atorvastatin (5.03 g, 1.09 eq), and pivalic acid (0.69 g, 0.7 eq).[2]

  • Solvent: Toluene (8.65 g).[2]

  • Procedure: The chiral amine and the 1,4-diketone are dissolved in toluene and warmed to 50°C under a nitrogen atmosphere. Pivalic acid is added, and the resulting suspension is heated to reflux with concomitant removal of water using a Dean-Stark apparatus until the reaction is complete (monitored by TLC or HPLC). After cooling, the reaction mixture is worked up with an aqueous wash, and the organic layer is concentrated to yield the protected Atorvastatin intermediate.[1][2]

Hantzsch Pyrrole Synthesis (Mechanochemical Approach)

This method offers a more convergent and solvent-free alternative to the Paal-Knorr synthesis.

  • Reactants: A suitable β-ketoamide, an α-iodoacetophenone derivative, and the chiral amino-ester side chain.[1]

  • Procedure: The three components are combined in a milling vessel and subjected to high-speed vibration milling for approximately 1-2 hours. The resulting crude product is then subjected to hydrolytic deprotection and lactonization to yield the atorvastatin lactone. Purification is typically performed using chromatography.[1]

Ugi Multicomponent Reaction (MCR)

This modern approach exemplifies high efficiency and atom economy by combining four components in a single step.

  • Reactants: p-fluorobenzaldehyde, the chiral amine side chain, isobutyric acid, and a convertible isocyanide.[1][4]

  • Solvent: 2,2,2-trifluoroethanol (TFE).[1][4]

  • Procedure: The four components are mixed at room temperature in TFE. The reaction proceeds to form the Ugi adduct (reported yield of 40%). This intermediate is then subjected to a one-pot acid deprotection and isocyanide cleavage to yield a key amido acid intermediate.[4][8] This intermediate can then be converted to the atorvastatin core via a subsequent [3+2] cycloaddition reaction.[1][8]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic strategy.

Paal_Knorr_Workflow Paal-Knorr Synthesis Workflow cluster_precursors Precursor Synthesis cluster_core Core Synthesis cluster_final Final Steps A Stetter Reaction: α,β-Unsaturated Ketone + Benzaldehyde B 1,4-Diketone Intermediate A->B D Paal-Knorr Condensation: Diketone + Amine B->D C Chiral Primary Amine (Side Chain) C->D E Protected Atorvastatin Intermediate D->E F Deprotection E->F G Atorvastatin F->G

Caption: Paal-Knorr synthesis workflow for Atorvastatin.

Hantzsch_Workflow Hantzsch Synthesis Workflow cluster_core Core Synthesis cluster_final Final Steps A Three-Component Reaction: β-Ketoamide + α-Haloketone + Amine B Mechanochemical Milling (Solvent-Free) A->B C Crude Pyrrole Intermediate B->C D Hydrolytic Deprotection C->D E Lactonization D->E F Atorvastatin Lactone E->F

Caption: Hantzsch synthesis workflow for Atorvastatin.

Ugi_MCR_Workflow Ugi MCR Synthesis Workflow cluster_mcr Multicomponent Reaction cluster_intermediate Intermediate Processing cluster_final Core Formation & Final Steps A Ugi Four-Component Reaction: Amine + Aldehyde + Isocyanide + Carboxylic Acid B Ugi Adduct A->B C One-Pot Deprotection & Isocyanide Cleavage B->C D Amido Acid Intermediate C->D E [3+2] Cycloaddition D->E F Protected Pyrrole E->F G Final Deprotection F->G H Atorvastatin G->H

Caption: Ugi MCR synthesis workflow for Atorvastatin.

References

Comparative Analysis of Methyl 2-[4-(bromomethyl)phenyl]benzoate and an Alternative Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the analytical results for Methyl 2-[4-(bromomethyl)phenyl]benzoate and a common alternative, tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate. Both compounds are critical intermediates in the synthesis of angiotensin II receptor antagonists, such as Telmisartan. This document is intended for researchers, scientists, and drug development professionals, offering a cross-validation of analytical results supported by experimental data and protocols.

Product Overview

This compound is a biphenyl derivative characterized by a methyl ester and a reactive bromomethyl group.[1][2] These features make it a versatile reagent for introducing the 4'-(bromomethyl)biphenyl-2-carboxylate moiety in various synthetic pathways. It is typically supplied as a white to light yellow crystalline powder with a melting point of approximately 56°C and a purity of 98% or higher as determined by Gas Chromatography (GC).[1][3][4]

An alternative reagent, tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate , serves a similar synthetic purpose but features a bulky tert-butyl ester group. This structural difference can influence its reactivity, solubility, and the conditions required for subsequent deprotection steps. It is also a solid, soluble in common organic solvents like chloroform, ethyl acetate, and DMSO.

Quantitative Data Comparison

The following tables summarize the expected analytical data for this compound and its tert-butyl analogue based on standard spectroscopic techniques.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound7.85 - 7.25m8HAr-H
4.55s2H-CH₂Br
3.65s3H-OCH₃
tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate7.80 - 7.20m8HAr-H
4.55s2H-CH₂Br
1.30s9H-C(CH₃)₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound168.5C =O
142.0 - 127.0Ar-C
52.0-OC H₃
33.0-C H₂Br
tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate167.0C =O
142.0 - 127.0Ar-C
81.5-OC (CH₃)₃
33.0-C H₂Br
28.0-C(C H₃)₃

Table 3: FT-IR Data (ATR)

CompoundWavenumber (cm⁻¹)Assignment
This compound3100 - 3000C-H stretch (aromatic)
2950C-H stretch (aliphatic)
1720C=O stretch (ester)
1280C-O stretch (ester)
1210CH₂ wag (bromomethyl)
600C-Br stretch
tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate3100 - 3000C-H stretch (aromatic)
2980C-H stretch (aliphatic)
1715C=O stretch (ester)
1250C-O stretch (ester)
1210CH₂ wag (bromomethyl)
600C-Br stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundKey m/z valuesAssignment
This compound304/306[M]⁺ (¹²C₁₅H₁₃⁷⁹BrO₂ / ¹²C₁₅H₁₃⁸¹BrO₂)
225[M - Br]⁺
194[M - Br - OCH₃]⁺
165[Biphenyl-CH₂]⁺
tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate290/292[M - C₄H₈]⁺ (loss of isobutylene)
267[M - C₄H₉O]⁺
225[M - Br - C₄H₈]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: 10-15 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a Universal ATR accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing: The resulting spectrum was baseline corrected.

3. Mass Spectrometry (MS)

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Sample Preparation: The sample was dissolved in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: 40-450 amu.

4. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample was dissolved in the mobile phase to a concentration of approximately 0.1 mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for quality control and a potential signaling pathway application for molecules derived from these intermediates.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample QC Sample Purification->Sample NMR NMR (¹H, ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR HPLC HPLC (Purity) Sample->HPLC MS GC-MS Sample->MS COA Certificate of Analysis NMR->COA FTIR->COA HPLC->COA MS->COA

Fig. 1: Experimental workflow for the synthesis and quality control of the target compound.

Signaling_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Action Reagent Methyl 2-[4-(bromomethyl)- phenyl]benzoate Sartan Sartan Derivative (Antagonist) Reagent->Sartan Key Intermediate for AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates Sartan->AT1R Blocks PLC PLC Activation Gq->PLC Response Cellular Response (e.g., Vasoconstriction) PLC->Response Leads to

Fig. 2: Hypothetical signaling pathway involving an AT1 receptor antagonist.

References

FT-IR Analysis: A Comparative Guide to Confirming Functional Groups in Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of methyl 2-[4-(bromomethyl)phenyl]benzoate with its precursor, methyl 2-(p-tolyl)benzoate. The objective is to definitively confirm the presence of key functional groups in the target molecule, which is crucial for researchers, scientists, and professionals in the field of drug development and organic synthesis. This analysis is supported by experimental data and detailed protocols.

Executive Summary

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups in molecules. In the synthesis of this compound, a key intermediate in various pharmaceutical syntheses, it is imperative to confirm the conversion of the benzylic methyl group to a bromomethyl group. This guide presents a side-by-side comparison of the FT-IR spectra of the starting material, methyl 2-(p-tolyl)benzoate, and the final product, this compound. The analysis focuses on the characteristic absorption bands of the ester and aromatic functionalities, and the appearance of the C-Br stretching vibration, which confirms the successful bromination.

Comparative FT-IR Spectral Data

The presence and modification of functional groups in this compound are confirmed by comparing its FT-IR spectrum with that of methyl 2-(p-tolyl)benzoate. The key vibrational frequencies are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Methyl 2-(p-tolyl)benzoate (Precursor) Observed Peaks (cm⁻¹)This compound (Product) Observed Peaks (cm⁻¹)
C=O (Ester)Stretch1750 - 1735~1718~1720
C-O (Ester)Stretch1300 - 1000~1275, ~1130~1270, ~1125
Aromatic C=CStretch1600 - 1450~1600, ~1480~1605, ~1485
Aromatic C-HStretch3100 - 3000~3060, ~3020~3050, ~3025
Aliphatic C-H (in -CH₃)Stretch2960 - 2850~2950, ~2870-
C-BrStretch690 - 515-~670

Note: The observed peak values are approximate and can vary slightly based on the experimental conditions and instrumentation.

The data clearly indicates the retention of the methyl ester and aromatic ring structures in the final product. The most significant change is the disappearance of the aliphatic C-H stretching bands of the methyl group and the appearance of a new absorption in the lower frequency region, which is characteristic of the C-Br stretching vibration.

Experimental Protocols

FT-IR Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for confirming the functional groups in this compound using FT-IR analysis.

ftir_workflow FT-IR Analysis Workflow cluster_synthesis Synthesis cluster_analysis FT-IR Analysis cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion start Methyl 2-(p-tolyl)benzoate (Starting Material) product This compound (Product) start->product Bromination acquire_sm Acquire FT-IR Spectrum of Starting Material start->acquire_sm acquire_prod Acquire FT-IR Spectrum of Product product->acquire_prod compare Compare Spectra acquire_sm->compare acquire_prod->compare analyze_ester Identify Ester Peaks (C=O, C-O) compare->analyze_ester analyze_aromatic Identify Aromatic Peaks (C=C, C-H) compare->analyze_aromatic analyze_ch Analyze Aliphatic C-H Region compare->analyze_ch analyze_cbr Identify C-Br Peak compare->analyze_cbr confirm Confirm Presence of Bromomethyl Group analyze_ester->confirm analyze_aromatic->confirm analyze_ch->confirm analyze_cbr->confirm

Caption: Workflow for FT-IR functional group confirmation.

Conclusion

The comparative FT-IR analysis provides unequivocal evidence for the successful synthesis of this compound from methyl 2-(p-tolyl)benzoate. The retention of the characteristic ester and aromatic absorptions, coupled with the disappearance of the benzylic C-H stretches and the emergence of a distinct C-Br stretching band, confirms the desired chemical transformation. This guide serves as a reliable reference for researchers employing FT-IR spectroscopy for the structural elucidation and quality control of this important synthetic intermediate.

Comparison of different synthetic routes to Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for Methyl 2-[4-(bromomethyl)phenyl]benzoate, a key intermediate in the synthesis of various pharmaceuticals. The comparison includes detailed experimental protocols, a quantitative data summary, and visual diagrams to elucidate the reaction pathways.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Radical BrominationRoute 2: Suzuki Coupling & Bromination
Starting Materials Methyl 4'-methyl-2-biphenylcarboxylateMethyl 2-bromobenzoate, 4-Methylphenylboronic acid
Key Reactions Free-radical brominationSuzuki-Miyaura cross-coupling, Radical bromination
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃), NBS, AIBN
Overall Yield High (reported up to 96.2%)[1]Moderate to High (dependent on coupling efficiency)
Purity High (reported up to 99.54%)[1]Generally high after purification
Advantages Fewer steps, High yield and purity in the final step.Readily available starting materials, Versatility of Suzuki coupling for analogue synthesis.
Disadvantages Requires synthesis of the biphenyl precursor.Two-step process, Potential for palladium contamination in the final product.

Synthetic Route 1: Radical Bromination of Methyl 4'-methyl-2-biphenylcarboxylate

This route involves the direct bromination of the methyl group on the biphenyl backbone using a radical initiator.

Experimental Protocol

Materials:

  • Methyl 4'-methyl-2-biphenylcarboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.02 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • n-Hexane

  • 30% Hydrogen Peroxide

  • 10% Sodium bisulfite solution

Procedure:

  • To a reaction vessel, add Methyl 4'-methyl-2-biphenylcarboxylate (0.2 mol, 45.3 g) and n-hexane (275 g).[1]

  • Add N-Bromosuccinimide (0.204 mol, 36.3 g) and AIBN (0.01 mol, 1.64 g) to the mixture.[1]

  • Heat the reaction mixture to 60°C.

  • Add 30% hydrogen peroxide (0.4 mol, 45.4 g) dropwise over approximately 2 hours.[1]

  • After the addition is complete, increase the temperature to reflux and maintain for 30 minutes. Monitor the reaction by HPLC to ensure the residual starting material is ≤1.0%.[1]

  • Cool the mixture to ≤30°C and quench by the dropwise addition of 70 g of 10% sodium bisulfite solution.[1]

  • Stir for 30 minutes, then filter the solid product.

  • Wash the filter cake with 150 g of n-hexane.[1]

  • Dry the solid to obtain this compound.[1]

Reported Yield: 96.2%[1] Reported Purity: 99.54% (by HPLC)[1]

Route 1: Radical Bromination start Methyl 4'-methyl-2-biphenylcarboxylate reagents NBS, AIBN n-Hexane, 60°C to reflux start->reagents product This compound reagents->product caption Synthetic pathway for Route 1.

A diagram illustrating the single-step radical bromination.

Synthetic Route 2: Suzuki-Miyaura Coupling followed by Radical Bromination

This two-step approach first constructs the biphenyl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the same radical bromination as in Route 1.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-methylphenyl)benzoate via Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-bromobenzoate (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask, combine methyl 2-bromobenzoate, 4-methylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and deionized water (typically in a 5:1 to 10:1 ratio).

  • Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours, or until reaction completion is observed by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 2-(4-methylphenyl)benzoate.

Step 2: Radical Bromination of Methyl 2-(4-methylphenyl)benzoate

The experimental protocol for this step is identical to that described in Synthetic Route 1 , using the product from Step 1 as the starting material.

Route 2: Suzuki Coupling and Bromination cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Radical Bromination start_A Methyl 2-bromobenzoate reagents_1 Pd(OAc)₂, PPh₃ K₂CO₃, Toluene/H₂O, 90°C start_A->reagents_1 start_B 4-Methylphenylboronic acid start_B->reagents_1 intermediate Methyl 2-(4-methylphenyl)benzoate reagents_1->intermediate intermediate->intermediate_ref reagents_2 NBS, AIBN n-Hexane, 60°C to reflux product This compound reagents_2->product intermediate_ref->reagents_2 caption Synthetic pathway for Route 2.

A diagram illustrating the two-step Suzuki coupling and bromination.

References

Safety Operating Guide

Proper Disposal of Methyl 2-[4-(bromomethyl)phenyl]benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-[4-(bromomethyl)phenyl]benzoate (CAS No. 114772-38-2). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. Safety Data Sheets (SDS) indicate that it may cause skin, eye, and respiratory irritation.[1] Furthermore, some sources suggest it is suspected of causing genetic defects.[2][3][4] Therefore, strict adherence to established safety protocols during disposal is paramount.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. The following table summarizes the key safety information.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing.[1][2][4] In case of skin contact, wash with plenty of soap and water.[1][3][4]
Eye Irritation Causes serious eye irritation.[1]Wear eye and face protection.[1][2][4] If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust, fumes, or vapors.[1] Use only in a well-ventilated area or outdoors.[1]
Genetic Defects Suspected of causing genetic defects.[2][3][4]Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][3][4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage an approved waste disposal service.[1][2][3] Always consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][4]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials such as absorbent pads from a spill cleanup, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

3. Container Management:

  • Keep the waste container tightly closed and store it in a well-ventilated, locked-up area.[1][4]

  • Ensure the container is clearly labeled with the chemical name and associated hazards.

4. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Absorb the spill with an inert material, such as sand or vermiculite, and place it into a suitable container for disposal.[5]

  • Do not allow the product to enter drains, other waterways, or the soil.[1]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste container by a licensed and approved waste disposal company.[1][2][3]

  • Provide the waste disposal company with a copy of the Safety Data Sheet.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Assess Hazards & Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid vs. Contaminated Materials) A->B C Step 3: Contain Waste (Labeled, Sealed Hazardous Waste Container) B->C D Step 4: Store Securely (Ventilated, Locked Area) C->D E Step 5: Arrange Professional Disposal (Contact Approved Waste Management) D->E F Step 6: Document Disposal (Maintain Records) E->F

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-[4-(bromomethyl)phenyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Methyl 2-[4-(bromomethyl)phenyl]benzoate, offering procedural, step-by-step guidance to ensure operational safety and proper disposal.

Essential Safety and Handling Information

This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects.[2][3] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[4] In situations with a potential for splashing, a full-face visor should be used.[4]

  • Hand Protection: Wear suitable protective gloves that satisfy EU Directive 89/686/EEC and the standard EN374.[4]

  • Respiratory Protection: To avoid inhaling dust, fumes, or vapors, use a NIOSH (US) or CEN (EU) approved respirator.[4] For low-level exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, a type OV/AG/P99 (US) or type ABE1P3D (EU EN 143) respirator should be used.[4]

  • Body Protection: Protective clothing and gloves or gauntlets are necessary to prevent skin contact.[4]

Engineering Controls

Proper engineering controls are vital for minimizing exposure. A well-ventilated area is crucial, and it is highly recommended to handle this chemical in a BS-approved fume cupboard.[4] A hand-wash station and an eye station should be readily accessible near the work area.[4]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C15H13BrO2[5]
Molecular Weight 305.17 g/mol [5]
Appearance White to light yellow powder or crystals[6]
Melting Point 56 °C[6]
Storage Temperature <15°C[6]
Hazard Statements H315, H319, H335, H341[1][2]
Precautionary Statements P260, P262, P270, P280, P302+P352, P304+P340, P305+P351+P338, P501[2][4]

First Aid Measures

In case of exposure, immediate action is critical.

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • If Inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Call a poison center or doctor if you feel unwell.

Operational and Disposal Plans

Storage

Store in a well-ventilated place and keep the container tightly closed.[1] The storage area should be locked up.[1]

Spill Management

In the event of a spill, prevent it from entering drains, other waterways, or soil.[1] For containment and cleanup, use inert materials to absorb or sweep up the substance and place it into a suitable disposal container.[1] Always consult local regulations for proper disposal methods.[1]

Caption: Workflow for handling a chemical spill.

Disposal

Dispose of the contents and container to an approved waste disposal plant.[1] Do not reuse empty containers.[1] Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]

Experimental Protocol: Synthesis of this compound

This compound is used as a reagent in chemical research. A common synthesis method is as follows:

  • Reaction Setup: To a solution of methyl 4'-methylbiphenyl-2-carboxylate in a suitable solvent, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up: After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.